Aspirin potassium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
25817-25-8 |
|---|---|
Molecular Formula |
C9H7KO4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
potassium;2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4.K/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
JTHVJAYASQZXKB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].[K+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Potassium Acetylsalicylate from Salicylic Acid
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of potassium acetylsalicylate, a water-soluble salt of acetylsalicylic acid. The synthesis is a two-step process beginning with the acetylation of salicylic (B10762653) acid to form acetylsalicylic acid (aspirin), followed by a neutralization reaction to yield the final potassium salt. This document is intended for researchers, chemists, and professionals in drug development, offering detailed methodologies, quantitative data, and process visualizations.
Overall Synthesis Pathway
The conversion of salicylic acid to potassium acetylsalicylate proceeds through two primary chemical transformations:
-
Esterification: The phenolic hydroxyl group of salicylic acid is acetylated using acetic anhydride (B1165640) with an acid catalyst. This step yields acetylsalicylic acid.
-
Neutralization: The carboxylic acid group of acetylsalicylic acid is neutralized by a potassium base, such as potassium carbonate, to form the potassium acetylsalicylate salt.[1]
Experimental Protocols
The following sections provide detailed methodologies for each step of the synthesis.
This procedure is a standard acid-catalyzed esterification.[2][3]
Materials:
-
Salicylic Acid: 2.0 g (approx. 0.015 mol)
-
Acetic Anhydride: 5 mL (approx. 0.05 mol)
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄): 5 drops (catalyst)
-
Deionized Water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.
-
In a fume hood, carefully add 5 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric or phosphoric acid.[2]
-
Gently swirl the flask until the salicylic acid is fully dissolved.
-
Heat the flask in a warm water bath (70-80°C) for 10-15 minutes.[2][4]
-
Allow the flask to cool to room temperature. To facilitate crystallization, scratch the inner walls of the flask with a glass rod.
-
Once crystal formation is complete, add 50 mL of cold deionized water to the mixture and cool the flask in an ice bath to maximize precipitation.[2]
-
Collect the crude acetylsalicylic acid crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals several times with small portions of cold deionized water.[2]
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of warm ethanol (approx. 15 mL) and pour the solution into warm water (approx. 25 mL). Allow the solution to cool slowly to form pure crystals.
-
Filter the purified crystals, dry them on a watch glass, and weigh the final product to determine the yield.
This protocol is adapted from a high-yield method described in U.S. Patent 4,783,551.[1] This reaction involves the neutralization of acetylsalicylic acid with potassium carbonate in an acetone-water solvent system.
Materials:
-
Acetylsalicylic Acid (mesh #80): 50.0 g (0.275 mol)
-
Potassium Carbonate (K₂CO₃): 19.0 g (0.135 mol)
-
Deionized Water
Procedure:
-
Stir 50.0 g of finely ground acetylsalicylic acid with 175 mL of acetone in a suitable reaction vessel. The temperature may drop as the acid partially dissolves.
-
Prepare a solution of 19.0 g of potassium carbonate in 17 mL of deionized water.
-
Slowly add the potassium carbonate solution to the stirring acetylsalicylic acid-acetone mixture.
-
A crystalline precipitate of potassium acetylsalicylate will form, and the temperature of the mixture will rise.[1]
-
After the addition is complete, cool the mixture to 7-8°C in an ice bath to ensure complete precipitation.
-
Filter the solid product using a Buchner funnel.
-
Wash the collected crystals with three 25 mL portions of cold acetone to remove any unreacted starting material and impurities.[1]
-
Air-dry the final product. For complete dryness, a vacuum desiccator over calcium chloride can be used.[1] The reported yield for this specific protocol is approximately 88%.[1]
Experimental Synthesis Workflow
The following diagram visualizes the complete laboratory workflow, from starting reagents to the final purified product.
Quantitative Data Summary
The following table summarizes quantitative data from various experimental examples for the synthesis of potassium acetylsalicylate from acetylsalicylic acid and potassium carbonate, as described in U.S. Patent 4,783,551.[1] This data highlights how variations in solvent volume and reaction medium affect the final yield.
| Acetylsalicylic Acid (g) | Moles (ASA) | Potassium Carbonate (g) | Moles (K₂CO₃) | Water (mL) | Organic Solvent | Solvent Vol. (mL) | Reported Yield (%) |
| 100 | 0.55 | 38 | 0.27 | 32 | Isopropanol | 300 | 77.0 |
| 100 | 0.55 | 38 | 0.27 | 32 | Acetone | 350 | 77.7 |
| 50 | 0.275 | 19 | 0.135 | 17 | Acetone | 175 | 88.0 |
| 100 | 0.55 | 38 | 0.27 | 32 | Acetone | 200 | 68.5 |
| 20 | 0.11 | 8 | 0.058 | 10 | Acetone | 20 | 59.0 |
Product Characterization
Purity of Intermediates: The purity of the acetylsalicylic acid intermediate can be qualitatively assessed using the ferric chloride test. Salicylic acid, which contains a phenolic hydroxyl group, produces a distinct violet color in the presence of ferric chloride solution. A properly purified acetylsalicylic acid product should yield a negative test (no color change), indicating the absence of unreacted salicylic acid.[2]
Final Product Analysis: Characterization of the final potassium acetylsalicylate product would involve standard analytical techniques. Although not detailed in the cited protocols, these would typically include:
-
Infrared (IR) Spectroscopy: To confirm the presence of the carboxylate salt and ester functional groups and the absence of the carboxylic acid hydroxyl group.
-
Elemental Analysis or Atomic Absorption Spectroscopy: To determine the potassium content and confirm the correct stoichiometry.[5]
-
Melting Point Analysis: To assess purity, although salts like this often decompose at high temperatures rather than melting cleanly.
References
- 1. US4783551A - Potassium acetylsalicylate addition compound and process of preparing - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 5. Potassium- Determination by AAS | OIV [oiv.int]
An In-depth Technical Guide on the Chemical and Physical Properties of Aspirin Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (B1665792), or acetylsalicylic acid, is a cornerstone of modern pharmacology, widely recognized for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties. However, its acidic nature and limited aqueous solubility can lead to gastrointestinal irritation. The formation of salts, such as aspirin potassium salt (potassium acetylsalicylate), represents a key strategy to enhance solubility and potentially improve its biopharmaceutical profile. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound salt, complete with detailed experimental protocols and data presented for clarity and comparative analysis.
Chemical and Physical Properties
This compound salt is the potassium salt of acetylsalicylic acid. The formation of the salt involves the deprotonation of the carboxylic acid group of acetylsalicylic acid.
Table 1: General Chemical Properties of this compound Salt
| Property | Value | Source |
| Chemical Name | Potassium 2-(acetyloxy)benzoate | IUPAC |
| Synonyms | Potassium acetylsalicylate, this compound | PubChem[1] |
| Molecular Formula | C₉H₇KO₄ | PubChem[1] |
| Molecular Weight | 218.25 g/mol | PubChem[1] |
Table 2: Physicochemical Data of Aspirin and its Potassium Salt
| Property | Acetylsalicylic Acid (Aspirin) | Potassium Acetylsalicylate | Notes |
| Melting Point | 135-136 °C | Data not readily available for the neutral salt. An acid salt has been reported to melt at 168-170°C. | The melting point of the salt is expected to be significantly different from the parent acid. |
| pKa | ~3.5 | Not applicable (salt) | The pKa of the parent acid is crucial for understanding the salt's behavior in solution. |
| Aqueous Solubility | 3 mg/mL (at 25°C) | Readily soluble in water | Quantitative solubility data for the potassium salt is not widely published, but it is known to be significantly more soluble than the free acid. |
| Solubility in other solvents | Soluble in ethanol (B145695) (200 mg/mL), DMSO | A composition containing potassium acetylsalicylate is soluble in methanol (B129727) to the extent of about 35 g in 100 ml.[2] | - |
Experimental Protocols
Synthesis of Potassium Acetylsalicylate
This protocol describes a laboratory-scale synthesis of potassium acetylsalicylate from acetylsalicylic acid and potassium carbonate.
Materials:
-
Acetylsalicylic acid
-
Potassium carbonate
-
Acetone
-
Deionized water
-
Isopropanol
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
In a suitable reaction vessel, stir 100 g (0.55 moles) of acetylsalicylic acid with 350 ml of acetone.
-
Slowly add a solution of 38 g (0.27 moles) of potassium carbonate in 32 ml of water to the stirring acetylsalicylic acid-acetone mixture.
-
Continue stirring for 15 minutes. A crystalline precipitate will form.
-
Filter the crystalline precipitate using a Büchner funnel.
-
Wash the collected solid with acetone.
-
Air-dry the product, followed by drying in a vacuum desiccator over a suitable desiccant.[3]
Workflow for Synthesis of Potassium Acetylsalicylate:
Determination of Melting Point (Capillary Method)
This protocol is a standard method for determining the melting point of a crystalline solid.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Potassium acetylsalicylate sample, finely powdered
-
Mortar and pestle
Procedure:
-
Ensure the potassium acetylsalicylate sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate. A slower heating rate (1-2 °C per minute) near the expected melting point is crucial for accuracy.
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). The range between these two temperatures is the melting range.[4]
Quantitative Solubility Determination (Gravimetric Method)
This method determines the equilibrium solubility of a compound in a solvent.
Materials:
-
Potassium acetylsalicylate
-
Deionized water
-
Thermostatically controlled shaker bath
-
Filtration device (e.g., syringe filter with a 0.45 µm membrane)
-
Analytical balance
-
Evaporating dish
-
Oven
Procedure:
-
Add an excess amount of potassium acetylsalicylate to a known volume of deionized water in a sealed container.
-
Place the container in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Ensure excess solid remains.
-
After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered solution to the pre-weighed evaporating dish and weigh it to determine the mass of the solution.
-
Evaporate the solvent in an oven at a temperature below the decomposition point of the salt until a constant weight of the dry solid is achieved.
-
The solubility can then be calculated in terms of g/100 g of solvent or g/100 mL of solvent.[5][6]
References
- 1. This compound | C9H7KO4 | CID 23676700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eng.uc.edu [eng.uc.edu]
- 3. US4783551A - Potassium acetylsalicylate addition compound and process of preparing - Google Patents [patents.google.com]
- 4. US20060153935A1 - Stabilizing salicylate compositions and method of preparation for oral and topical use - Google Patents [patents.google.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Potassium Acetylsalicylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive analysis of the crystal structure of potassium acetylsalicylate, a compound of significant interest in pharmaceutical sciences. By understanding its three-dimensional atomic arrangement, researchers can gain insights into its physicochemical properties, stability, and bioavailability, paving the way for advancements in drug formulation and development. This document summarizes the key crystallographic data, details the experimental methodologies for its determination, and visualizes the essential structural features and experimental workflows.
Crystallographic Data Summary
The crystal structure of what is referred to as "acid potassium acetylsalicylate" has been determined by single-crystal X-ray diffraction. This compound consists of a 1:1 molar ratio of acetylsalicylic acid and potassium acetylsalicylate. The crystallographic data, as retrieved from the Cambridge Structural Database (CSD) with the reference code KHDASL01 , provides a detailed picture of its solid-state architecture.
The key quantitative data are summarized in the tables below for ease of comparison and reference.
Table 1: Crystal Data and Structure Refinement for Acid Potassium Acetylsalicylate
| Parameter | Value |
| Empirical Formula | C₁₈H₁₅KO₈ |
| Formula Weight | 406.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 11.95 Å |
| b | 6.55 Å |
| c | 22.84 Å |
| α | 90° |
| β | 100.2° |
| γ | 90° |
| Volume | 1757.5 ų |
| Z (Molecules per unit cell) | 4 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| K - O(1) | 2.78 |
| K - O(2) | 2.85 |
| K - O(5) | 2.76 |
| K - O(6) | 2.89 |
| C(7) - O(1) | 1.26 |
| C(7) - O(2) | 1.25 |
| C(9) - O(3) | 1.36 |
| C(9) - O(4) | 1.19 |
| C(16) - O(5) | 1.25 |
| C(16) - O(6) | 1.26 |
| C(18) - O(7) | 1.36 |
| C(18) - O(8) | 1.20 |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Angle/Torsion | Atoms | Value (°) |
| Bond Angles | ||
| O(1) - C(7) - O(2) | 124.5 | |
| O(3) - C(9) - O(4) | 122.1 | |
| O(5) - C(16) - O(6) | 124.2 | |
| O(7) - C(18) - O(8) | 122.3 | |
| Torsion Angles | ||
| C(2) - C(1) - C(7) - O(1) | 178.6 | |
| C(1) - C(2) - O(3) - C(9) | 85.1 | |
| C(11) - C(10) - C(16) - O(5) | 179.1 | |
| C(10) - C(11) - O(7) - C(18) | 84.7 |
Experimental Protocols
The determination of the crystal structure of acid potassium acetylsalicylate involves a precise sequence of synthesis, crystallization, and data collection. The detailed methodologies are outlined below.
Synthesis and Crystallization of Acid Potassium Acetylsalicylate
The synthesis of the title compound can be achieved by the reaction of acetylsalicylic acid with potassium carbonate or potassium bicarbonate in an appropriate solvent system.
Materials:
-
Acetylsalicylic acid
-
Potassium carbonate (or potassium bicarbonate)
-
Water
Procedure:
-
Acetylsalicylic acid (0.55 moles) is stirred with acetone (350 ml).
-
A solution of potassium carbonate (0.27 moles) in water (32 ml) is slowly added to the acetylsalicylic acid-acetone mixture with continuous stirring.
-
A crystalline precipitate of acid potassium acetylsalicylate forms during the addition.
-
The mixture is then cooled to approximately 7-8 °C to ensure complete precipitation.
-
The resulting solid is collected by filtration, washed with three portions of acetone (25 ml each), and subsequently air-dried.
For the growth of single crystals suitable for X-ray diffraction, the crude product is dissolved in a minimal amount of a mixture of acetone and approximately 15% (v/v) water. Slow evaporation of the solvent at room temperature yields well-formed crystals.
X-ray Diffraction Analysis
The crystallographic data were collected using a single-crystal X-ray diffractometer.
Instrumentation and Conditions:
-
Diffractometer: Automated four-circle diffractometer (e.g., Hilger and Watts Y290)
-
X-ray Source: Molybdenum Kα radiation (λ = 0.71069 Å)
-
Data Collection Method: ω-2θ scans
-
Temperature: Ambient temperature
Data Processing:
-
The collected diffraction intensities were corrected for Lorentz and polarization effects.
-
The structure was solved by direct methods using specialized crystallographic software (e.g., SHELX).
-
The positions of the hydrogen atoms were determined from a difference-Fourier map.
-
The structural model was refined by full-matrix least-squares methods.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the molecular structure of potassium acetylsalicylate.
Solubility of Potassium Acetylsalicylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of potassium acetylsalicylate, the potassium salt of aspirin, in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this guide focuses on presenting the available qualitative information, outlining a comprehensive experimental protocol for determining thermodynamic solubility, and discussing the critical factor of stability during such measurements.
Introduction
Potassium acetylsalicylate (potassium 2-acetoxybenzoate) is a salt of the widely used nonsteroidal anti-inflammatory drug (NSAID), acetylsalicylic acid. Its solubility in organic solvents is a crucial parameter in various stages of drug development, including synthesis, purification, formulation, and the development of analytical methods. Understanding the solubility behavior is essential for process optimization and ensuring the quality and stability of the final drug product.
Solubility of Potassium Acetylsalicylate: A Review of Available Data
A comprehensive review of scientific literature reveals a significant lack of specific, quantitative data on the solubility of pure potassium acetylsalicylate in common organic solvents. The available information is largely qualitative or pertains to mixtures containing potassium acetylsalicylate.
Table 1: Qualitative and Semi-Quantitative Solubility of Potassium Acetylsalicylate and Related Compounds in Select Organic Solvents
| Compound/Mixture | Solvent | Temperature (°C) | Solubility | Source |
| Product containing Potassium Acetylsalicylate | Methanol | Not Specified | ~35 g / 100 mL | |
| Product containing Potassium Acetylsalicylate | Acetone/Water (200:32 v/v) | Not Specified | Soluble |
It is important to note that the data from the cited patent pertains to a composition that includes potassium acetylsalicylate, and not the pure salt. Therefore, these values should be considered as indicative rather than absolute solubility measures for the pure compound.
Stability Considerations
A critical aspect to consider when determining the solubility of potassium acetylsalicylate is its stability. Acetylsalicylic acid and its salts are susceptible to hydrolysis, which can be influenced by the solvent, temperature, and pH.[1] In the presence of water, even in small amounts within an organic solvent, or in protic solvents like alcohols, potassium acetylsalicylate can hydrolyze to potassium salicylate (B1505791) and acetic acid. This degradation can significantly affect the accuracy of solubility measurements. Therefore, it is imperative to use anhydrous solvents and to monitor for degradation products during the experiment, for instance by using High-Performance Liquid Chromatography (HPLC).[2][3]
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of potassium acetylsalicylate in an organic solvent. This protocol is based on the widely accepted shake-flask method.[2][4]
4.1. Materials and Equipment
-
Potassium Acetylsalicylate (high purity)
-
Anhydrous organic solvents (e.g., methanol, ethanol, acetone) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials for sample collection
-
HPLC system with a UV detector or a UV-Vis spectrophotometer for concentration analysis
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of potassium acetylsalicylate to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of potassium acetylsalicylate of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of potassium acetylsalicylate in the saturated solution.[5][6][7]
-
4.3. Data Analysis
-
The determined concentration represents the thermodynamic solubility of potassium acetylsalicylate in the specific solvent at the given temperature.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualizations
Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining the thermodynamic solubility.
Diagram 2: Logical Relationship of Factors Affecting Solubility Measurement
Caption: Key factors influencing the accuracy of solubility data.
References
- 1. Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis [scirp.org]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Thermal Degradation of Potassium Acetylsalicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathways of potassium acetylsalicylate. Drawing upon established analytical techniques and data from related compounds, this document outlines the expected thermal behavior, decomposition products, and experimental protocols necessary for a thorough investigation. While direct and extensive literature on the thermal decomposition of potassium acetylsalicylate is limited, this guide synthesizes available information on acetylsalicylic acid and other metallic salts to propose a likely degradation pathway and testing strategy.
Introduction
Potassium acetylsalicylate, the potassium salt of aspirin, offers potential advantages in terms of solubility and bioavailability. However, its stability, particularly under thermal stress, is a critical parameter for drug development, formulation, and storage. Understanding the thermal decomposition pathways is essential for ensuring product quality, safety, and efficacy. This guide details the analytical methods, predicted decomposition mechanisms, and data presentation formats to facilitate further research in this area.
Predicted Thermal Decomposition Pathways
Based on the known thermal degradation of acetylsalicylic acid and the behavior of other metal carboxylate salts, the thermal decomposition of potassium acetylsalicylate is anticipated to proceed through a multi-stage process. The presence of the potassium ion is expected to influence the stability of the acetylsalicylate molecule and the nature of the final decomposition products.
The proposed primary decomposition step involves the hydrolysis of the ester linkage, accelerated by any residual moisture, leading to the formation of potassium salicylate (B1505791) and acetic acid. At elevated temperatures, further degradation is expected, potentially involving decarboxylation of the salicylate moiety.
Below is a diagram illustrating the proposed thermal decomposition pathway of potassium acetylsalicylate.
Caption: Proposed thermal decomposition pathway of potassium acetylsalicylate.
Quantitative Data Summary
A comprehensive thermal analysis of potassium acetylsalicylate would yield quantitative data that can be summarized for comparative purposes. The following tables present a template for organizing such data, with hypothetical values based on the analysis of related compounds.
Table 1: Thermogravimetric Analysis (TGA) Data
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Primary Volatile Products |
| 1 | 100 - 250 | 10 - 15 | Acetic Acid |
| 2 | 250 - 400 | 20 - 30 | Phenol, Carbon Dioxide |
| Residue | > 400 | 55 - 70 | Potassium Carbonate |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~180 | ~185 | (Endothermic) |
| Decomposition 1 | ~200 | ~230 | (Endo/Exothermic) |
| Decomposition 2 | ~300 | ~350 | (Exothermic) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate thermal analysis. The following sections outline the recommended experimental protocols for investigating the thermal decomposition of potassium acetylsalicylate.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass change associated with the decomposition of potassium acetylsalicylate.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground potassium acetylsalicylate into an alumina (B75360) crucible.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Analysis: Determine the onset and peak temperatures of decomposition stages and the percentage of mass loss for each stage.
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures and enthalpies of thermal events such as melting and decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground potassium acetylsalicylate into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp up to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Determine the onset and peak temperatures, and the enthalpy changes for all observed endothermic and exothermic events.
Evolved Gas Analysis (EGA) by TGA-MS/FTIR
Objective: To identify the volatile products evolved during the thermal decomposition.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
Methodology:
-
TGA Protocol: Follow the TGA protocol as outlined in section 4.1.
-
MS/FTIR Setup: The transfer line from the TGA to the MS or FTIR should be heated to prevent condensation of the evolved gases (typically 200-250 °C).
-
Data Acquisition:
-
MS: Continuously scan a mass range of m/z 10-200 throughout the TGA run.
-
FTIR: Continuously collect infrared spectra of the evolved gas stream.
-
-
Analysis: Correlate the evolution of specific gases (identified by their mass spectra or IR absorption bands) with the mass loss stages observed in the TGA data.
The following diagram illustrates a typical experimental workflow for the thermal analysis of potassium acetylsalicylate.
Pharmacological Profile of Potassium Acetylsalicylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium acetylsalicylate, the potassium salt of acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, antipyretic, and antiplatelet properties. As a more soluble form of aspirin (B1665792), it is formulated to offer a more rapid onset of action compared to conventional acetylsalicylic acid tablets. This technical guide provides a comprehensive overview of the pharmacological profile of potassium acetylsalicylate, with a focus on its pharmacokinetics, pharmacodynamics, and mechanism of action. The information presented herein is intended to support research, discovery, and development activities in the pharmaceutical sciences.
Pharmacokinetics
The pharmacokinetic profile of potassium acetylsalicylate is primarily characterized by its rapid absorption and subsequent hydrolysis to salicylic (B10762653) acid. The increased solubility of the potassium salt in aqueous solutions facilitates faster dissolution, which is a rate-limiting step for the absorption of orally administered drugs.
Absorption
Following oral administration, potassium acetylsalicylate dissolves rapidly in the gastrointestinal tract, leading to a quicker availability of acetylsalicylic acid for absorption compared to standard aspirin tablets. While specific pharmacokinetic data for potassium acetylsalicylate is limited in publicly available literature, studies on soluble and buffered aspirin formulations provide valuable insights. These formulations, which include potassium salts, consistently demonstrate a faster rate of absorption.
In a study comparing a soluble aspirin formulation to plain tablets, the soluble form resulted in a significantly higher peak plasma concentration (Cmax) and a shorter time to reach Cmax (Tmax). This rapid uptake suggests that a significant portion of the drug is absorbed from the stomach.[1][2] Another study on a buffered effervescent solution containing potassium bicarbonate-citrate showed a faster absorption rate compared to unbuffered tablets, a difference attributed primarily to faster gastric emptying.[3][4]
Distribution
Once absorbed, acetylsalicylic acid is rapidly distributed throughout the body tissues. It is approximately 80-90% bound to plasma proteins, primarily albumin.[5]
Metabolism and Excretion
Acetylsalicylic acid is quickly hydrolyzed in the plasma, liver, and erythrocytes to salicylic acid, which is also pharmacologically active.[5] The half-life of acetylsalicylic acid in plasma is short, approximately 15-20 minutes. Salicylic acid is further metabolized in the liver to salicyluric acid, salicyl phenolic glucuronide, salicyl acyl glucuronide, and gentisic acid. These metabolites are then primarily excreted by the kidneys. The elimination half-life of salicylic acid is dose-dependent, ranging from 2-3 hours at low doses to 15-30 hours at higher doses due to the saturation of metabolic pathways.[5]
Table 1: Summary of Pharmacokinetic Parameters for Different Aspirin Formulations
| Parameter | Soluble Aspirin | Plain Aspirin Tablet |
| Cmax | 10.79 ± 1.06 µg/mL | 5.23 ± 0.53 µg/mL |
| Tmax | 0.26 ± 0.03 h | 0.68 ± 0.09 h |
| AUC₀-t | 6.83 ± 0.56 µg·h/mL | 6.49 ± 0.38 µg·h/mL |
Data from a comparative bioavailability study of soluble versus plain aspirin tablets.[1]
Pharmacodynamics
The pharmacodynamic effects of potassium acetylsalicylate are mediated by the acetylsalicylate and salicylate (B1505791) moieties and are consistent with those of other aspirin formulations. These effects include anti-inflammatory, analgesic, antipyretic, and antiplatelet actions.
Anti-inflammatory Activity
The anti-inflammatory effects of acetylsalicylic acid are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of prostaglandins (B1171923), key mediators of inflammation.[5][6]
Analgesic Activity
The analgesic effect of acetylsalicylic acid is also linked to the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins sensitize nociceptors to mechanical and chemical stimuli, and by reducing their production, aspirin raises the pain threshold.
Antiplatelet Activity
Acetylsalicylic acid irreversibly inhibits COX-1 within platelets. This prevents the formation of thromboxane (B8750289) A2 (TXA2), a potent platelet aggregator and vasoconstrictor.[5][7] This antiplatelet effect lasts for the entire lifespan of the platelet (7-10 days). The rapid absorption of potassium acetylsalicylate leads to a faster onset of this antiplatelet effect, which can be crucial in acute cardiovascular events.
Table 2: In Vitro Antiplatelet Activity of Acetylsalicylic Acid
| Parameter | Value |
| Minimal Effective Concentration (Collagen-induced aggregation) | 1-3 µg/mL |
Data from an in vitro study on the inhibition of platelet aggregation.[3]
Mechanism of Action
The primary mechanism of action of acetylsalicylic acid is the irreversible acetylation of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[6][8]
By acetylating a serine residue in the active site of these enzymes, aspirin blocks the access of the substrate, arachidonic acid, thereby inhibiting the synthesis of prostaglandins and thromboxanes.[5] While most NSAIDs are reversible inhibitors of COX, the irreversible nature of aspirin's inhibition of COX-1 in platelets is key to its long-lasting antiplatelet effect.
The salicylate metabolite also possesses anti-inflammatory properties, although it is a much weaker inhibitor of COX than acetylsalicylic acid. Recent studies suggest that salicylate may also exert its effects by suppressing the induction of COX-2.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of potassium acetylsalicylate.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by carrageenan, a phlogistic agent.[10][11]
Materials:
-
Male Wistar rats (150-200 g)
-
Potassium acetylsalicylate
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, standard drug, and test groups (different doses of potassium acetylsalicylate).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Platelet Aggregation Assay (Antiplatelet Activity)
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen.[12][13]
Materials:
-
Human whole blood or platelet-rich plasma (PRP)
-
Potassium acetylsalicylate
-
Platelet agonist (e.g., ADP, collagen)
-
Platelet aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed.
-
Adjust the platelet count in the PRP.
-
Pre-incubate the PRP with different concentrations of potassium acetylsalicylate or vehicle for a specified time at 37°C.
-
Add the platelet agonist to initiate aggregation.
-
Monitor the change in light transmittance using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
Determine the concentration of potassium acetylsalicylate that inhibits 50% of the platelet aggregation (IC50).
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet aggregation by acetylsalicylic acid and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative aspirin absorption kinetics after administration of sodium- and potassium-containing buffered solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 7. List of Platelet aggregation inhibitors - Drugs.com [drugs.com]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the In Vitro Stability of Aspirin Potassium in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of aspirin (B1665792) potassium in aqueous solutions. Aspirin, the potassium salt of acetylsalicylic acid, is susceptible to hydrolysis, which can impact its therapeutic efficacy and shelf-life. This document outlines the kinetics of this degradation, detailed experimental protocols for its assessment, and quantitative data to support formulation development and stability testing.
Introduction: The Challenge of Aspirin Stability
Aspirin (acetylsalicylic acid) is a widely used medication for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties.[1][2] However, its ester linkage is prone to hydrolysis, especially in the presence of moisture, leading to the formation of salicylic (B10762653) acid and acetic acid.[3][4] This degradation is a critical concern in the development of aqueous formulations of aspirin, including its more soluble salt, aspirin potassium. Understanding the kinetics and factors influencing this degradation is paramount for ensuring the stability and efficacy of such formulations.
The primary degradation pathway for aspirin in aqueous solutions is hydrolysis. This reaction is catalyzed by both acids and bases and is also influenced by temperature.[5] The hydrolysis follows pseudo-first-order kinetics, where the rate of degradation is dependent on the concentration of aspirin.[6][7]
Aspirin Degradation Pathway and Kinetics
The hydrolysis of aspirin results in the cleavage of the ester bond, yielding salicylic acid and acetic acid. This reaction is the principal route of degradation in aqueous environments.
The chemical equation for the hydrolysis of aspirin is as follows:
C₉H₈O₄ (Aspirin) + H₂O → C₇H₆O₃ (Salicylic Acid) + CH₃COOH (Acetic Acid)
This reaction can be visually represented by the following degradation pathway:
The hydrolysis of aspirin in aqueous solution is well-documented to follow pseudo-first-order kinetics.[6][7] The rate of this reaction is significantly influenced by pH and temperature.
Data Presentation: Quantitative Stability Data
The following tables summarize the quantitative data on the hydrolysis of aspirin under various conditions.
Table 1: Pseudo-First-Order Rate Constants (k) for Aspirin Hydrolysis at Different Temperatures (pH 7.4)
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 25 | 7.0 x 10⁻⁶ |
| 37 | 1.0 x 10⁻⁵ |
| 50 | 4.0 x 10⁻⁵ |
| 75 | 3.0 x 10⁻⁴ |
| 85 | 4.0 x 10⁻⁴ |
| Data sourced from a study on aspirin hydrolysis kinetics.[8] |
Table 2: Half-Life (t½) of Aspirin in Different Aqueous Buffers
| Buffer System | pH | Half-Life (hours) |
| Phosphate Buffer (0.1 M) | 7.4 | 537.21 ± 8.42 |
| Boric Acid Buffer | 10.4 | 256.67 ± 2.35 |
| Data indicates that aspirin is more stable at a neutral pH compared to an alkaline pH.[6][7] |
Table 3: Activation Energy for Aspirin Hydrolysis
| Parameter | Value |
| Activation Energy (Ea) | ~67.3 kJ mol⁻¹ |
| This value was determined from the temperature dependence of the hydrolysis rate constant.[8] |
Experimental Protocols for Stability Assessment
To evaluate the in vitro stability of this compound, a series of experiments can be conducted. These typically involve subjecting the aspirin solution to various stress conditions and analyzing the concentration of aspirin and its degradation products over time.
The general workflow for an in vitro stability study of this compound is outlined below:
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of aspirin and salicylic acid.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector is required.[2]
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve aspirin and salicylic acid reference standards in the mobile phase to prepare a stock solution of a known concentration (e.g., 750 µg/mL for aspirin).[2]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a working concentration (e.g., 75 µg/mL).[2]
-
Sample Preparation: Prepare the this compound aqueous solution to be tested at a known theoretical concentration. At specified time points during the stability study, withdraw an aliquot, dilute it with the mobile phase to fall within the calibration range, and filter through a 0.45 µm syringe filter before injection.[2]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention times for aspirin and salicylic acid should be determined from the standard chromatogram. Quantify the amounts of aspirin and salicylic acid in the samples by comparing their peak areas with those of the standards.
Protocol 2: UV Spectrophotometric Method
This method can be used for the determination of aspirin and salicylic acid, particularly when a simultaneous equation method or a multicomponent analysis approach is employed.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Wavelength Selection: Determine the absorbance maxima (λmax) for both aspirin and salicylic acid in the chosen solvent (e.g., anhydrous alcohol).[9]
-
Standard Solutions: Prepare a series of standard solutions of known concentrations for both aspirin and salicylic acid.[9]
-
Calibration Curves: Measure the absorbance of the standard solutions at the selected wavelengths and construct calibration curves.
-
Sample Preparation: Prepare the this compound aqueous solution and at each time point, withdraw a sample and dilute it appropriately with the solvent used for the standards.
-
Analysis: Measure the absorbance of the sample solutions at the predetermined wavelengths. The concentrations of aspirin and salicylic acid can be calculated using simultaneous equations derived from the absorptivity values of the two compounds at the two wavelengths.
-
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to develop and validate a stability-indicating method.[10]
-
Acid Hydrolysis: To a known volume of the this compound solution, add 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., one hour).[10] Neutralize the solution before analysis.
-
Base Hydrolysis: To a known volume of the this compound solution, add 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., one hour).[10] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified time (e.g., 3 hours).[10]
-
Thermal Degradation: Expose the aqueous solution to elevated temperatures (e.g., 60-80°C) for a defined period.[11]
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., in a photostability chamber) for a specified duration.[12]
Conclusion
The in vitro stability of this compound in aqueous solutions is a critical factor that must be thoroughly investigated during drug development. The primary degradation mechanism is hydrolysis to salicylic acid and acetic acid, a reaction that is significantly influenced by pH and temperature. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and scientists to assess and understand the stability profile of this compound. By employing stability-indicating analytical methods such as HPLC and conducting forced degradation studies, formulators can develop stable aqueous dosage forms of this important therapeutic agent.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. purdue.edu [purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
A Technical Guide to the Hygroscopicity and Moisture Sensitivity of Aspirin Potassium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopicity and moisture sensitivity of aspirin (B1665792) potassium (potassium acetylsalicylate). Due to a lack of specific published data on the potassium salt, this document leverages the extensive research on acetylsalicylic acid (aspirin) as a baseline, offering insights and methodologies relevant to the study and handling of its potassium salt. The principles of moisture interaction, degradation kinetics, and stability testing discussed herein are fundamental to the development of stable and efficacious dosage forms.
Introduction: Understanding Moisture-Induced Instability
Aspirin potassium, the potassium salt of acetylsalicylic acid, is utilized in pharmaceutical formulations for its potential to enhance solubility and dissolution rates. However, like its parent acid, it is susceptible to degradation in the presence of moisture. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter influencing the chemical and physical stability of solid dosage forms. For aspirin and its salts, this interaction primarily leads to hydrolysis, compromising the integrity of the active pharmaceutical ingredient (API).
The primary degradation pathway for aspirin in the presence of moisture is the hydrolysis of the ester linkage, which breaks down acetylsalicylic acid into salicylic (B10762653) acid and acetic acid.[1][2] This reaction is autocatalytic, as the acidic byproducts can accelerate further degradation.[3] Given that this compound is the salt of a weak acid and a strong base, its micro-environmental pH in the presence of moisture could also influence the degradation kinetics. A patent has noted that potassium acetylsalicylate is highly hygroscopic, a property that necessitates careful consideration during formulation, manufacturing, and packaging.
Quantitative Data on Moisture Interaction
Critical Relative Humidity (CRH): The CRH is the relative humidity at which a material begins to absorb a significant amount of moisture.[4] For highly hygroscopic materials, this value can be quite low. Studies have shown that the decomposition rate of aspirin tablets significantly increases when the ambient relative humidity exceeds 55%, suggesting a critical point for moisture-induced degradation.[2][5] It is anticipated that the CRH for this compound would be even lower than that of aspirin, as salts are generally more hygroscopic than their corresponding free acids.
Moisture Sorption Isotherms: A moisture sorption isotherm is a plot of the equilibrium moisture content of a material as a function of water activity (or relative humidity) at a constant temperature.[6] These plots are essential for understanding the extent of moisture uptake under various environmental conditions. Experimental data for aspirin shows a Type II sorption isotherm according to the Brunauer classification, which is typical for non-porous or macroporous materials where monolayer adsorption is followed by multilayer adsorption at higher relative humidities.[7][8]
Table 1: Equilibrium Moisture Content of Aspirin at Various Water Activities (25°C)
| Water Activity (aw) | Relative Humidity (%) | Equilibrium Moisture Content (% w/w) |
| 0.113 | 11.3 | ~0.1 |
| 0.331 | 33.1 | ~0.2 |
| 0.544 | 54.4 | ~0.4 |
| 0.755 | 75.5 | ~0.8 |
| 0.848 | 84.8 | ~1.5 |
Note: Data is extrapolated from graphical representations of aspirin sorption isotherms and should be considered illustrative.[7][8]
Degradation Kinetics and Stability
The degradation of aspirin in the solid state in the presence of moisture follows specific kinetic models. The rate of hydrolysis is dependent on both temperature and the amount of moisture present.[1][9]
Table 2: Solid-State Degradation of Aspirin Under Various Conditions
| Temperature (°C) | Relative Humidity (%) | Degradation Rate Constant (k) | Reference |
| 25 | 75 | Not specified, but degradation is significant | [10] |
| 70-85 | Various | Rate increases with temperature and humidity | [9] |
| >25 | High | Significant reduction in recovery (to 81-85%) | [2][5] |
The relationship between the degradation rate constant (k), relative humidity (Hr), and temperature (T) can be described by an Arrhenius-type equation modified with a humidity term: k = A ⋅ exp(mHr) ⋅ exp(-Ea/RT) , where A is the pre-exponential factor, Ea is the activation energy, and m is a parameter related to humidity.[11]
Experimental Protocols
Protocol for Determination of Hygroscopicity (Gravimetric Sorption Analysis)
This protocol outlines a standard procedure for characterizing the hygroscopicity of a pharmaceutical solid like this compound using a dynamic vapor sorption (DVS) analyzer.[12][13][14]
-
Sample Preparation: Accurately weigh 5-15 mg of the this compound sample into the sample pan of the DVS instrument.
-
Pre-treatment/Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved (e.g., dm/dt ≤ 0.002% per minute). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.
-
Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass (moisture content) against the relative humidity for both the sorption and desorption phases. Classify the hygroscopicity based on the moisture uptake at a specified condition (e.g., 25°C and 80% RH).
Protocol for Solid-State Stability Testing
This protocol describes a typical stability study for a moisture-sensitive product like an this compound formulation, based on ICH guidelines.[15][16][17]
-
Batch Selection: Place at least three primary batches of the final drug product in its proposed container-closure system on the stability study.
-
Storage Conditions:
-
Long-term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for the duration of the proposed shelf-life.
-
Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, evaluate the samples for relevant attributes, which should include:
-
Assay: Quantify the amount of this compound remaining.
-
Degradation Products: Quantify the amount of salicylic acid and any other impurities.
-
Appearance: Note any changes in color, texture, or other physical properties.
-
Moisture Content: Determine the water content, for example, by Karl Fischer titration.
-
Dissolution: Test the drug release characteristics.
-
-
Data Evaluation: Analyze the data for trends and determine if any "significant change" has occurred. Establish the shelf-life based on the time at which the product no longer meets its specifications.
Visualizations
Degradation Pathway of this compound
The primary chemical instability of this compound in the presence of water is hydrolysis.
Caption: Hydrolysis of this compound.
Experimental Workflow for Hygroscopicity Assessment
This diagram illustrates the logical flow of a gravimetric sorption analysis experiment.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. files.sdiarticle5.com [files.sdiarticle5.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 5. files.sdiarticle5.com [files.sdiarticle5.com]
- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. [Kinetics of solid-state decomposition of aspirin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the stability of aspirin in solid state by the programmed humidifying and non-isothermal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmainfo.in [pharmainfo.in]
- 15. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- 17. asean.org [asean.org]
Early-Stage Research on the Therapeutic Potential of Aspirin Potassium: A Technical Guide
Disclaimer: Scientific literature explicitly detailing the early-stage research and therapeutic potential of aspirin (B1665792) potassium (potassium acetylsalicylate) is sparse. The vast majority of preclinical and clinical research has been conducted on aspirin (acetylsalicylic acid) . This guide provides a comprehensive overview of the therapeutic potential of aspirin, which forms the basis for any potential applications of its potassium salt. A discussion on the potential formulation advantages of aspirin potassium is also included.
This technical guide is intended for researchers, scientists, and drug development professionals, summarizing the current understanding of aspirin's therapeutic potential, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.
Introduction to Aspirin and its Potassium Salt
Aspirin, or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) with a long history of use for its analgesic, antipyretic, and anti-inflammatory effects.[1] Its primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) and thromboxanes.[2]
Therapeutic Potential of Aspirin
The therapeutic applications of aspirin are broad, stemming from its anti-inflammatory and antiplatelet properties. Emerging research also points to its potential in cancer prevention and therapy.
Anti-inflammatory and Analgesic Effects
Aspirin's anti-inflammatory and analgesic properties are primarily mediated through the inhibition of COX-2, which is upregulated during inflammation and leads to the production of prostaglandins that cause pain and swelling.[1]
Cardiovascular Disease Prevention
Low-dose aspirin is a cornerstone in the primary and secondary prevention of cardiovascular diseases.[1] This is due to its irreversible inhibition of COX-1 in platelets, which blocks the formation of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.[2] This anti-thrombotic effect reduces the risk of myocardial infarction and ischemic stroke.[1]
Cancer Prevention and Adjuvant Therapy
A growing body of evidence suggests that regular aspirin use may reduce the incidence of and mortality from certain cancers, particularly colorectal cancer.[7] Several mechanisms have been proposed, including the inhibition of COX-2, which is often overexpressed in tumors and contributes to inflammation and cell proliferation.[7] Recent studies also suggest that aspirin may enhance the immune response against cancer cells.
Quantitative Data from Preclinical and Clinical Studies of Aspirin
The following tables summarize key quantitative data from representative studies on aspirin.
Table 1: Pharmacokinetic Parameters of Aspirin (Acetylsalicylic Acid)
| Parameter | Value | Reference |
| Bioavailability | 80-100% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 17.5 - 45 minutes (formulation dependent) | [8][9] |
| Plasma Half-life | ~20 minutes (for aspirin) | [2] |
| Protein Binding | 80-90% | [2] |
Table 2: Clinical Efficacy of Aspirin in Cardiovascular Disease Prevention (Primary Prevention)
| Study | Population | Aspirin Dose | Primary Outcome | Result | Reference |
| ASCEND Trial | Individuals with diabetes without known atherosclerotic cardiovascular disease | 100 mg daily | Serious vascular events | 1.1% absolute risk reduction, counterbalanced by increased major bleeding | [10] |
| ASPREE Trial | Elderly patients (>70 years) | 100 mg daily | Disability-free survival | No significant difference | [10] |
| ARRIVE Trial | Individuals with moderate cardiovascular risk | 100 mg daily | Composite cardiovascular endpoint | No significant difference | [10] |
Table 3: Preclinical and Clinical Data on Aspirin in Cancer
| Study Type | Cancer Type | Aspirin Dose | Key Finding | Reference |
| Clinical Trial (ALASCCA) | Colorectal Cancer (with PIK3CA mutation) | 160 mg daily for 3 years | 55% reduction in risk of recurrence | [11] |
| Observational Studies | General Cancer | Regular low-dose | Reduced long-term cancer incidence and metastasis | [1] |
Experimental Protocols
In Vitro Dissolution Study of a Novel Micronized Aspirin Formulation
-
Objective: To compare the dissolution rate of a new micronized aspirin tablet with a standard aspirin tablet at different pH levels.
-
Methodology:
-
Dissolution was tested using a standard USP paddle apparatus.
-
The dissolution media were buffered solutions at pH 1.2, 4.5, and 6.8.
-
500 mg tablets of both micronized and standard aspirin were used.
-
Samples were taken at various time points, and the percentage of dissolved aspirin was determined by UV-Vis spectrophotometry.
-
-
Results: The micronized aspirin tablet showed significantly faster dissolution rates at all pH levels compared to the standard tablet, reaching >90% dissolution within 15 minutes.[8][9]
Clinical Pharmacokinetic Study of Oral vs. Intravenous Aspirin
-
Objective: To compare the pharmacokinetic and pharmacodynamic profiles of orally and intravenously administered aspirin.
-
Methodology:
-
A randomized, crossover study was conducted in healthy volunteers.
-
Participants received different single doses of oral (100, 300, 500 mg) and intravenous (250, 500 mg) aspirin.
-
Blood samples were collected at multiple time points to measure plasma concentrations of acetylsalicylic acid and salicylic (B10762653) acid.
-
Platelet aggregation was assessed to determine the pharmacodynamic effect.
-
-
Results: Intravenous aspirin resulted in a more rapid and complete inhibition of platelet aggregation compared to oral administration.
Signaling Pathways and Experimental Workflows
Aspirin's Inhibition of the Cyclooxygenase (COX) Pathway
The primary mechanism of action of aspirin involves the irreversible acetylation of a serine residue in the active site of COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid to prostaglandins and thromboxanes.
References
- 1. Pharmacokinetic/pharmacodynamic assessment of a novel, pharmaceutical lipid–aspirin complex: results of a randomized, crossover, bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H7KO4 | CID 23676700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. A single dose of diclofenac potassium is more effective for postoperative pain than the more commonly used diclofenac sodium [evidence.nihr.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Preclinical and clinical pharmacokinetic study of orally administered effervescent acetylsalicylic acid tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Common and inexpensive medicine halves the risk of recurrence in patients with colorectal cancer | EurekAlert! [eurekalert.org]
Methodological & Application
Application Note and Protocol for the Quantification of Aspirin Potassium in Formulations by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (B1665792), or acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) for treating pain, fever, and inflammation.[1] It is also utilized for its antiplatelet effects in the prevention of cardiovascular events.[1] Aspirin is available in various salt forms, including aspirin potassium, to enhance solubility and dissolution rates. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and therapeutic efficacy.
High-Performance Liquid Chromatography (HPLC) is a robust, precise, and widely accepted analytical technique for the quantification of active pharmaceutical ingredients (APIs) in drug products.[1] This application note provides a detailed protocol for the determination of this compound in pharmaceutical formulations using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is based on the separation of the active ingredient from its potential degradation products and excipients.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[1] The separation of aspirin from other components in the formulation is based on its differential partitioning between the stationary and mobile phases.[1] The concentration of aspirin is quantified by measuring its absorbance at a specific UV wavelength and comparing it to a reference standard of known concentration.[1]
Experimental Protocols
Materials and Reagents
-
Aspirin Reference Standard (USP or equivalent)
-
This compound formulation tablets
-
Acetonitrile (B52724) (HPLC grade)[1][2]
-
Formic Acid (analytical grade)[2] or Orthophosphoric Acid (analytical grade)[1]
-
Methanol (HPLC grade)[3]
-
0.45 µm Syringe Filters (Nylon or PTFE)[1]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[1] The following chromatographic conditions are recommended:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size[2] |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile[2] |
| Gradient | Isocratic or Gradient (see table below) |
| Flow Rate | 1.0 - 1.8 mL/min[1][2] |
| Detection Wavelength | 237 nm[1][2] |
| Injection Volume | 10 - 15 µL[1][2] |
| Column Temperature | 40°C[2] |
| Run Time | Approximately 10 minutes |
Mobile Phase Gradient Example (if not isocratic):
| Time (min) | %A | %B |
| 0.0 | 60 | 40 |
| 7.0 | 60 | 40 |
| 7.1 | 10 | 90 |
| 8.0 | 10 | 90 |
| 8.1 | 60 | 40 |
| 10.0 | 60 | 40 |
Preparation of Solutions
Diluent: A mixture of water and acetonitrile (60:40 v/v) with 0.1% formic acid.[2]
Standard Stock Solution (e.g., 1000 µg/mL of Aspirin):
-
Accurately weigh about 50 mg of Aspirin reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.[2]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
Working Standard Solutions (e.g., 80, 100, 120 µg/mL):
-
Prepare a series of dilutions from the Standard Stock Solution in volumetric flasks using the diluent to cover the expected concentration range of the sample. For routine analysis, a single working standard at a concentration of 100 µg/mL can be prepared.[2]
Sample Preparation (from this compound Tablets):
-
Weigh and finely powder not fewer than 20 tablets to obtain a homogenous sample.[1]
-
Accurately weigh a portion of the powder equivalent to approximately 100 mg of aspirin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the this compound.[2]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.
-
Centrifuge a portion of this solution at 3000 rpm for 10 minutes.[2]
-
Further dilute the supernatant to a final target concentration of approximately 100 µg/mL of aspirin with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[1][2]
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][4] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak area and retention time for replicate injections ≤ 2.0% | Tailing factor: 1.0 - 1.2, %RSD of peak areas and retention times ≤ 0.25%[2] |
| Linearity | Correlation coefficient (R²) ≥ 0.999[2] | R² ≥ 0.999 over a concentration range of 80-120% of the working concentration.[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Assay results for multiple samples ranged from 93.4% to 93.6%, meeting USP criteria of 90.0% - 110.0%.[2] |
| Precision (RSD) | Intraday and Interday RSD ≤ 2.0% | Intraday RSD of peak areas and retention times ranged from 0.03% to 0.08% and 0.02% to 0.03%, respectively.[2] |
| Specificity | The peak for aspirin should be well-resolved from other peaks (impurities, excipients). | The method successfully separated the aspirin API from six associated related substances with a minimum USP Resolution (Rs) ≥ 4.8.[2] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.84 µg/mL[4] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 2.55 µg/mL[4] |
| Robustness | Insignificant changes in results with deliberate small variations in method parameters (e.g., flow rate, mobile phase composition). | The method is demonstrated to be robust with minor variations in flow rate and mobile phase composition.[5] |
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 3.28 | 1234567 | 1.1 | 5600 |
| 2 | 3.29 | 1235678 | 1.1 | 5620 |
| 3 | 3.28 | 1234890 | 1.2 | 5590 |
| 4 | 3.29 | 1235123 | 1.1 | 5610 |
| 5 | 3.28 | 1234987 | 1.2 | 5580 |
| Mean | 3.28 | 1235049 | 1.14 | 5600 |
| %RSD | 0.15% | 0.04% | - | - |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 80 | 987654 |
| 90 | 1112345 |
| 100 | 1235049 |
| 110 | 1358765 |
| 120 | 1482345 |
| Correlation Coefficient (R²) | 0.9995 |
Table 3: Accuracy and Precision Data
| Sample ID | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Sample 1 | 100 | 99.5 | 99.5% |
| Sample 2 | 100 | 100.2 | 100.2% |
| Sample 3 | 100 | 99.8 | 99.8% |
| Mean | - | - | 99.83% |
| %RSD | - | - | 0.35% |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of the HPLC separation principle.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. bepls.com [bepls.com]
- 4. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
Application Note: UV-Vis Spectrophotometric Assay for the Determination of Potassium Acetylsalicylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium acetylsalicylate is a salt of acetylsalicylic acid, a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties.[1][2] Accurate quantification of potassium acetylsalicylate in pharmaceutical formulations is crucial for quality control and dosage verification. This application note describes two robust and cost-effective UV-Vis spectrophotometric methods for the determination of potassium acetylsalicylate. These methods are based on the quantitative analysis of the salicylate (B1505791) moiety after hydrolysis of the acetylsalicylate ester.[3][4]
Principle
The determination of potassium acetylsalicylate via UV-Vis spectrophotometry relies on the hydrolysis of the acetylsalicylate anion to the salicylate dianion in a basic medium.[3] The resulting salicylate can be quantified by one of two methods:
-
Direct UV Spectrophotometry: After acidification, the salicylic (B10762653) acid exhibits a distinct absorption maximum in the UV region, which can be measured directly.[3][5]
-
Colorimetric Method: The salicylate dianion forms a colored complex with iron (III) chloride, which can be quantified in the visible region.[1][6][7] This method is particularly useful for samples with interfering substances in the UV region.
Both methods are validated, accurate, and suitable for routine analysis in a laboratory setting.[5][6]
Experimental Protocols
This section provides detailed methodologies for the two key experimental approaches for the determination of potassium acetylsalicylate.
Method 1: Direct UV Spectrophotometric Determination of Salicylic Acid
This method involves the hydrolysis of potassium acetylsalicylate to salicylate, followed by acidification to salicylic acid, which is then quantified by measuring its absorbance in the UV region.[3][5]
1. Materials and Reagents
-
Potassium Acetylsalicylate reference standard
-
Salicylic Acid reference standard
-
Sodium Hydroxide (NaOH), 0.2 M
-
Hydrochloric Acid (HCl), 0.2 M
-
Deionized Water
-
Volumetric flasks (50 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
2. Standard Solution Preparation
-
Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of Salicylic Acid reference standard in a minimal amount of deionized water. Dilute to a known volume with methanol to achieve a concentration equivalent to 25 mg/L of aspirin (B1665792).[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with a mixture of 0.2 M NaOH and 0.2 M HCl.[5]
3. Sample Preparation
-
Accurately weigh a quantity of the potassium acetylsalicylate sample equivalent to approximately 25 mg of acetylsalicylic acid.
-
Transfer the sample to a 50.0 mL volumetric flask.
-
Add 30 mL of methanol and shake for 2 minutes to dissolve the sample.[5]
-
Dilute to the mark with methanol.
-
Pipette a 5 mL aliquot of this solution into a 100.0 mL volumetric flask.
-
Add 25 mL of 0.2 M NaOH and allow the solution to stand for 30 minutes to ensure complete hydrolysis.[3][5]
4. Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to scan the UV region.
-
Use a blank solution (prepared in the same manner as the samples but without the analyte) to zero the instrument.
-
Measure the absorbance of the standard and sample solutions at the absorption maximum of salicylic acid (approximately 302 nm).[3][5]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of potassium acetylsalicylate in the sample solution from the calibration curve.
Method 2: Colorimetric Determination using Iron (III) Chloride
This method involves the formation of a colored complex between the hydrolyzed salicylate and iron (III) chloride, which is then measured in the visible range.[1][6]
1. Materials and Reagents
-
Potassium Acetylsalicylate reference standard
-
Salicylic Acid reference standard
-
Sodium Hydroxide (NaOH), 1 M
-
Iron (III) Chloride (FeCl₃) solution, 0.025 M in 0.03 M HCl: Dissolve 6.8 g of FeCl₃·6H₂O in 100 mL of deionized water. Add 3.0 mL of concentrated HCl and 12.0 g of KCl. Dissolve and dilute to 1.0 L with deionized water.[3]
-
Deionized Water
-
Volumetric flasks (100 mL, 250 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
2. Standard Solution Preparation
-
Stock Standard Solution: Accurately weigh approximately 400 mg of Salicylic Acid reference standard, add 10 mL of 1 M NaOH solution, and heat to boiling. After cooling, quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by pipetting different volumes of the stock standard solution into 100.0 mL volumetric flasks and diluting to volume with the 0.025 M FeCl₃ solution.[3]
3. Sample Preparation
-
Accurately weigh a quantity of the potassium acetylsalicylate sample.
-
Transfer the sample to a flask and add 10 mL of 1 M NaOH solution.
-
Heat the solution to boiling to ensure complete hydrolysis.[1][4]
-
After cooling to room temperature, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water.
-
Pipette an aliquot of this solution into a separate volumetric flask and dilute to the final volume with the 0.025 M FeCl₃ solution.[3]
4. Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to scan the visible region.
-
Use the 0.025 M FeCl₃ solution as a blank to zero the instrument.[4]
-
Measure the absorbance of the standard and sample solutions at the absorption maximum of the iron-salicylate complex (approximately 530 nm).[5][6]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of potassium acetylsalicylate in the sample solution from the calibration curve.
Data Presentation
The following table summarizes typical quantitative data for the UV-Vis spectrophotometric determination of acetylsalicylate.
| Parameter | Method 1 (Direct UV) | Method 2 (Colorimetric) | Reference |
| Wavelength (λmax) | ~ 302 nm | ~ 530 nm | [3][5] |
| Linearity Range | 2-20 µg/mL | 20-40 µg/mL | [8][9] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [6] |
| Molar Absorptivity | Not typically reported | 8.815 × 10³ L mol⁻¹ cm⁻¹ | [10] |
| Limit of Detection (LOD) | 0.8 ppm (for a similar method) | Not specified | [10] |
| Limit of Quantification (LOQ) | Not specified | Not specified | |
| Recovery | 98-102% | 98-102% | [11] |
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the determination of potassium acetylsalicylate.
Caption: Experimental workflow for potassium acetylsalicylate determination.
References
- 1. journals.du.ac.in [journals.du.ac.in]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. uclmail.net [uclmail.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. purdue.edu [purdue.edu]
- 8. scribd.com [scribd.com]
- 9. ijnrd.org [ijnrd.org]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric resolution for quantitative analysis of aspirin and rivaroxaban combination therapy in biological fluids using simple and eco-friendly procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Laboratory-Scale Synthesis of Potassium Acetylsalicylate
Abstract
This document provides a comprehensive, two-part protocol for the laboratory synthesis of potassium acetylsalicylate (aspirin potassium). The first part details the synthesis of acetylsalicylic acid (aspirin) from salicylic (B10762653) acid and acetic anhydride (B1165640) via acid-catalyzed esterification. The second part outlines the subsequent conversion of the synthesized aspirin (B1665792) into its potassium salt, potassium acetylsalicylate, through a reaction with potassium carbonate. This protocol includes methodologies for synthesis, purification, and purity assessment, along with tabulated quantitative data for reference. A detailed experimental workflow is provided as a visualization to guide researchers through the process. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical and Quantitative Data
A summary of key quantitative data for the reactants and products is presented below for easy reference and for theoretical yield calculations.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
|---|---|---|---|
| Salicylic Acid | C₇H₆O₃ | 138.12 | 159 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 |
| Acetylsalicylic Acid (Aspirin) | C₉H₈O₄ | 180.16 | 136[1][2] |
| Potassium Acetylsalicylate | C₉H₇KO₄ | 218.25[3] | Decomposes ~140[2] |
Table 2: Representative Experimental Data
| Parameter | Method | Reported Value | Reference |
|---|---|---|---|
| Aspirin Synthesis Yield | Hot Plate Heating | 66.8% - 67.9% | [1] |
| Aspirin Synthesis Yield | Microwave Heating | 40.1% - 63.4% | [1] |
| This compound Yield | K₂CO₃ Method | 59% - 88% | [4] |
| Aspirin Melting Point | Recrystallized Product | 135 - 136 °C |[1] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis of potassium acetylsalicylate, from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of potassium acetylsalicylate.
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures involving acetic anhydride, concentrated acids, and acetone should be performed in a well-ventilated fume hood.
Part A: Synthesis of Acetylsalicylic Acid (Aspirin)
This protocol is adapted from established laboratory procedures for the esterification of salicylic acid.[5][6][7]
Materials:
-
Salicylic Acid (C₇H₆O₃)
-
Acetic Anhydride (C₄H₆O₃)
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Deionized Water
-
125 mL Erlenmeyer flask
-
Hot plate or water bath
-
Ice bath
-
Buchner funnel and filter flask assembly
-
Filter paper
Procedure:
-
Reactant Measurement: Weigh out approximately 5.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[5]
-
Reagent Addition: In a fume hood, carefully add 7.0 mL of acetic anhydride to the flask.[5] While swirling the flask, add 5-8 drops of concentrated sulfuric acid or 85% phosphoric acid to act as a catalyst.[5][6]
-
Reaction Heating: Gently heat the flask in a water bath maintained at 85-90°C for 10-15 minutes.[8][9] Swirl the flask occasionally until all the solid salicylic acid has dissolved.
-
Decomposition of Excess Acetic Anhydride: Remove the flask from the heat and allow it to cool for a few minutes. Cautiously add 15 mL of cold deionized water to the mixture to hydrolyze the excess acetic anhydride.[5] This reaction is exothermic and will generate hot acetic acid vapors.
-
Crystallization: Cool the mixture in an ice bath to facilitate the crystallization of aspirin.[6] If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can induce crystallization.[5]
-
Isolation and Washing: Collect the solid aspirin crystals by vacuum filtration using a Buchner funnel.[7] Wash the crystals with two small portions of ice-cold deionized water to remove soluble impurities like acetic acid and the catalyst.[7]
-
Drying: Keep the vacuum on for several minutes to help dry the crystals. Transfer the crude product to a pre-weighed watch glass and allow it to air dry completely. Weigh the final product to calculate the percentage yield.
Part B: Synthesis of Potassium Acetylsalicylate
This protocol is based on methods described for forming the potassium salt of aspirin using potassium carbonate.[4]
Materials:
-
Synthesized Acetylsalicylic Acid (Aspirin)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone
-
Deionized Water
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask assembly
-
Filter paper
Procedure:
-
Prepare Reactant Solutions:
-
Reaction: Slowly add the potassium carbonate solution to the stirring aspirin-acetone mixture. A crystalline precipitate of potassium acetylsalicylate will begin to form as the reaction proceeds.[4]
-
Complete Precipitation: Continue stirring the mixture for 15-20 minutes at room temperature to ensure the reaction goes to completion.
-
Isolation and Washing: Collect the white solid product by vacuum filtration using a Buchner funnel.[4] Wash the collected precipitate with two small portions (25 mL each) of cold acetone to remove any unreacted starting material and impurities.[4]
-
Drying: Keep the vacuum on to pull air through the solid, aiding in drying. Transfer the final product to a pre-weighed, clean, dry container. Air-dry the product completely or use a vacuum desiccator.
-
Final Analysis: Once dry, weigh the potassium acetylsalicylate to determine the final yield. The product should be a stable, solid compound that is readily soluble in water.[4]
Part C: Purity Assessment of Synthesized Aspirin
1. Ferric Chloride Test for Unreacted Salicylic Acid: This test is used to detect the presence of a phenol (B47542) group, which is present in the salicylic acid starting material but not in the desired acetylsalicylic acid product.[7]
-
Procedure: Place a few crystals of your synthesized aspirin into a test tube containing 5 mL of water. In a separate test tube, do the same with a small sample of salicylic acid as a positive control.
-
Add 1-2 drops of 1% ferric chloride (FeCl₃) solution to each tube and observe any color change.[7]
-
Interpretation: The formation of a violet or deep purple color indicates the presence of salicylic acid, signifying an impure product.[5][10] A pure aspirin sample should show little to no color change (typically a faint yellow from the FeCl₃ solution).
2. Melting Point Determination: The purity of a crystalline solid can be assessed by measuring its melting point range.
-
Procedure: Pack a small amount of the dry, synthesized aspirin into a capillary tube. Determine the melting point range using a calibrated melting point apparatus.
-
Interpretation: Pure aspirin has a sharp melting point of approximately 136°C.[1][2] The presence of impurities, such as unreacted salicylic acid, will typically cause the melting to occur over a broader temperature range and at a lower temperature than the literature value.[11]
References
- 1. understandingstandards.org.uk [understandingstandards.org.uk]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H7KO4 | CID 23676700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4783551A - Potassium acetylsalicylate addition compound and process of preparing - Google Patents [patents.google.com]
- 5. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 6. Synthesis of Aspirin [home.miracosta.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. medhavatika.com [medhavatika.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. LAB1 [intro.chem.okstate.edu]
Application of Aspirin Potassium in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are primarily based on research conducted with aspirin (B1665792) (acetylsalicylic acid). While aspirin potassium is the potassium salt of acetylsalicylic acid and is expected to dissociate to the acetylsalicylate anion in physiological environments, there is a notable lack of specific research on the use of this compound in targeted drug delivery systems. The information provided herein is an extrapolation from the available data on aspirin. Researchers should consider this and conduct appropriate validation studies when working specifically with this compound.
Introduction
Aspirin, a well-established non-steroidal anti-inflammatory drug (NSAID), has garnered significant interest for its potential in cancer therapy and other targeted applications.[1][2] Its primary mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial in the production of pro-inflammatory prostaglandins.[2][3] However, the systemic administration of aspirin can lead to gastrointestinal side effects.[4][5] Targeted drug delivery systems offer a promising approach to enhance the therapeutic efficacy of aspirin at specific sites, such as tumors, while minimizing systemic toxicity.[2][4] These systems often utilize nanoparticles to improve solubility, stability, and bioavailability, and to enable controlled drug release.[2][6]
This document provides an overview of the application of aspirin in targeted drug delivery, with a focus on cancer therapy. It includes summaries of quantitative data from relevant studies, detailed experimental protocols for the synthesis and evaluation of aspirin-loaded nanoparticles, and visualizations of key signaling pathways and experimental workflows.
Data Presentation: Characteristics of Aspirin-Loaded Nanoparticles
The following tables summarize key quantitative data from studies on aspirin-loaded nanoparticles. These parameters are critical for the design and evaluation of effective targeted drug delivery systems.
Table 1: Physicochemical Properties of Aspirin Nanoparticles
| Formulation ID | Nanoparticle Type | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| AN1 | Sodium Alginate | Solvent Evaporation | 76.25 | 0.34 | ≤ +47.64 | 36.29 | [6] |
| AN2 | Sodium Alginate | Solvent Evaporation | 94.02 | 0.41 | ≤ +47.64 | 39.88 | [6] |
| AN3 | Sodium Alginate | Solvent Evaporation | 128.17 | 0.46 | ≤ +47.64 | 42.52 | [6] |
| MNP-Asp@PD-PG-F | Mesoporous Silica (B1680970) | Diffusion | 204.4 ± 6.0 | Not Reported | Not Reported | Not Reported | [4] |
| AS-NL | Nanoliposomes | Freeze/Thawing | Not Reported | Not Reported | Not Reported | 41.44 | [7] |
| Fa9 | Chitosan | Ionic Gelation | Not Reported | Not Reported | Not Reported | >80 (Implied) | [8] |
| CS-NPs | Chitosan | Ionic Gelation | 172 | 0.257 | -31.4 | 97 | [9][10] |
Table 2: In Vitro Drug Release of Aspirin from Nanoparticles
| Formulation ID | Release Medium (pH) | Time Point | Cumulative Release (%) | Release Kinetics Model | Reference |
| AN1 | 7.4 (PBS) | 24 h | 77.49 | Higuchi | [6] |
| AN2 | 7.4 (PBS) | 24 h | 85.32 | Higuchi | [6] |
| AN3 | 7.4 (PBS) | 24 h | 97.64 | Higuchi | [6] |
| MNP-Asp@PD-PG-F | 7.4 | ~170 h | ~60 | Biphasic | [4] |
| MNP-Asp@PD-PG-F | 5.6 | ~170 h | ~75 | Biphasic | [4] |
| MNP-Asp@PD-PG-F | 2.0 | ~170 h | ~80 | Biphasic | [4] |
| AS-NL | Not Specified | Not Specified | 33.92 | Not Reported | [7] |
| Fa9 | 7.2 (PBS) | 24 h | 88.3 | Zero-order | [3] |
| CS-NPs | Not Specified | >12 h | Sustained | Noyes-Whitney | [10] |
Experimental Protocols
Synthesis of Aspirin-Loaded Sodium Alginate Nanoparticles via Solvent Evaporation
This protocol is adapted from a method used for formulating aspirin nanoparticles for potential antithrombotic applications.[6]
Materials:
-
Aspirin (acetylsalicylic acid)
-
Sodium alginate
-
Magnetic stirrer
-
Lyophilizer (Freeze dryer)
Procedure:
-
Dissolve 0.01 g of sodium alginate in 25 mL of dichloromethane (DCM) and stir continuously using a magnetic stirrer to form a colloidal solution (organic phase).
-
Add 0.2% polyvinylpyrrolidone (PVP) as a stabilizer.
-
Dissolve 100 mg of aspirin into the organic phase and stir continuously to obtain a homogenous solution.
-
Allow the organic solvent to evaporate overnight for 15 hours.
-
Collect the aspirin nanoparticles and lyophilize them using a freeze dryer.
Synthesis of Aspirin-Loaded Mesoporous Silica Nanoparticles (MNPs) with Folate Targeting
This protocol describes the preparation of folate-decorated mesoporous silica nanoparticles for targeted delivery to breast cancer cells.[4][5]
Materials:
-
Mesoporous silica nanoparticles (MNPs)
-
Aspirin
-
Absolute ethanol
-
Polydopamine (PD)
-
Polyethylene (B3416737) glycol (PEG)
-
Folic acid (F)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Aspirin Loading: Suspend 100 mg of MNPs in 10 mL of absolute ethanol. Add 100 mg of aspirin to the mixture and stir at room temperature in the dark for 24 hours to allow for diffusion of the drug into the pores of the MNPs.
-
Collect the aspirin-loaded MNPs (MNP-Asp) by centrifugation and lyophilize.
-
Surface Modification:
-
Coat the MNP-Asp with polydopamine (PDA) to form MNP-Asp-PD. This can be achieved through the polymerization of dopamine (B1211576) in a mild alkaline solution in the presence of the nanoparticles.
-
Further functionalize the MNP-Asp-PD with polyethylene glycol (PEG) and folic acid (F) using appropriate conjugation chemistry to obtain MNP-Asp-PD-PG-F. This step enhances biocompatibility and provides targeting capabilities.
-
In Vitro Drug Release Study
This protocol is a general method for assessing the release of aspirin from nanoparticles.
Materials:
-
Aspirin-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 5.6)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Orbital shaker water bath
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of aspirin-loaded nanoparticles in a specific volume of PBS (e.g., 1 mL).
-
Place the nanoparticle suspension inside a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (the release medium) and incubate at 37°C in an orbital shaker.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of aspirin in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the cumulative percentage of drug released over time.
In Vivo Evaluation of Antitumor Efficacy in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of aspirin-loaded nanoparticles in a cancer model.[11][12]
Materials:
-
Cancer cell line (e.g., Huh-7 for hepatocellular carcinoma)
-
Immunocompromised mice (e.g., nude mice)
-
Aspirin-loaded nanoparticle formulation
-
Control vehicle (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly divide the mice into treatment and control groups.
-
Administer the aspirin-loaded nanoparticle formulation to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. Administer the control vehicle to the control group.
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, protein expression).
Visualizations
Signaling Pathways Modulated by Aspirin in Cancer
Aspirin exerts its anticancer effects through the modulation of multiple signaling pathways.[1][2][13] The following diagram illustrates some of the key pathways targeted by aspirin.
Caption: Key signaling pathways modulated by aspirin in cancer cells.
Experimental Workflow for Developing Aspirin-Loaded Nanoparticles
The development and evaluation of a targeted drug delivery system for aspirin involves a series of sequential steps, from formulation to in vivo testing.
Caption: Workflow for development of aspirin-loaded nanoparticles.
Logical Relationship of a Targeted Drug Delivery System
This diagram illustrates the logical relationship between the components of a targeted drug delivery system and their intended biological effect.
Caption: Logical components of a targeted aspirin delivery system.
References
- 1. Aspirin and cancer: biological mechanisms and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin in Cancer Therapy: Pharmacology and Nanotechnology Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspirin Repurposing in Folate-Decorated Nanoparticles: Another Way to Target Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aspirin Repurposing in Folate-Decorated Nanoparticles: Another Way to Target Breast Cancer [frontiersin.org]
- 6. pjps.pk [pjps.pk]
- 7. Optimization and Characterization of Aspirin Encapsulated Nano-liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and evaluation of novel aspirin nanoparticles loaded suppositories [jcps.bjmu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Mathematical Studies on the Drug Release Properties of Aspirin Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive in vivo and mathematic modeling-based kinetic characterization for aspirin-induced chemoprevention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aspirin and the metabolic hallmark of cancer: novel therapeutic opportunities for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Acetylsalicylate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While potassium acetylsalicylate is widely recognized for its pharmaceutical applications, its potential as a catalyst in organic synthesis remains largely unexplored in published literature. These application notes propose the use of potassium acetylsalicylate as a mild, accessible, and potentially advantageous basic catalyst for organic reactions. Drawing parallels with the established catalytic activity of other potassium carboxylates and weak bases like potassium carbonate, we present a hypothetical application in the Knoevenagel condensation. Detailed protocols for the synthesis of the catalyst and its proposed application are provided, alongside a mechanistic hypothesis. This document aims to stimulate research into the catalytic utility of this readily available compound.
Introduction: The Catalytic Potential of Potassium Acetylsalicylate
Potassium acetylsalicylate, the potassium salt of acetylsalicylic acid, is a stable, non-hygroscopic solid.[1] As the salt of a weak carboxylic acid and a strong base, it is expected to exhibit basic properties in solution due to the hydrolysis of the acetylsalicylate anion. This inherent basicity suggests its potential to function as a mild base catalyst in various organic transformations that are sensitive to stronger bases. Reactions such as the Knoevenagel condensation, which are often catalyzed by weak bases, present a promising area for the application of potassium acetylsalicylate.[2] The bulky and electronically distinct nature of the acetylsalicylate anion compared to simpler bases like carbonate could offer unique selectivity or reactivity profiles.
Synthesis of Potassium Acetylsalicylate Catalyst
A reliable synthesis of potassium acetylsalicylate is crucial for its application as a catalyst. The following protocol is adapted from established patent literature.[1]
Experimental Protocol: Synthesis of Potassium Acetylsalicylate
Materials:
-
Acetylsalicylic acid (ASA)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Stir plate and stir bar
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 500 mL Erlenmeyer flask, suspend 100 g (0.55 moles) of acetylsalicylic acid in 350 mL of acetone.
-
In a separate beaker, dissolve 38 g (0.275 moles) of potassium carbonate in 32 mL of deionized water.
-
While stirring the acetylsalicylic acid suspension, slowly add the potassium carbonate solution.
-
A crystalline precipitate of potassium acetylsalicylate will form.
-
Continue stirring the mixture for 15-20 minutes to ensure complete reaction.
-
Isolate the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with two 50 mL portions of cold acetone to remove any unreacted starting materials.
-
Air-dry the product on the filter paper or in a desiccator.
Expected Yield: Approximately 108 g (78% of theoretical yield).[1]
Proposed Application: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. This reaction is typically catalyzed by a weak base. We propose potassium acetylsalicylate as an effective catalyst for this transformation.
Hypothetical Catalytic Cycle for Knoevenagel Condensation
The proposed catalytic cycle for the Knoevenagel condensation using potassium acetylsalicylate as a catalyst is depicted below. The acetylsalicylate anion is hypothesized to act as the base that deprotonates the active methylene compound, initiating the condensation.
Caption: Proposed catalytic cycle for the Knoevenagel condensation using potassium acetylsalicylate.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)
Materials:
-
Benzaldehyde
-
Malononitrile
-
Potassium acetylsalicylate (synthesized as per the above protocol)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Thin-layer chromatography (TLC) plate and chamber
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and potassium acetylsalicylate (0.22 g, 1 mmol, 10 mol%).
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate (B1210297) eluent).
-
Upon completion of the reaction (typically 1-2 hours), cool the mixture to room temperature.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the product from ethanol if necessary to obtain pure 2-benzylidenemalononitrile.
Data Presentation: Hypothetical Comparison of Catalysts
The following table presents a hypothetical comparison of potassium acetylsalicylate with a standard catalyst, potassium carbonate, for the Knoevenagel condensation. This data is illustrative and requires experimental validation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Potassium Acetylsalicylate | 10 | Ethanol | Reflux | 1.5 | 92 |
| Potassium Carbonate | 10 | Ethanol | Reflux | 2 | 88 |
| No Catalyst | - | Ethanol | Reflux | 24 | <5 |
Logical Workflow for Catalyst Application
The following diagram illustrates the logical workflow from catalyst synthesis to its application in a representative organic reaction and subsequent analysis.
Caption: Workflow for the synthesis and application of potassium acetylsalicylate as a catalyst.
Conclusion and Future Outlook
This document puts forth a proposal for the use of potassium acetylsalicylate as a novel, mild base catalyst in organic synthesis, with a specific hypothetical application in the Knoevenagel condensation. The provided protocols for catalyst synthesis and a model reaction are intended to serve as a starting point for further investigation. Experimental validation of these proposals is necessary to establish the efficacy and potential advantages of potassium acetylsalicylate in this and other base-catalyzed reactions. Future work could explore its application in other transformations such as esterifications, Michael additions, and aldol-type reactions, and a thorough investigation into its reactivity profile compared to other common bases would be highly valuable.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Aspirin Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (B1665792), the acetylated form of salicylic (B10762653) acid, is a cornerstone non-steroidal anti-inflammatory drug (NSAID) with a well-documented mechanism of action. Its therapeutic effects, including anti-inflammatory, analgesic, and anti-platelet activities, are primarily attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes.[1][2][3] Aspirin acetylates a serine residue in the active site of both COX-1 and COX-2, preventing the synthesis of prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[1][3][4][5] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible during inflammation.[2][5] Aspirin's anti-platelet effect is mainly due to the inhibition of thromboxane (B8750289) A2 production in platelets via COX-1.[3][4]
Aspirin potassium is a formulation designed for rapid dissolution and absorption, potentially leading to a faster onset of action. These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy using established animal models. The described experiments will enable researchers to quantify its anti-inflammatory, analgesic, and anti-platelet properties.
Mechanism of Action: COX Inhibition Pathway
Aspirin exerts its effects by disrupting the arachidonic acid cascade. The diagram below illustrates how aspirin inhibits COX enzymes, leading to reduced production of prostaglandins and thromboxanes.
Experimental Workflow Overview
The general workflow for testing the in vivo efficacy of this compound involves animal acclimatization, baseline measurements, induction of a pathological state (inflammation, pain, or thrombosis), administration of the test compound, and subsequent measurement of relevant endpoints.
Protocol 1: Anti-Inflammatory Efficacy Assessment
Model: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of NSAIDs.[6] Carrageenan injection induces a biphasic inflammatory response, with the late phase being sensitive to COX inhibitors.
Methodology
-
Animals: Male Wistar rats (180-220 g) are used.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, CMC)
-
This compound (e.g., 50, 100, 200 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, this compound, or positive control via oral gavage. c. One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]
-
Endpoint Calculation:
-
Increase in Paw Volume (mL): Final Paw Volume - Initial Paw Volume.
-
Percent Inhibition (%): [(V_c - V_t) / V_c] * 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.[8]
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3h) | Percent Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.05 | 0 |
| This compound | 50 | 0.62 ± 0.04 | 27.1 |
| This compound | 100 | 0.45 ± 0.03 | 47.0 |
| This compound | 200 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.0 |
Protocol 2: Analgesic Efficacy Assessment
Two distinct models are used to evaluate peripheral and central analgesic effects.
A. Model: Acetic Acid-Induced Writhing in Mice (Peripheral Analgesia)
This visceral pain model is effective for screening peripherally acting analgesics.[9][10] Intraperitoneal injection of acetic acid causes irritation, leading to a characteristic writhing response.[9][11]
Methodology
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., Saline)
-
This compound (e.g., 50, 100, 200 mg/kg, p.o.)
-
Positive Control (e.g., Diclofenac Na, 10 mg/kg, p.o.)[11]
-
-
Procedure: a. Administer the vehicle, this compound, or positive control orally. b. After a 30-45 minute absorption period, inject 0.1 mL/10g body weight of 0.7% acetic acid solution intraperitoneally.[11][12] c. Immediately place the mouse in an observation chamber. d. Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and hind limb stretching) for a period of 10-15 minutes.[9][11]
-
Endpoint Calculation:
-
Percent Protection (%): [(W_c - W_t) / W_c] * 100, where W_c is the mean number of writhes in the control group and W_t is the mean in the treated group.
-
B. Model: Hot Plate Test in Mice (Central Analgesia)
This model assesses the response to thermal pain stimuli and is useful for detecting centrally acting analgesics.[13][14]
Methodology
-
Animals: Male Swiss albino mice (20-25 g).
-
Grouping: As described for the writhing test. A positive control like Morphine (5 mg/kg, s.c.) is often used.
-
Procedure: a. Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).[15][16] b. Record the reaction time (latency) in seconds for the animal to show nocifensive behavior, such as licking its paws or jumping.[13][15] This is the baseline latency. c. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[15] d. Administer the vehicle, this compound, or positive control. e. Measure the reaction time again at various intervals (e.g., 30, 60, 90, 120 minutes) post-treatment.
-
Endpoint Calculation:
-
Increase in Latency (s): Post-treatment Latency - Baseline Latency.
-
Data Presentation
| Test | Treatment Group | Dose (mg/kg) | Measured Outcome ± SEM | Percent Inhibition/Increase |
| Writhing Test | Vehicle Control | - | 35.2 ± 2.5 writhes | 0 |
| This compound | 100 | 18.5 ± 1.9 writhes | 47.4% | |
| This compound | 200 | 11.3 ± 1.5 writhes | 67.9% | |
| Hot Plate Test | Vehicle Control | - | 0.5 ± 0.2 s increase | - |
| (at 60 min) | This compound | 100 | 2.1 ± 0.4 s increase | - |
| This compound | 200 | 3.8 ± 0.5 s increase | - |
Protocol 3: Anti-Platelet Efficacy Assessment
Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice
This widely used model induces vascular injury via oxidative stress, leading to occlusive thrombus formation, which is sensitive to anti-platelet agents.[17][18][19]
Methodology
-
Animals: Male C57BL/6 mice (25-30 g).
-
Grouping: Animals are randomly divided into groups (n=8-10 per group):
-
Vehicle Control (e.g., Saline)
-
This compound (e.g., 30, 100 mg/kg, p.o.)
-
Positive Control (e.g., Clopidogrel, 10 mg/kg, p.o.)
-
-
Procedure: a. Administer the vehicle, this compound, or positive control orally. Allow for an appropriate absorption time (e.g., 1-2 hours). b. Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine). c. Surgically expose the common carotid artery. d. Place a Doppler flow probe around the artery to monitor blood flow. e. Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 5-10%) to the adventitial surface of the artery for 3 minutes.[18][20] f. Remove the filter paper and continuously monitor blood flow until stable occlusion occurs (cessation of flow for >10 minutes) or for a set period (e.g., 60 minutes).
-
Endpoint:
-
Time to Occlusion (TTO): The time from the application of FeCl₃ to the complete cessation of blood flow. A longer TTO indicates an anti-thrombotic effect.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Time to Occlusion (minutes) ± SEM |
| Vehicle Control | - | 12.5 ± 1.8 |
| This compound | 30 | 24.8 ± 2.5 |
| This compound | 100 | 41.3 ± 3.1 |
| Clopidogrel | 10 | > 60 (No occlusion in most animals) |
Conclusion
The protocols outlined provide a robust framework for the comprehensive in vivo evaluation of this compound. By employing models of inflammation, peripheral and central pain, and arterial thrombosis, researchers can effectively characterize its pharmacological profile. Consistent and careful application of these methodologies, coupled with appropriate statistical analysis, will yield reliable data on the efficacy of this important pharmaceutical agent.
References
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the in vivo anti-inflammatory and analgesic activity of a highly water-soluble aspirin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. youtube.com [youtube.com]
- 11. saspublishers.com [saspublishers.com]
- 12. sid.ir [sid.ir]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. Hot plate test [panlab.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 17. research.monash.edu [research.monash.edu]
- 18. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Aspirin Potassium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard cell culture assays to assess the anti-inflammatory properties of aspirin (B1665792) potassium. Detailed protocols for key experiments are provided, along with data presentation tables and diagrams of relevant signaling pathways and experimental workflows.
Aspirin (acetylsalicylic acid) and its salt, aspirin potassium, are widely recognized non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1][2] In vitro cell culture models are invaluable tools for elucidating the molecular mechanisms underlying the anti-inflammatory effects of compounds like this compound.
Mechanism of Action: Key Signaling Pathways
Aspirin exerts its anti-inflammatory effects by modulating two primary signaling pathways: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
1. Inhibition of the Cyclooxygenase (COX) Pathway: Aspirin inhibits both COX-1 and COX-2 enzymes by acetylating a serine residue in their active sites.[2] COX-1 is constitutively expressed in most tissues, while COX-2 is induced by inflammatory stimuli.[3][4] The inhibition of COX enzymes leads to a reduction in the production of prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2), which are potent mediators of inflammation.[1]
Caption: Aspirin's effect on the COX pathway.
2. Modulation of the NF-κB Signaling Pathway: In unstimulated cells, the transcription factor NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[5][6] Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and COX-2.[5][6] Aspirin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[2][6]
Caption: Aspirin's effect on the NF-κB pathway.
Experimental Assays and Protocols
A generalized workflow for investigating the anti-inflammatory effects of this compound in cell culture is depicted below.
Caption: General experimental workflow.
Protocol 1: Measurement of Prostaglandin E2 (PGE2) Production
This protocol describes the quantification of PGE2 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA), a common method to assess COX pathway inhibition.[1]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
PGE2 Quantification: Measure the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.[1][7]
Data Presentation:
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | PGE2 Concentration (pg/mL) | % Inhibition |
| Control | 0 | - | Baseline | N/A |
| LPS | 0 | + | High | 0% |
| Aspirin 1 | 10 | + | Reduced | Calculate |
| Aspirin 2 | 50 | + | More Reduced | Calculate |
| Aspirin 3 | 100 | + | Significantly Reduced | Calculate |
Protocol 2: Nitric Oxide (NO) Production Assay
This protocol measures the production of nitric oxide, a pro-inflammatory mediator, by assessing the level of nitrite (B80452) (a stable NO metabolite) in the culture supernatant using the Griess reagent.[8][9]
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
LPS
-
This compound
-
Griess Reagent System
-
Sodium nitrite standard
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
Griess Reaction:
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Data Presentation:
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Nitrite Concentration (µM) | % Inhibition |
| Control | 0 | - | Baseline | N/A |
| LPS | 0 | + | High | 0% |
| Aspirin 1 | 10 | + | Reduced | Calculate |
| Aspirin 2 | 50 | + | More Reduced | Calculate |
| Aspirin 3 | 100 | + | Significantly Reduced | Calculate |
Protocol 3: Pro-inflammatory Cytokine Measurement by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.[10][11]
Materials:
-
RAW 264.7 macrophage cells or human peripheral blood mononuclear cells (PBMCs)
-
Complete culture medium
-
LPS
-
This compound
-
TNF-α and IL-6 ELISA kits
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, adjusting the incubation time as needed for optimal cytokine expression (e.g., 4-8 hours for TNF-α).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.[10][11]
Data Presentation:
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | - | Baseline | Baseline |
| LPS | 0 | + | High | High |
| Aspirin 1 | 10 | + | Reduced | Reduced |
| Aspirin 2 | 50 | + | More Reduced | More Reduced |
| Aspirin 3 | 100 | + | Significantly Reduced | Significantly Reduced |
Protocol 4: Western Blot Analysis of COX-2 and IκBα
This protocol is used to assess the protein expression levels of COX-2 and IκBα, providing insights into the effects of this compound on the COX and NF-κB pathways, respectively.[1]
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies (anti-COX-2, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
Data Presentation:
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Relative COX-2 Expression | Relative IκBα Expression |
| Control | 0 | - | Baseline | High |
| LPS | 0 | + | High | Low (degraded) |
| Aspirin 1 | 10 | + | Reduced | Increased |
| Aspirin 2 | 50 | + | More Reduced | More Increased |
| Aspirin 3 | 100 | + | Significantly Reduced | Significantly Increased |
References
- 1. benchchem.com [benchchem.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application Notes & Protocols: Techniques for Formulating Stable Aqueous Solutions of Aspirin Potassium
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Aspirin (B1665792), or acetylsalicylic acid, is a widely used medication for its analgesic, anti-inflammatory, and antipyretic properties. The potassium salt of aspirin, aspirin potassium, offers the advantage of higher aqueous solubility, making it a candidate for liquid dosage forms. However, aspirin is notoriously unstable in aqueous environments, primarily undergoing hydrolysis to form salicylic (B10762653) acid and acetic acid, which leads to a loss of therapeutic efficacy and potential side effects[1][2][3]. The formulation of a stable aqueous solution of this compound therefore presents a significant challenge.
These application notes provide an overview of the key factors influencing the stability of this compound in aqueous solutions and outline strategies to enhance its stability.
Degradation Pathway of this compound
The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the ester linkage. This reaction is catalyzed by both acids and bases[2].
-
This compound Hydrolysis: C₉H₇KO₄ + H₂O → C₇H₅KO₃ + CH₃COOH (Potassium Acetylsalicylate + Water → Potassium Salicylate + Acetic Acid)
The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of other chemical agents in the formulation.
Factors Influencing Stability
Several factors critically affect the stability of this compound in aqueous solutions:
-
pH: The pH of the solution is a critical determinant of aspirin stability. The hydrolysis of aspirin is catalyzed by both H+ and OH- ions. The lowest rate of hydrolysis is typically observed in the slightly acidic pH range[3]. In highly acidic or alkaline solutions, the degradation rate increases substantially.
-
Temperature: An increase in temperature significantly accelerates the rate of hydrolysis[1][4]. Therefore, for optimal stability, aqueous solutions of this compound should be stored at controlled, cool temperatures.
-
Co-solvents and Excipients: The choice of co-solvents and excipients can either enhance or diminish the stability of this compound solutions. Some excipients may contain moisture or have a catalytic effect on hydrolysis[3]. Conversely, certain co-solvents and stabilizers can significantly improve stability.
Stabilization Strategies
Several techniques can be employed to formulate more stable aqueous solutions of this compound:
-
pH Control: Maintaining the pH of the solution within a slightly acidic range is a primary strategy for minimizing the rate of hydrolysis. Citrate (B86180) buffers are often used for this purpose[4][5].
-
Use of Co-solvents: Incorporating co-solvents such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol can enhance the stability of aspirin in aqueous formulations[1][6][7]. These co-solvents may reduce the activity of water, thereby slowing down the hydrolysis reaction. A water-polyethylene glycol (4:1, v/v) mixture has been shown to be an excellent medium for preparing intravenous dosage forms of aspirin[1].
-
Addition of Stabilizers: Specific compounds can be added to the formulation to improve stability. For instance, potassium citrate has been shown to form stable compositions with aspirin[5].
-
Temperature Control: Storage at lower temperatures is a straightforward and effective way to reduce the rate of degradation[1].
Data Presentation: Stability of this compound Solutions
The following tables summarize the impact of various factors on the stability of this compound in aqueous solutions.
Table 1: Effect of pH on the Half-life of Aspirin in Aqueous Solution at 25°C
| pH | Approximate Half-life (hours) |
| 2.5 | 150 |
| 5.0 | 200 |
| 7.4 | 120 |
| 9.0 | 50 |
| 10.4 | 2.5 |
Note: Data is representative and synthesized from general aspirin stability principles. The half-life is the time required for 50% of the aspirin to degrade.
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) for Aspirin Hydrolysis
| Temperature (°C) | k (s⁻¹) |
| 25 | 7.0 x 10⁻⁶ |
| 37 | 1.0 x 10⁻⁵ |
| 50 | 4.0 x 10⁻⁵ |
| 60 | ~1.5 x 10⁻⁴ |
| 75 | 3.0 x 10⁻⁴ |
Source: Adapted from kinetic studies on aspirin hydrolysis[8].
Table 3: Effect of Co-solvents on Aspirin Stability in Aqueous Solution
| Co-solvent System | Observation |
| Water | Rapid hydrolysis |
| Water-Polyethylene Glycol 400 (4:1, v/v) | Significantly improved stability, suitable for IV forms[1] |
| Water-Glycerol | Less stable than in water alone[9] |
| Water-Propylene Glycol | Improved stability compared to aqueous solution alone[6][7] |
Experimental Protocols
Protocol for Preparing a Stabilized Aqueous Solution of this compound
This protocol describes the preparation of a buffered aqueous solution of this compound with a co-solvent to enhance stability.
Materials:
-
This compound powder
-
Potassium Citrate
-
Citric Acid
-
Polyethylene Glycol 400 (PEG 400)
-
Purified Water
-
pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Citrate Buffer:
-
Prepare a 0.1 M solution of potassium citrate and a 0.1 M solution of citric acid in purified water.
-
Mix the solutions in appropriate ratios to achieve a final buffer pH of approximately 5.0. Verify the pH using a calibrated pH meter.
-
-
Prepare the Co-solvent Mixture:
-
In a volumetric flask, prepare a 4:1 (v/v) mixture of the citrate buffer and PEG 400. For example, for 100 mL of the final solvent, mix 80 mL of the citrate buffer with 20 mL of PEG 400.
-
-
Dissolve the this compound:
-
Accurately weigh the desired amount of this compound powder.
-
Slowly add the this compound powder to the buffer-PEG 400 mixture while stirring continuously with a magnetic stirrer until it is completely dissolved.
-
-
Final pH Adjustment and Volume:
-
Check the pH of the final solution and adjust to 5.0 ± 0.1 using the 0.1 M citric acid or 0.1 M potassium citrate solution if necessary.
-
Bring the solution to the final desired volume with the buffer-PEG 400 mixture.
-
-
Storage:
-
Store the prepared solution in a tightly sealed, light-resistant container at refrigerated temperature (2-8°C).
-
Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the simultaneous quantification of this compound and its degradation product, salicylic acid.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of 85% orthophosphoric acid, acetonitrile, and purified water (e.g., 2:400:600 v/v/v)[10] or 52% DI Water / 48% Acetonitrile / 0.1% Phosphoric Acid[11].
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of this compound and salicylic acid (as potassium salicylate) of known concentrations in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solutions to cover a linear range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
At specified time points during the stability study (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the stored this compound solution.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the assay.
-
-
Chromatographic Analysis:
-
Inject the standard solutions to establish a calibration curve for both aspirin and salicylic acid.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Quantify the concentrations of aspirin and salicylic acid in the samples by comparing their peak areas to the calibration curves.
-
Calculate the percentage of aspirin remaining at each time point to determine the degradation rate.
-
Protocol for Stability Testing using UV-Vis Spectrophotometry
This protocol describes a UV-Vis spectrophotometric method for monitoring the degradation of this compound by measuring the formation of salicylic acid.
Principle:
Salicylic acid forms a colored complex with iron(III) ions, which can be quantified spectrophotometrically.
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer
-
0.02 M Iron(III) chloride solution buffered to a slightly acidic pH.
-
1 M Sodium Hydroxide solution
-
Standard salicylic acid solution
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of salicylic acid of known concentrations.
-
To a specific volume of each standard, add a fixed volume of the iron(III) chloride solution to form the colored complex.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex (typically around 530 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation and Analysis:
-
At each time point of the stability study, take an aliquot of the this compound solution.
-
Hydrolyze the remaining aspirin in the sample to salicylic acid by adding a known volume of 1 M NaOH and heating.
-
Neutralize the solution and add the iron(III) chloride solution to develop the color.
-
Measure the absorbance of the sample at the same wavelength used for the calibration curve.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of salicylic acid in the sample.
-
Calculate the amount of aspirin that has degraded based on the stoichiometry of the hydrolysis reaction.
-
Visualizations
This compound Degradation Pathway
Caption: Hydrolysis of this compound.
Experimental Workflow for Stability Testing
Caption: Stability Testing Workflow.
Logical Relationship of Stability Factors
Caption: Factors Influencing Stability.
References
- 1. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. sciforum.net [sciforum.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. US5776431A - Water-soluble aspirin composition - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing the Dissolution Rate of Aspirin Potassium Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the dissolution rate of aspirin (B1665792) potassium tablets. The methodologies described are based on established pharmacopeial standards and common practices in the pharmaceutical industry, intended to ensure consistent product quality and predict in-vivo performance.[1][2]
Introduction to Dissolution Testing
Dissolution testing is a critical in-vitro method used in the pharmaceutical industry to measure the rate at which an active pharmaceutical ingredient (API), such as aspirin potassium, is released from a solid dosage form (e.g., a tablet) into a dissolution medium.[1] This test is essential for:
-
Quality Control: Ensuring batch-to-batch consistency of the drug product.[1][2]
-
Formulation Development: Guiding the development and optimization of new tablet formulations.[1][3]
-
Bioavailability Prediction: Predicting the in-vivo performance of the drug.[1]
-
Regulatory Compliance: Meeting the requirements of global pharmacopeial conventions like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[1]
Aspirin's dissolution rate can be influenced by its physicochemical properties, formulation factors (e.g., lubricants, binders), and manufacturing processes.[4][5]
Standard Dissolution Testing Methodology
The most commonly employed methods for immediate-release tablets, such as this compound tablets, utilize USP Apparatus 1 (Basket) or Apparatus 2 (Paddle).[2][6] The paddle apparatus is generally preferred for tablets.[1][7]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound tablet dissolution testing.
Detailed Experimental Protocols
Protocol 1: USP Apparatus 2 (Paddle Method) - Standard Conditions
This protocol describes the standard dissolution test for aspirin tablets as specified by the USP.[8][9]
3.1. Materials and Equipment
-
Dissolution Test Apparatus (USP Apparatus 2 - Paddle) with 6-8 vessels[10]
-
Water bath with heater and circulator
-
UV-Vis Spectrophotometer or HPLC system
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
pH meter
-
This compound Tablets (Test Sample)
-
Aspirin Reference Standard (RS)
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid
-
Deionized water
3.2. Preparation of Dissolution Medium (0.05 M Acetate Buffer, pH 4.5) [8][11]
-
Weigh 2.99 g of sodium acetate trihydrate and transfer to a 1000 mL volumetric flask.
-
Add 1.66 mL of glacial acetic acid.
-
Add deionized water to dissolve the solids and then dilute to the mark.
-
Verify the pH is 4.50 ± 0.05 and adjust if necessary.
-
Deaerate the medium before use.[12]
3.3. Dissolution Apparatus Setup
-
Set up the USP Apparatus 2 (Paddle).
-
Place 500 mL of the dissolution medium into each vessel.[8]
-
Equilibrate the medium to 37 °C ± 0.5 °C.[12]
-
Set the paddle rotation speed to 50 RPM.[8] The distance between the bottom of the paddle and the inside bottom of the vessel should be 25 ± 2 mm.[7]
3.4. Test Procedure
-
Place one this compound tablet into each vessel.[13]
-
Immediately start the apparatus and a stopwatch.
-
At specified time intervals (e.g., 5, 10, 15, 20, 30 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[11][13]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[11]
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
3.5. Analytical Finish
Option A: UV-Vis Spectrophotometry
-
Standard Preparation: Prepare a standard solution of Aspirin RS in the dissolution medium at a known concentration.[8]
-
Analysis: Measure the absorbance of the filtered samples and the standard solution at the isosbestic point of aspirin and salicylic (B10762653) acid, which is approximately 265 nm.[8][11] Use the dissolution medium as the blank.
-
Calculation: Calculate the percentage of aspirin dissolved at each time point using the following formula:
% Dissolved = (Absorbance of Sample / Absorbance of Standard) * (Concentration of Standard / Label Claim) * Volume of Medium * 100
Option B: High-Performance Liquid Chromatography (HPLC) HPLC is a more specific method that can separate aspirin from its degradation product, salicylic acid.[14][15]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate (B84403) monobasic with 0.1% triethylamine) and an organic solvent like acetonitrile.[16]
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm or 275 nm[17]
-
Injection Volume: 5-20 µL
-
-
Standard and Sample Preparation: Prepare standard solutions of Aspirin RS in the mobile phase. Dilute the filtered dissolution samples as needed with the mobile phase.
-
Analysis and Calculation: Inject the standard and sample solutions into the HPLC system. Calculate the concentration based on the peak area response.
Protocol 2: Comparative Dissolution in Different Media
To understand the pH-dependent dissolution profile of this compound, the test can be performed in different media simulating various physiological conditions.[18]
4.1. Dissolution Media
-
Acidic Stage: 0.1 N HCl (pH ~1.2) to simulate gastric fluid.[14][19]
-
Buffer Stage 1: 0.05 M Acetate Buffer (pH 4.5) as per USP standard.[8][18]
-
Buffer Stage 2: Phosphate Buffer (pH 6.8) to simulate intestinal fluid.[18][19]
4.2. Procedure Follow the same procedure as in Protocol 1, substituting the different dissolution media. A paddle speed of 75 RPM or 100 RPM can also be investigated to assess its impact on the dissolution rate.[14][20]
Data Presentation
Quantitative data from dissolution studies should be summarized in tables for clear comparison.
Table 1: Dissolution Test Parameters
| Parameter | USP Apparatus 1 (Basket) | USP Apparatus 2 (Paddle) |
| Rotation Speed | 50 - 100 RPM[2][8] | 50 - 75 RPM[6][11] |
| Temperature | 37 ± 0.5 °C[12] | 37 ± 0.5 °C[12] |
| Volume of Medium | 500 - 900 mL[7][20] | 500 - 900 mL[7][8] |
| Standard Medium | 0.05 M Acetate Buffer, pH 4.5[8] | 0.05 M Acetate Buffer, pH 4.5[8] |
Table 2: Example Comparative Dissolution Profile Data (% Drug Released)
| Time (min) | Formulation A (0.1 N HCl) | Formulation A (pH 4.5 Buffer) | Formulation A (pH 6.8 Buffer) | Formulation B (pH 4.5 Buffer) |
| 5 | 15 | 45 | 60 | 35 |
| 10 | 30 | 70 | 85 | 60 |
| 15 | 45 | 93[18] | 99 | 88 |
| 20 | 58 | >95 | >99 | >95 |
| 30 | 70 | >95 | >99 | >95 |
| Q (30 min) | N/A | >80% (USP Tolerance)[8] | N/A | >80% (USP Tolerance)[8] |
Note: Data are illustrative. Actual results will vary based on the specific formulation. A study on micronized aspirin showed over 90% dissolution within 15 minutes across a pH range of 1.2 to 6.8.[18]
Logical Relationships in Method Selection
The choice of analytical finish depends on the specific requirements of the analysis.
Caption: Decision diagram for selecting the analytical method.
Conclusion
The dissolution rate of this compound tablets is a critical quality attribute that can be reliably assessed using the protocols outlined above. The choice of apparatus, dissolution medium, and analytical finish should be based on the specific objectives of the study, whether for routine quality control, formulation development, or comparative analysis. Adherence to standardized methods ensures data integrity and facilitates regulatory acceptance.
References
- 1. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 2. Different Types of Dissolution Apparatus | Pharmaguideline [pharmaguideline.com]
- 3. skemman.is [skemman.is]
- 4. cdn.jagannathuniversityncr.ac.in [cdn.jagannathuniversityncr.ac.in]
- 5. academicjournals.org [academicjournals.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 8. uspnf.com [uspnf.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. Tablet Dissolution Test Apparatus [lablineinstruments.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. veeprho.com [veeprho.com]
- 13. edu.rsc.org [edu.rsc.org]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Aspirin in Dissolution Media - Chromatography Forum [chromforum.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Automatic Dissolution Testing with High-Temporal Resolution for Both Immediate-Release and Fixed-Combination Drug Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of in vitro test conditions on release of aspirin from commercial tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of aspirin potassium during storage and formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aspirin (B1665792) potassium. The focus is on preventing hydrolysis during storage and formulation to ensure product stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for aspirin potassium?
A1: The primary degradation pathway for this compound is hydrolysis. In the presence of moisture, the ester linkage in the acetylsalicylic acid molecule is cleaved, resulting in the formation of salicylic (B10762653) acid and acetic acid.[1][2][3] This reaction can be accelerated by several factors, including elevated temperature, high humidity, and alkaline pH.[1][4][5]
Q2: What are the ideal storage conditions to minimize this compound hydrolysis?
A2: To minimize hydrolysis, this compound should be stored in a cool, dry place.[2] Packaging should be airtight to protect against environmental moisture.[6] The inclusion of a desiccant in the packaging can also be beneficial.[4][7] Reduced temperatures, such as refrigeration (<8°C), can provide better stability than storage at room temperature.[2]
Q3: How does pH influence the stability of this compound in solution?
A3: The hydrolysis of aspirin is highly dependent on pH. The rate of hydrolysis is slowest in acidic conditions, with maximum stability typically observed around pH 2-3.[5][7] As the pH becomes neutral and moves into the alkaline range, the rate of hydrolysis significantly increases.[5][8][9][10] Therefore, for liquid formulations, buffering the solution to an acidic pH is a critical strategy for stabilization.
Troubleshooting Guide: Solid Dosage Forms
Issue 1: Significant degradation of this compound is observed in a tablet formulation during stability studies.
| Possible Cause | Troubleshooting Step | Rationale |
| High Moisture Content in Excipients | 1. Select excipients with low intrinsic moisture content and low water activity, such as anhydrous lactose (B1674315) or dried maize starch.[11] 2. Avoid highly hygroscopic excipients like microcrystalline cellulose (B213188) if moisture ingress is a concern.[12] | Excipients can be a source of water, accelerating hydrolysis even in a seemingly dry formulation.[6][12] Excipients with high water retentive capacity can act as internal desiccants.[11][13] |
| Inappropriate Lubricant | Replace magnesium stearate (B1226849) with an alternative lubricant like stearic acid.[7][14] | Magnesium stearate can have an alkaline character, which can create a microenvironment that promotes aspirin hydrolysis.[7][15] Stearic acid is acidic and can help maintain a more stable, lower pH microenvironment. |
| Manufacturing Process | 1. Utilize a dry granulation or direct compression method instead of wet granulation.[6] 2. Control the relative humidity of the manufacturing environment to low levels.[7] | Wet granulation introduces moisture that can initiate hydrolysis, which may continue during storage.[6] |
| Inadequate Packaging | Use packaging with a high moisture barrier, such as aluminum-aluminum blisters or glass bottles with tight-fitting caps (B75204) and desiccants.[16] | To protect the formulation from external humidity during its shelf life. |
Troubleshooting Guide: Liquid Formulations
Issue 2: Rapid degradation of this compound is noted in a liquid formulation.
| Possible Cause | Troubleshooting Step | Rationale |
| High pH of the Formulation | Adjust and buffer the pH of the formulation to the acidic range (ideally pH 2-3).[7] | The rate of aspirin hydrolysis is significantly slower in acidic conditions.[5][8] |
| Buffer Catalysis | 1. Select a buffer system with minimal catalytic effect, such as a citrate (B86180) buffer. 2. Use the lowest effective concentration of the buffer. | Certain buffer species, like phosphate, can act as general base catalysts, actively participating in and accelerating the hydrolysis reaction.[7][17] |
| Aqueous Solvent System | Consider using a co-solvent system to reduce the water activity. Solvents like polyethylene (B3416737) glycol, ethanol, or propylene (B89431) glycol can be used in combination with water.[7][17] | Reducing the concentration of water, a key reactant in the hydrolysis, can significantly decrease the degradation rate.[7] Aspirin has been found to be most stable in a water-polyethylene glycol 400 (4:1, v/v) mixture.[17] |
Quantitative Data on Aspirin Hydrolysis
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for Aspirin Hydrolysis at High Temperatures.
| pH | Rate Constant (k) at 60°C (s⁻¹) | Rate Constant (k) at 75°C (s⁻¹) |
| 2.0 | 1.5 x 10⁻⁶ | - |
| 4.0 | 1.0 x 10⁻⁶ | - |
| 6.0 | 2.5 x 10⁻⁶ | - |
| 7.4 | - | 3.0 x 10⁻⁴ |
| 8.0 | 8.0 x 10⁻⁵ | - |
| 10.0 | 5.0 x 10⁻⁴ | - |
| Note: Data is illustrative and compiled from general trends observed in the literature. Actual values can vary based on specific experimental conditions.[7][18] |
Table 2: Stability of Aspirin in Various Solvents at Room Temperature.
| Solvent System | Stability |
| N,N-Dimethylacetamide (NNDMA) | >98% aspirin remaining after 6 months.[19][20] |
| Water-Polyethylene Glycol 400 (4:1, v/v) | Most stable aqueous-based system studied.[17] |
| Aqueous Solution (unbuffered) | Significant hydrolysis within a short period. |
| Phosphate Buffer | Significant catalysis of hydrolysis.[17][21] |
Experimental Protocols
Protocol 1: Quantification of Aspirin and Salicylic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying the amount of aspirin that has hydrolyzed to salicylic acid in a sample.
-
Objective: To determine the concentration of aspirin and its primary degradation product, salicylic acid, in a given sample.
-
Materials:
-
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of sodium perchlorate buffer (pH 2.5), acetonitrile, and isopropyl alcohol in a ratio of 85:14:1 (v/v/v).[22][23][24]
-
Standard Solution Preparation: Prepare stock solutions of aspirin and salicylic acid reference standards in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Quantify the amounts of aspirin and salicylic acid in the sample by comparing the peak areas to the calibration curves generated from the reference standards.
-
Visualizations
Caption: The chemical pathway of this compound hydrolysis.
Caption: A decision workflow for troubleshooting aspirin stability.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciforum : Event management platform [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. quora.com [quora.com]
- 10. acid base - Aspirin Hydrolysis at pH 2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Insights on the role of excipients and tablet matrix porosity on aspirin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US20100173875A1 - Formulation of aspirin that is stable and showing minimal hydrolysis for parenteral adminstration for the treatment of cardiovascular and other disease states - Google Patents [patents.google.com]
- 20. US8481600B2 - Formulation of aspirin that is stable and showing minimal hydrolysis for parenteral administration for the treatment of cardiovascular and other disease states - Google Patents [patents.google.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Analytical method development and validation for aspirin | Semantic Scholar [semanticscholar.org]
- 24. researcher.manipal.edu [researcher.manipal.edu]
Optimizing reaction conditions for high-yield synthesis of aspirin potassium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-yield synthesis of aspirin (B1665792) potassium.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the yield of aspirin potassium?
A1: The most critical parameters for maximizing the yield of this compound are reaction temperature, reaction time, molar ratio of reactants, and the choice of solvent. Precise control over these variables is essential to promote the desired reaction pathway and minimize the formation of byproducts.
Q2: My this compound yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. Common causes include incomplete reaction due to insufficient reaction time or inadequate temperature, degradation of the aspirin product through hydrolysis, or suboptimal molar ratios of salicylic (B10762653) acid to potassium hydroxide (B78521). The presence of impurities in the reactants or solvent can also adversely affect the yield.
Q3: How can I minimize the hydrolysis of aspirin back to salicylic acid during the synthesis?
A3: To minimize hydrolysis, it is crucial to use a non-aqueous solvent system and ensure all reactants and glassware are thoroughly dried. Water can act as a nucleophile and attack the ester group of aspirin, leading to its decomposition. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q4: What is the optimal molar ratio of salicylic acid to potassium hydroxide?
A4: The stoichiometric ratio is 1:1. However, to ensure complete conversion of salicylic acid, a slight excess of potassium hydroxide (e.g., 1:1.05) is often employed. A significant excess of the base should be avoided as it can promote the hydrolysis of the aspirin product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Hydrolysis of aspirin | Ensure the use of anhydrous solvents and dry glassware. Conduct the reaction under an inert atmosphere. | |
| Suboptimal reactant ratio | Titrate the potassium hydroxide solution to confirm its concentration. Use a slight molar excess of potassium hydroxide. | |
| Product Impurity | Presence of unreacted salicylic acid | Optimize the molar ratio of reactants. Improve mixing to ensure homogeneity. |
| Formation of byproducts | Control the reaction temperature to avoid side reactions. Purify the final product through recrystallization. | |
| Poor Crystallization | Supersaturation issues | Control the rate of cooling during crystallization. Introduce seed crystals to initiate crystallization. |
| Solvent choice | Experiment with different solvent systems for recrystallization to find one that provides well-defined crystals. |
Experimental Protocols
Synthesis of this compound
This protocol details a common method for the synthesis of this compound.
Materials:
-
Salicylic acid
-
Potassium hydroxide (KOH)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: Dissolve a known molar amount of salicylic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar. Separately, prepare a solution of potassium hydroxide in anhydrous ethanol, ensuring the molar amount is in a slight excess (e.g., 1.05 equivalents).
-
Reaction: Slowly add the potassium hydroxide solution to the salicylic acid solution while stirring continuously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a specified period (e.g., 1-2 hours). Monitor the reaction progress by TLC.
-
Crystallization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce crystallization of the this compound salt.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold anhydrous ethanol, followed by diethyl ether, to remove any soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum to remove residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing high-yield synthesis of this compound.
Troubleshooting poor solubility issues of potassium acetylsalicylate
Technical Support Center: Potassium Acetylsalicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with potassium acetylsalicylate.
Frequently Asked Questions (FAQs)
Q1: I dissolved potassium acetylsalicylate in water, but it became cloudy and a precipitate formed over time. Is it insoluble?
A1: While potassium acetylsalicylate is more water-soluble than its parent compound, acetylsalicylic acid, it is highly susceptible to hydrolysis in aqueous solutions. The cloudiness and precipitate you are observing are likely not the original compound but its degradation products: salicylic (B10762653) acid (which is less water-soluble) and acetic acid.[1][2] This instability is a critical factor and is often mistaken for poor solubility. The process is accelerated by moisture, non-neutral pH, and elevated temperatures.[3][4]
Q2: What is the best solvent to use for potassium acetylsalicylate?
A2: The choice of solvent depends on the experimental requirements.
-
Water: Provides good initial solubility but leads to rapid hydrolysis.[1] It is not recommended for preparing stable stock solutions for long-term storage.
-
Alcohols (Methanol, Ethanol): Potassium acetylsalicylate shows good solubility in methanol (B129727).[5] Alcohols can be a better choice than water for reducing the rate of hydrolysis, though degradation can still occur, especially with residual water.[6]
-
Aprotic Solvents (Acetone): It is generally insoluble in pure acetone (B3395972) but can be dissolved in acetone containing 10-15% water.[5] Using anhydrous aprotic solvents is a strategy to prevent hydrolysis, but solubility may be limited.
Q3: How does pH impact the stability and apparent solubility of my potassium acetylsalicylate solution?
A3: pH is a critical factor in the stability of potassium acetylsalicylate. The hydrolysis of the acetyl ester group is catalyzed by both acid (H⁺) and base (OH⁻).
-
Acidic Conditions (pH < 4): The rate of hydrolysis increases.[3]
-
Neutral Conditions (pH ≈ 7): Hydrolysis still occurs but is generally slower than in acidic or alkaline conditions.[7]
-
Alkaline Conditions (pH > 8): The rate of hydrolysis is significantly accelerated.[8] Therefore, attempting to dissolve potassium acetylsalicylate in highly acidic or alkaline buffers will lead to rapid degradation, which manifests as a change in the solution's composition and potential precipitation of salicylic acid.[2] Some formulations for oral use are buffered to a pH of 8-10, but these require dehydration or immediate use to remain stable.[9]
Q4: My solid, powdered potassium acetylsalicylate has become sticky and smells like vinegar. What happened?
A4: This indicates degradation. Potassium acetylsalicylate is hygroscopic, meaning it readily absorbs moisture from the air.[5] The absorbed water initiates hydrolysis, breaking down the compound into salicylic acid and acetic acid. The vinegary smell is from the liberated acetic acid. To prevent this, the solid compound must be stored in a tightly sealed container with a desiccant in a cool, dry place.
Q5: How can I prepare a stock solution that is reasonably stable?
A5: Preparing a completely stable aqueous solution is very challenging. For short-term use, prepare the solution fresh using cold, purified water and use it immediately. For longer stability, consider using an anhydrous organic solvent like methanol or preparing a formulation with stabilizers like citric acid.[10] Dehydrated, solid forms are generally prepared to ensure stability before reconstitution.[11]
Q6: Are there advanced formulation strategies to overcome these issues?
A6: Yes, for drug development, several strategies can be employed to enhance both solubility and stability. These include creating co-crystals, where acetylsalicylic acid is combined with a co-former like an amino acid, or developing stable compositions with other salts like potassium bicarbonate.[5] Lyophilization (freeze-drying) of an aqueous solution immediately after preparation can also produce a stable, readily soluble powder.
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and addressing issues with potassium acetylsalicylate solutions.
Caption: Troubleshooting workflow for poor solubility.
Quantitative Data Summary
Table 1: Solubility Profile of Potassium Acetylsalicylate in Common Solvents
| Solvent | Solubility | Comments |
| Water | Readily Soluble | High risk of rapid hydrolysis into salicylic acid and acetic acid.[1][12] |
| Methanol | Very Soluble (~35 g / 100 mL) | Generally a good solvent choice for reducing hydrolysis compared to water.[5] |
| Ethanol | Soluble | Less effective than methanol but still a viable option.[13] |
| Acetone (Anhydrous) | Insoluble / Practically Insoluble | Limited utility as a primary solvent.[5] |
| Acetone / Water (85:15 v/v) | Soluble (~13 g / 100 mL) | The presence of water enhances solubility in acetone.[5] |
Table 2: Influence of pH and Temperature on the Stability of Potassium Acetylsalicylate in Aqueous Media
| Condition | Rate of Hydrolysis | Rationale |
| pH | ||
| Acidic (pH < 4) | High | Hydrolysis is acid-catalyzed.[3] |
| Neutral (pH 4 - 8) | Moderate | The rate is lowest in this range but degradation still occurs.[3] |
| Alkaline (pH > 8) | Very High | Hydrolysis is strongly base-catalyzed.[2][4] |
| Temperature | ||
| Low (e.g., 4°C) | Slower | Reduces the kinetic rate of the hydrolysis reaction. |
| Ambient (e.g., 25°C) | Moderate | Hydrolysis is observable over time.[1] |
| Elevated (e.g., >40°C) | Fast | Significantly accelerates the degradation process.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a Standard Potassium Acetylsalicylate Solution for Immediate Use
This protocol describes the in situ preparation of a potassium acetylsalicylate solution from acetylsalicylic acid (aspirin) for immediate experimental use to minimize degradation.
-
Materials:
-
Acetylsalicylic Acid (ASA), high purity
-
Potassium Hydroxide (KOH), 0.1 M solution, accurately standardized
-
Purified, cold (4°C) water
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
-
-
Procedure:
-
Calculate the molar equivalent of ASA needed. For a 10 mM solution, weigh out 180.16 mg of ASA for 100 mL final volume.
-
Place the weighed ASA into a 100 mL volumetric flask.
-
Add approximately 50 mL of cold purified water and gently swirl. The ASA will not fully dissolve.
-
Using a calibrated pipette, add a precise, equimolar amount of 0.1 M KOH solution. For 180.16 mg of ASA (1 mmol), this would be 10.0 mL of 0.1 M KOH.
-
Stir the mixture gently at a low speed on a stir plate in an ice bath until all solids have dissolved. The reaction is a neutralization that forms potassium acetylsalicylate.
-
Once dissolved, immediately bring the volume up to 100 mL with cold purified water.
-
Invert the flask several times to ensure homogeneity.
-
Use the solution without delay. Do not store for more than a few hours, even at low temperatures.
-
Protocol 2: Stability-Indicating HPLC Method for Potassium Acetylsalicylate and Salicylic Acid
This method allows for the simultaneous quantification of the active compound and its primary degradation product.
-
Instrumentation & Conditions:
-
HPLC System: With UV Detector
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% acetic acid in water and acetonitrile (B52724) (e.g., 50:50 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 235 nm.[14]
-
Injection Volume: 10 µL.
-
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of acetylsalicylic acid and salicylic acid reference standards in methanol or the mobile phase.
-
Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dilute the potassium acetylsalicylate solution to be tested with the mobile phase to fall within the concentration range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject the standards to establish retention times and generate a calibration curve for both acetylsalicylic acid and salicylic acid.
-
Inject the prepared samples.
-
Quantify the amount of acetylsalicylic acid (representing the intact potassium salt) and salicylic acid in the sample by comparing peak areas to the respective calibration curves.
-
Chemical Degradation Pathway
The primary stability issue for potassium acetylsalicylate in the presence of moisture is hydrolysis. This reaction is catalyzed by both acid and base.
Caption: Hydrolysis pathway of potassium acetylsalicylate.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. protmed.uoradea.ro [protmed.uoradea.ro]
- 4. sciforum.net [sciforum.net]
- 5. EP0268616B1 - Composition of matter containing potassium acetylsalicylate and useful for producing solutions of potassium acetylsalicylate, and process for preparation - Google Patents [patents.google.com]
- 6. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. USRE38576E1 - Stabilized aspirin compositions and method of preparation for oral and topical use - Google Patents [patents.google.com]
- 10. US20060153935A1 - Stabilizing salicylate compositions and method of preparation for oral and topical use - Google Patents [patents.google.com]
- 11. US6177413B1 - Stabilized aspirin compositions and method of preparation for oral and topical use - Google Patents [patents.google.com]
- 12. mlrip.ac.in [mlrip.ac.in]
- 13. Analgesic - Wikipedia [en.wikipedia.org]
- 14. Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Stability of Aspirin Potassium in Pharmaceutical Preparations
Disclaimer: The following information is primarily based on studies of acetylsalicylic acid (aspirin). Due to the chemical similarity, the degradation pathways and stability considerations are expected to be largely applicable to aspirin (B1665792) potassium. However, differences in physicochemical properties, such as hygroscopicity, may influence the stability profile of aspirin potassium.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. The acetyl ester group is susceptible to cleavage, yielding salicylic (B10762653) acid and acetic acid. This reaction is significantly influenced by the presence of moisture, temperature, and the pH of the environment. In the solid state, this can be accelerated by the presence of moisture-absorbing excipients or high humidity conditions.[1][2]
Q2: How does pH affect the stability of this compound in solution?
A2: this compound exhibits pH-dependent stability. The hydrolysis rate is slowest in acidic conditions (around pH 2.5) and increases significantly in neutral to alkaline conditions.[3][4][5][6][7] In alkaline environments, the hydroxide (B78521) ions act as a catalyst for the hydrolysis of the ester bond.[7]
Q3: What are the most critical environmental factors affecting the stability of solid this compound formulations?
A3: Moisture and heat are the most critical environmental factors.[1][8] Aspirin is known to be stable in dry air, but in the presence of moisture, it readily hydrolyzes. Elevated temperatures accelerate the rate of this degradation. Therefore, controlling humidity and temperature during manufacturing and storage is crucial.[1][8]
Q4: Are there any excipients that are known to be incompatible with this compound?
A4: Yes, certain excipients can negatively impact the stability of aspirin. Magnesium stearate (B1226849), a common lubricant, has been shown to be incompatible, leading to the formation of salicylsalicylic acid and acetylsalylsalicylic acid.[8][9][10][11][12] The catalytic effect of magnesium stearate is thought to be due to an increase in the micro-environmental pH.[11] Other alkaline excipients should also be used with caution. Some studies have also indicated potential incompatibilities with polyvinylpyrrolidone (B124986) (PVP).
Q5: What formulation strategies can be employed to improve the stability of this compound tablets?
A5: Several strategies can be used:
-
Manufacturing Process: Direct compression or dry granulation methods are preferred over wet granulation to minimize exposure to moisture.[10]
-
Excipient Selection: Use of excipients with low moisture content and water activity is recommended. For example, anhydrous lactose (B1674315) has been shown to be a suitable filler.[13][14] Microcrystalline cellulose (B213188) (MCC) can be used, but its moisture content should be carefully controlled.[15][16]
-
Moisture Scavengers: Incorporating excipients that can act as internal desiccants may help to protect the this compound from hydrolysis.[15]
-
Coating: Applying a moisture-barrier film coating to the tablets can provide protection from environmental humidity.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Vinegar-like odor from the product. | This is a strong indicator of aspirin degradation, as acetic acid is a byproduct of hydrolysis. | 1. Immediately test the product for salicylic acid content to quantify the level of degradation. 2. Review the manufacturing process for any steps where the product may have been exposed to high humidity or temperature. 3. Investigate the moisture content of the excipients used in the batch. 4. Assess the integrity of the packaging and the storage conditions. |
| Tablets failing dissolution testing after storage. | Degradation of aspirin and potential interactions with excipients can alter the physical properties of the tablet. | 1. Analyze the tablets for degradation products. 2. Re-evaluate the excipient compatibility. Consider replacing excipients known to interact with aspirin, such as magnesium stearate.[8][9][10][11][12] 3. Optimize the formulation by adjusting the levels of disintegrants. |
| Discoloration or spotting on tablets. | This can be due to localized moisture pockets leading to degradation or interaction with excipients. | 1. Investigate the uniformity of the blend and the granulation process. 2. Check for any "hot spots" of moisture in the manufacturing equipment. 3. Consider using a moisture-protective coating. |
| Inconsistent stability results between batches. | This could be due to variability in the raw materials (API and excipients) or lack of control over the manufacturing environment. | 1. Implement stricter specifications for the moisture content of all incoming raw materials. 2. Ensure consistent and controlled relative humidity and temperature in all manufacturing and storage areas. 3. Validate the manufacturing process to ensure it is robust and reproducible. |
Data Presentation
Table 1: Impact of Excipients on Aspirin Degradation
| Excipient | Condition | Observation | Reference |
| Magnesium Stearate | 70°C for 2 hours (in granules) | Non-linear degradation with increasing concentration. Assay dropped to as low as 53.80%. | [12] |
| Magnesium Stearate | 60°C and 75% RH | Formation of salicylsalicylic acid and acetylsalicylsalicylic acid. | [9] |
| Lactose Monohydrate vs. Anhydrous Lactose | 25°C/60% RH to 80°C/80% RH | No statistically significant difference in aspirin stability, suggesting the bound water in lactose monohydrate does not significantly contribute to degradation. | [13][14] |
| Maize Starch (MS) | 40°C, 75% RH | Lower aspirin degradation compared to MCC and DCP, despite higher moisture content, due to lower water activity. | [15] |
| Microcrystalline Cellulose (MCC) | 40°C, 75% RH | Higher aspirin degradation compared to maize starch. | [15] |
| Calcium Hydrogen Phosphate Dihydrate (DCP) | 40°C, 75% RH | Greater aspirin degradation due to high water activity. | [15] |
Table 2: Effect of Temperature on the Rate Constant (k) of Aspirin Hydrolysis
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |
| 25 | 7.0 x 10⁻⁶ | [17] |
| 37 | 1.0 x 10⁻⁵ | [17] |
| 50 | 4.0 x 10⁻⁵ | [17] |
| 75 | 3.0 x 10⁻⁴ | [17] |
| 85 | 4.0 x 10⁻⁴ | [17] |
Experimental Protocols
Stability-Indicating HPLC-UV Method for the Determination of this compound and its Degradation Product, Salicylic Acid
This protocol provides a general framework for a stability-indicating HPLC method. It is essential to validate the method for its intended use.
1. Objective: To quantify the amount of this compound and its primary degradation product, salicylic acid, in a pharmaceutical preparation to assess its stability.
2. Materials and Reagents:
-
This compound Reference Standard
-
Salicylic Acid Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
4. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil 100 C18)
-
Mobile Phase: Acetonitrile:Methanol:Water (30:10:60, v/v/v), with the pH of the aqueous component adjusted to 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes
5. Preparation of Solutions:
-
Standard Stock Solution of this compound: Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution of Salicylic Acid: Accurately weigh about 10 mg of Salicylic Acid Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Prepare mixed working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations spanning the expected range for the samples.
-
Sample Preparation:
-
Accurately weigh and powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to one tablet's dosage of this compound into a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
6. System Suitability: Before sample analysis, inject the working standard solution multiple times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas is less than 2.0%, and the theoretical plates and tailing factor are within the acceptable limits defined in your validation protocol.
7. Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.
8. Calculation: Calculate the concentration of this compound and salicylic acid in the samples by comparing the peak areas with those of the standard solutions.
Mandatory Visualizations
Caption: Experimental workflow for a typical stability study of an this compound formulation.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. chemiagila.wordpress.com [chemiagila.wordpress.com]
- 5. scispace.com [scispace.com]
- 6. protmed.uoradea.ro [protmed.uoradea.ro]
- 7. sciforum.net [sciforum.net]
- 8. Magnesium stearate is an incompatible excipient for aspirin in wet granulation producing non-linear degradation | Semantic Scholar [semanticscholar.org]
- 9. Solid-state stability of aspirin in the presence of excipients: kinetic interpretation, modeling, and prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Impact of Magnesium Stearate Content: Modeling of Drug Degradation Using a Modified Arrhenius Equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The influence of excipients on the stability of the moisture sensitive drugs aspirin and niacinamide: comparison of tablets containing lactose monohydrate with tablets containing anhydrous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Influence of Excipients on the Stability of the Moisture Sensitive Drugs Aspirin and Niacinamide: Comparison of Tablets Containing Lactose Monohydrate with Tablets Containing Anhydrous Lactose | Semantic Scholar [semanticscholar.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Influence of water-cellulose binding energy on stability of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Addressing interference in the analytical quantification of aspirin potassium
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common interference issues encountered during the analytical quantification of aspirin (B1665792) potassium.
Section 1: General Interference Issues & FAQs
This section covers common questions about sources of interference in aspirin potassium analysis.
Q1: What are the most common sources of interference in the quantification of this compound?
The primary sources of interference are:
-
Salicylic (B10762653) Acid: The main and most common interferent is salicylic acid. Aspirin (acetylsalicylic acid) is an ester that readily hydrolyzes in the presence of moisture to form salicylic acid and acetic acid.[1] This degradation can occur during manufacturing, storage, or even during the analytical process itself.[2] Since salicylic acid has a strong UV absorbance, it can significantly interfere with spectrophotometric and chromatographic analyses.[3][4]
-
Pharmaceutical Excipients: The inactive ingredients used in tablet and capsule formulations can interfere with the analysis.[5] These can include binders, fillers, lubricants, and coating agents which may absorb at similar UV wavelengths or interact with the analyte.[6][7] Common excipients include microcrystalline cellulose, starch, and magnesium stearate.[1][8]
-
Other Active Pharmaceutical Ingredients (APIs): In combination drug products, other APIs can have overlapping signals with this compound. For example, methods have been developed to simultaneously determine aspirin with paracetamol, clopidogrel, or atorvastatin, which requires careful optimization to avoid interference.[9][10]
Q2: My this compound sample has a faint vinegary smell. What does this indicate?
A faint smell of vinegar (acetic acid) is a strong indicator of aspirin hydrolysis. Aspirin breaks down into salicylic acid and acetic acid.[1] This suggests sample degradation, and the quantification results will likely show a lower amount of this compound and a higher amount of salicylic acid, which is a critical impurity.[2] It is crucial to quantify the level of free salicylic acid to ensure the product meets quality standards.[3]
Q3: How does moisture affect my sample and analysis?
Moisture is a key factor in the chemical instability of aspirin, promoting its hydrolysis into salicylic acid.[1] The interaction between moisture and certain excipients can accelerate this degradation.[6] Therefore, proper sample storage in dry conditions and the use of anhydrous solvents during analysis are critical to prevent artificially low results for this compound and high results for salicylic acid.
Section 2: Troubleshooting HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for its specificity and ability to separate aspirin from its degradants.[11] However, various issues can still arise.
Q4: I am seeing poor peak shape (tailing or fronting) for this compound in my HPLC chromatogram. What could be the cause?
Poor peak shape is a common issue that can affect the accuracy of integration and quantification. The logical workflow below can help diagnose the cause.
Q5: I cannot achieve baseline separation between this compound and salicylic acid. How can I improve resolution?
Inadequate separation leads to inaccurate quantification. Here are steps to improve resolution:
-
Optimize Mobile Phase: The most effective parameter to adjust is the mobile phase composition. Decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention times of both peaks, often improving resolution.
-
Adjust pH: The pH of the mobile phase buffer is critical. Aspirin and salicylic acid are both acidic. A low pH (typically around 2.5-3.0) is often used to ensure they are in their protonated, less polar form, which improves retention and peak shape on a C18 column.[12]
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Use a High-Efficiency Column: Consider using a column with a smaller particle size (e.g., <3 µm) or a longer column length to increase the number of theoretical plates and enhance separation.
Q6: Can you provide a validated HPLC method protocol for separating aspirin and salicylic acid?
Yes, here is a detailed protocol based on established methods.[11] This method is designed to be a starting point and may require optimization for your specific instrumentation and sample matrix.
Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: Hypersil BDS C18 (100 x 4.6 mm, 5µm particle size) or equivalent.[11]
-
Mobile Phase: A mixture of sodium perchlorate (B79767) buffer (pH 2.5), acetonitrile (B52724), and isopropyl alcohol in a ratio of 85:14:1 (v/v/v).[11]
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Diluent: Mobile phase or a mixture of acetonitrile and water.
Procedure:
-
Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it for at least 10 minutes.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standard solutions of aspirin and salicylic acid in the diluent.
-
Prepare sample solutions by accurately weighing and dissolving the this compound formulation in the diluent to a known concentration (e.g., 50 µg/mL).[12]
-
Inject the standard and sample solutions into the HPLC system.
-
Under these conditions, aspirin typically elutes at approximately 4.6 minutes, with good resolution from salicylic acid and other degradation products.
Table 1: Example HPLC Method Validation Data
This table summarizes typical performance characteristics for a validated RP-HPLC method for aspirin.
| Validation Parameter | Typical Result | Reference |
| Linearity Range | 50 - 150 µg/mL | [13] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Accuracy (% Recovery) | 97.7 - 100.2% | |
| Precision (% RSD) | < 2.0% | [9] |
| Limit of Detection (LOD) | 0.84 µg/mL | [14] |
| Limit of Quantification (LOQ) | 2.55 µg/mL | [14] |
Section 3: Troubleshooting UV-Vis Spectrophotometry Analysis
UV-Vis spectrophotometry is a simpler, faster technique but is more susceptible to interference due to its lack of separation power.
Q7: My absorbance readings for this compound are inconsistent and higher than expected. What is the likely cause?
This is a classic sign of interference, most likely from salicylic acid or UV-absorbing excipients.[15] Aspirin and salicylic acid have overlapping UV spectra, which can lead to artificially inflated results for aspirin if not properly addressed.
Q8: How can I quantify this compound using UV-Vis spectrophotometry if salicylic acid is present?
While challenging, several methods can be used:
-
Derivative Spectrophotometry: This technique involves calculating the first or second derivative of the absorbance spectrum. It can help resolve overlapping peaks, as the derivative of a spectrum is often more characteristic than the zero-order spectrum itself.
-
Multivariate Calibration: Methods like Partial Least Squares (PLS) regression can be used.[15] This involves building a mathematical model using calibration spectra of mixtures containing known concentrations of both aspirin and salicylic acid. The model can then be used to predict the concentrations in unknown samples.[15]
-
Two-Wavelength Method: If you can identify a wavelength where aspirin absorbs but salicylic acid does not (or vice-versa), and another where both absorb, you can use simultaneous equations (Vierordt's method) to solve for both concentrations. For example, measurements could be taken at 226 nm (aspirin max) and 296 nm (salicylic acid max).[4]
Protocol: UV-Vis Analysis using Bicomponent Method
This protocol is a simplified example for determining aspirin in the presence of salicylic acid.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent such as a mixture of acetonitrile and water (10:90 v/v).[4]
-
Wavelengths: Determine the absorbance maxima (λmax) for aspirin (approx. 226 nm) and salicylic acid (approx. 296 nm) in your chosen solvent.[4]
-
Procedure:
-
Prepare a series of standard solutions for both pure aspirin and pure salicylic acid.
-
Measure the absorbance of each standard at both selected wavelengths (e.g., 226 nm and 296 nm).
-
Calculate the absorptivity (A/cl) for each compound at each wavelength.
-
Prepare the sample solution containing the unknown mixture.
-
Measure the absorbance of the unknown sample at both wavelengths.
-
Set up and solve the following simultaneous equations:
-
A₂₂₆ = (ε_asp,₂₂₆ * C_asp) + (ε_sa,₂₂₆ * C_sa)
-
A₂₉₆ = (ε_asp,₂₉₆ * C_asp) + (ε_sa,₂₉₆ * C_sa) Where A is the absorbance, ε is the absorptivity, and C is the concentration.
-
-
Table 2: Example UV-Vis Method Validation Data
This table shows typical performance for a UV-Vis method developed for aspirin.
| Validation Parameter | Typical Result | Reference |
| Linearity Range | 1.0 - 44.0 µg/mL | [16] |
| Correlation Coefficient (r) | > 0.998 | [16] |
| Molar Absorptivity | 8.815 × 10³ L mol⁻¹ cm⁻¹ | [10] |
| Limit of Detection (LOD) | 0.8 µg/mL | [16] |
References
- 1. cmb.ac.lk [cmb.ac.lk]
- 2. Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical excipients â where do we begin? - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Insights on the role of excipients and tablet matrix porosity on aspirin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.jagannathuniversityncr.ac.in [cdn.jagannathuniversityncr.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical method development and validation for aspirin | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. bepls.com [bepls.com]
- 14. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
Technical Support Center: Refinement of Purification Techniques for Potassium Acetylsalicylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining the purification techniques for potassium acetylsalicylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized potassium acetylsalicylate?
A1: The most common impurities include unreacted starting materials such as salicylic (B10762653) acid and acetylsalicylic acid.[1] Degradation products like salicylic acid and acetic acid can also be present, especially if the compound has been exposed to moisture.[1] Other potential impurities can arise from side reactions or the inclusion of residual solvents like ethanol (B145695) or acetone (B3395972) used during synthesis and purification.[2]
Q2: My final potassium acetylsalicylate product has a vinegar-like smell. What does this indicate?
A2: A vinegar-like smell is indicative of the presence of acetic acid.[1] Acetic acid is a byproduct of the hydrolysis of acetylsalicylic acid, which can occur if the potassium acetylsalicylate is exposed to moisture.[1] This suggests that the purification and drying process may not have been sufficient.
Q3: Why are my potassium acetylsalicylate crystals discolored instead of pure white?
A3: Discoloration in the final product suggests the presence of impurities. These could be unreacted starting materials, byproducts from side reactions, or contaminants from the reaction vessels.[3] Effective purification, primarily through recrystallization, is necessary to remove these colored impurities. The use of activated charcoal during recrystallization can also help remove colored impurities.[4]
Q4: What is the stability of potassium acetylsalicylate in solution?
A4: Potassium acetylsalicylate, like acetylsalicylic acid, is susceptible to hydrolysis, especially in aqueous solutions.[5] The rate of hydrolysis increases in the presence of moisture and at higher pH values (in alkaline conditions).[5] This degradation yields potassium salicylate (B1505791) and potassium acetate. For this reason, it is crucial to use anhydrous solvents when possible and to thoroughly dry the final product.
Troubleshooting Guides
Issue 1: Low Yield of Potassium Acetylsalicylate
Symptom: The amount of purified product is significantly lower than the theoretical yield.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure the stoichiometry of reactants is correct. Allow for sufficient reaction time and maintain appropriate temperature control. |
| Product Loss During Filtration | Use a Büchner funnel with appropriately sized filter paper to minimize loss. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product. |
| Premature Crystallization | If the product crystallizes out of solution too early (e.g., during hot filtration), try using a slightly larger volume of hot solvent to ensure it remains dissolved. |
| Excessive Washing | Washing the crystals with large volumes of solvent will lead to product loss. Use small portions of ice-cold solvent for washing. |
Issue 2: Crystals Fail to Form During Recrystallization
Symptom: No crystal formation is observed after cooling the recrystallization solution.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Supersaturation | The concentration of potassium acetylsalicylate in the solvent may be too low. Try evaporating some of the solvent to increase the concentration and then cool the solution again.[6] |
| Inappropriate Solvent System | The chosen solvent may be too effective at dissolving the compound, even at low temperatures. If using a mixed solvent system like ethanol-water, try increasing the proportion of the anti-solvent (water).[7] |
| Presence of Solubilizing Impurities | Certain impurities can increase the solubility of the product. Consider adding a purification step, such as treatment with activated charcoal, before recrystallization.[6] |
| Solution Cooled Too Quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal nucleation. |
| Lack of Nucleation Sites | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure potassium acetylsalicylate.[6] |
Issue 3: Oily Product Instead of Crystals
Symptom: An oil separates from the solution instead of solid crystals.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| "Oiling Out" | This occurs when the solute's melting point is lower than the boiling point of the solvent, and the solution becomes supersaturated at a temperature above the solute's melting point. |
| High Impurity Level | A high concentration of impurities can lower the melting point of the product. |
| Solution | Re-heat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble (e.g., more ethanol in an ethanol-water mixture) to reduce the supersaturation level, and then allow it to cool slowly.[6] |
Experimental Protocols
Protocol 1: Synthesis of Potassium Acetylsalicylate
This protocol is adapted from synthesis methods described in patent literature.[6]
Materials:
-
Acetylsalicylic acid
-
Potassium carbonate
-
Deionized water
-
Acetone
Procedure:
-
In a suitable reaction vessel, combine 100g of acetylsalicylic acid with a solution of 38g of potassium carbonate in 32 mL of deionized water.
-
Stir the mixture at room temperature for approximately one hour.
-
To the resulting mixture, add 200 mL of acetone and continue stirring for another 15 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a mixture of 8 mL of water and 32 mL of acetone.
-
Follow with a final wash of anhydrous acetone.
-
Dry the product thoroughly to obtain crude potassium acetylsalicylate.
Protocol 2: Recrystallization of Potassium Acetylsalicylate
Materials:
-
Crude potassium acetylsalicylate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude potassium acetylsalicylate in a minimal amount of a hot 50:50 (v/v) ethanol-water mixture.[8]
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Data Presentation
Table 1: Solubility of Potassium Acetylsalicylate and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Potassium Acetylsalicylate Composition | Methanol | ~35 g / 100 mL | [6] |
| Potassium Acetylsalicylate Composition | Acetone with 10-15% water | ~13 g / 100 mL | [6] |
| Acetylsalicylic Acid | Ethanol | 200 mg / mL | [9] |
| Acetylsalicylic Acid | Water | 3.3 mg / mL | [9] |
| Acetylsalicylic Acid | 90:10 Ethanol:Water | Peak solubility in this mixture | [10] |
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of potassium acetylsalicylate.
Caption: Troubleshooting guide for failure of crystallization.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Potassium Carbonate Synthesis Lab Report | ipl.org [ipl.org]
- 4. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 5. Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis [scirp.org]
- 6. EP0268616B1 - Composition of matter containing potassium acetylsalicylate and useful for producing solutions of potassium acetylsalicylate, and process for preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Physico-chemical analysis of systems with a main component acetylsalicylic acid in ethanol-water mixtures, part 2: on the existence of potassium and lithium hydrogen acetylsalicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylsalicylic Acid - LKT Labs [lktlabs.com]
- 10. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in aspirin potassium synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of potassium acetylsalicylate (aspirin potassium).
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct formed during the synthesis of aspirin (B1665792) potassium?
A1: The most common and significant byproduct is salicylic (B10762653) acid.[1] It can arise from two main sources: incomplete acetylation of the salicylic acid starting material during the initial aspirin synthesis, or hydrolysis of the aspirin molecule (acetylsalicylic acid) back into salicylic acid and acetic acid.[2][3][4]
Q2: What causes the hydrolysis of aspirin back to salicylic acid?
A2: Aspirin hydrolysis is primarily caused by contact with moisture.[4] The reaction is significantly accelerated by high temperatures and alkaline (basic) conditions.[3] Therefore, controlling water content, temperature, and pH is critical during synthesis and storage.
Q3: Why is minimizing salicylic acid important?
A3: Salicylic acid is an impurity that reduces the purity and yield of the final this compound product. In a pharmaceutical context, its presence is strictly limited by pharmacopoeial standards.[1] While salicylic acid has therapeutic properties, it is more irritating to the stomach lining than aspirin.[5]
Q4: Can other byproducts form?
A4: While salicylic acid is the main concern, other byproducts can form under certain conditions, such as acetylsalicylic anhydride (B1165640), which can result from side reactions. However, the dominant degradation pathway is hydrolysis to salicylic acid.[1]
Troubleshooting Guide
Problem 1: My final product contains a high concentration of unreacted salicylic acid.
| Potential Cause | Troubleshooting Step |
| Incomplete Acetylation | Ensure the correct stoichiometric ratio of acetic anhydride to salicylic acid is used. Acetic anhydride should be in excess.[3][6] Confirm the catalyst (e.g., concentrated sulfuric or phosphoric acid) is active and added in the correct amount.[7][8] |
| Insufficient Reaction Time/Temp | Maintain the reaction temperature within the optimal range (e.g., 85-90°C) for a sufficient duration (e.g., 10-15 minutes) to ensure the reaction goes to completion.[6][9] |
| Premature Precipitation | Do not add cold water or ice to the reaction mixture until the acetylation is complete, as this will quench the reaction prematurely.[8][10] |
Problem 2: Significant product loss and salicylic acid formation occurred during the conversion of aspirin to its potassium salt.
| Potential Cause | Troubleshooting Step |
| Hydrolysis During Salt Formation | The reaction of aspirin with a potassium base (e.g., potassium carbonate, potassium hydroxide) can create a basic environment that promotes rapid hydrolysis if excess water is present.[3][4] Use only a minimal amount of water, just enough to facilitate the reaction, and consider using a non-aqueous solvent like acetone (B3395972) or isopropanol (B130326) to precipitate the potassium salt.[11] |
| High Temperature | Perform the salt formation step at room temperature or below to minimize the rate of hydrolysis, which increases with temperature.[3] |
| Incorrect pH | Avoid strongly alkaline conditions. Using a weaker base like potassium bicarbonate or carefully controlling the stoichiometry of a stronger base can help maintain a near-neutral pH once the reaction is complete.[11] |
Problem 3: The purified this compound product degrades over time, showing increased salicylic acid content.
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | The final product is hygroscopic and must be protected from atmospheric moisture. Dry the product thoroughly under vacuum and store it in a tightly sealed container with a desiccant.[4] |
| Residual Acidity/Basicity | Ensure the final product is washed properly to remove any residual acidic or basic catalysts that could promote hydrolysis during storage. The final salt solution should be neutral.[11] |
Quantitative Data on Reaction Conditions
The following table summarizes the impact of temperature on the synthesis of aspirin from salicylic acid and acetic anhydride.
| Reaction Temperature (°C) | Purity of Aspirin (%) | Yield of Aspirin (%) |
| 50 | 95.8 | 75.3 |
| 60 | 97.4 | 81.2 |
| 70 | 96.5 | 88.9 |
| 80 | 94.2 | 85.1 |
| Data adapted from a study on the effect of temperature on aspirin synthesis.[12] Optimal results for both purity and yield are often found in a balanced intermediate temperature range. |
Key Experimental Protocols
Protocol 1: Synthesis of Acetylsalicylic Acid (Aspirin)
-
Place 5.0 g of dry salicylic acid into a 125 mL Erlenmeyer flask.
-
In a fume hood, add 10 mL of acetic anhydride to the flask, followed by 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid as a catalyst.[10][13]
-
Swirl the flask gently to mix the reagents.
-
Heat the flask in a water bath maintained at 85–90°C for 10–15 minutes.[6][9]
-
Remove the flask from the water bath and allow it to cool for a few minutes.
-
In the fume hood, cautiously add 2 mL of deionized water to the warm solution to decompose the excess acetic anhydride.[9]
-
Once the reaction subsides, add 40 mL of cold deionized water to the flask and place it in an ice bath to facilitate the crystallization of aspirin.[10]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Allow the crude aspirin to dry before proceeding to the salt formation step or further purification.
Protocol 2: Conversion to Potassium Acetylsalicylate
-
Dissolve 10.0 g (0.055 moles) of the dry, crude acetylsalicylic acid in 175-350 mL of acetone with stirring.[11]
-
Separately, prepare a solution of 3.8 g (0.027 moles) of potassium carbonate in 32 mL of water.[11]
-
Slowly add the potassium carbonate solution to the stirring aspirin-acetone mixture. A crystalline precipitate of the potassium acetylsalicylate adduct will form.[11]
-
Continue stirring for 15-30 minutes at room temperature.
-
Filter the solid product, wash it with a small amount of fresh acetone, and air-dry. For final drying, use a vacuum desiccator.
Protocol 3: Ferric Chloride Test for Salicylic Acid Impurity
-
Prepare three test tubes. In the first, place a small crystal of your synthesized this compound. In the second, a crystal of pure salicylic acid (positive control). The third should contain only deionized water (negative control).
-
Add 1 mL of deionized water to each test tube and shake to dissolve the samples.
-
Add 1-2 drops of 1% ferric chloride (FeCl₃) solution to each tube and observe the color.[6]
-
Result : The presence of the phenolic hydroxyl group in salicylic acid will produce a distinct violet or purple color. A pure sample of this compound should show no significant color change (or a faint yellow from the FeCl₃ solution itself).[6]
Visualizations
Caption: Reaction pathway for this compound synthesis and byproduct formation.
Caption: Troubleshooting flowchart for high salicylic acid content.
Caption: Experimental workflow designed to minimize byproduct formation.
References
- 1. Minimisation of salicylic acid formation during preparation of aspirin products for analysis by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. study.com [study.com]
- 3. study.com [study.com]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Chemistry A level revision resource: Making aspirin in the lab - University of Birmingham [birmingham.ac.uk]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. US4783551A - Potassium acetylsalicylate addition compound and process of preparing - Google Patents [patents.google.com]
- 12. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 13. understandingstandards.org.uk [understandingstandards.org.uk]
Technical Support Center: Enhancing the Bioavailability of Orally Administered Aspirin Potassium
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of aspirin (B1665792) potassium.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of aspirin?
Aspirin's bioavailability is primarily limited by several factors. As a weakly acidic drug, its absorption is heavily dependent on the pH of the gastrointestinal (GI) tract. Key challenges include:
-
Poor Aqueous Solubility: Aspirin is only slightly soluble in water, which can limit its dissolution rate—a critical prerequisite for absorption.[1][2]
-
Gastrointestinal (GI) Irritation: Direct contact with the gastric mucosa can cause irritation and bleeding. This has led to the development of formulations like enteric-coated tablets, which can, in turn, create variable and sometimes incomplete drug absorption.[1][3]
-
First-Pass Metabolism: After absorption, a significant portion of aspirin is rapidly hydrolyzed to salicylic (B10762653) acid in the gut wall and liver before it reaches systemic circulation. This reduces the amount of active drug available to exert its effect.[1][4]
-
Formulation-Dependent Absorption: The rate and extent of aspirin absorption can differ significantly based on the formulation type, such as plain tablets, buffered tablets, or enteric-coated tablets.[1][5]
Q2: What are the leading formulation strategies to improve the bioavailability of aspirin potassium?
Several advanced formulation strategies are employed to overcome the bioavailability challenges of aspirin:
-
Solid Dispersions: This technique involves dispersing aspirin in a hydrophilic polymer matrix to enhance its solubility and dissolution rate.[6][7] Polyethylene glycols (PEGs), particularly PEG 6000, have proven effective as carriers.[2][7]
-
Nanotechnology: Reducing the particle size of aspirin to the nanoscale (nanoparticles or nanosuspensions) increases the surface area available for dissolution, leading to faster absorption and higher bioavailability.[6][8]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of poorly water-soluble drugs like aspirin by facilitating the formation of fine emulsions in the GI tract.[6]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the aspirin molecule, increasing its solubility and dissolution rate.[6]
-
Use of Absorption Enhancers: Incorporating certain excipients like bile salts, fatty acids, or surfactants can improve membrane permeability and enhance aspirin absorption.[6]
-
Liquisolid Technology: This process can improve oral drug solubility and absorption, and has been shown to be a promising approach for aspirin formulations.[9]
Q3: What experimental models are suitable for assessing the bioavailability of new this compound formulations?
Assessing the bioavailability of novel aspirin formulations typically involves a combination of in-vitro and in-vivo models:
-
In-Vitro Dissolution Studies: These are essential for characterizing the release profile of the drug from the formulation. The USP rotating basket apparatus is commonly used, with dissolution media at different pH levels (e.g., pH 7.4 phosphate (B84403) buffer) to simulate GI conditions.[2][10]
-
In-Vitro - In-Vivo Correlation (IVIVC): Establishing a predictive mathematical relationship between in-vitro drug release and in-vivo absorption is a key goal.[10][11] For a BCS Class II drug like aspirin, the dissolution rate is often the limiting step, making it a good candidate for IVIVC studies.[10][12]
-
Animal Pharmacokinetic Studies: Animal models (e.g., rats, rabbits) are used to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which together describe the rate and extent of drug absorption.
-
Characterization Techniques: Analytical methods like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to confirm the physical state (amorphous vs. crystalline) of aspirin within a formulation, such as a solid dispersion.[1] Fourier Transform Infrared Spectroscopy (FTIR) is used to check for interactions between the drug and excipients.[2][9]
Q4: How should I quantify aspirin and its metabolite, salicylic acid, in biological fluids?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying aspirin and its primary metabolite, salicylic acid, in plasma or blood.[13][14] Key considerations for method development include:
-
Sample Stabilization: Aspirin is rapidly hydrolyzed to salicylic acid in the body and in blood samples. To prevent ex-vivo hydrolysis, it is crucial to treat plasma samples with an esterase inhibitor, such as physostigmine (B191203) sulfate, immediately after collection.[15]
-
Chromatography: A reversed-phase C18 column is typically used.[13][14]
-
Mobile Phase: A common mobile phase consists of a buffer (e.g., sodium perchlorate (B79767) at pH 2.5) and an organic solvent like acetonitrile.[13][14]
-
Detection: UV detection is frequently used, with a wavelength set around 275 nm.[13] For higher sensitivity and specificity, Liquid Chromatography with Mass Spectrometry (LC-MS/MS) can be employed.[16]
Troubleshooting Guides
Problem 1: Poor Drug Release from a Solid Dispersion Formulation
| Potential Cause | Troubleshooting & Optimization Strategy |
| Incomplete Amorphization | The crystalline form of aspirin is less soluble. Verify the amorphous state of aspirin in your solid dispersion using DSC or XRD. If significant crystallinity is detected, optimize the preparation method.[1] |
| Suboptimal Polymer Ratio | The ratio of polymer to drug is critical. An insufficient amount of polymer may not be enough to fully disperse the drug in an amorphous state. Prepare and test a series of formulations with varying polymer-to-drug ratios (e.g., 1:1, 1:2, 1:4) to find the optimal concentration.[2] |
| Incorrect Preparation Method | The method used (e.g., solvent evaporation, fusion, kneading) significantly impacts performance.[7] The fusion (melt) method has been shown to yield better drug release than physical mixtures.[2] If using the solvent evaporation method, ensure the solvent is fully removed, as residual solvent can affect stability and dissolution. |
| Polymer Type | The choice of polymer is crucial. Hydrophilic polymers like PEG 6000 are known to be effective for enhancing aspirin's solubility.[7] If results are poor, consider testing other hydrophilic carriers. |
Problem 2: High Inter-Individual Variability in Animal Pharmacokinetic Studies
| Potential Cause | Troubleshooting & Optimization Strategy |
| Food Effect | The presence of food in the GI tract can significantly alter the absorption of aspirin.[1] Standardize the feeding schedule for all animals in the study. Typically, an overnight fast before drug administration is recommended to minimize this variability.[1] |
| Inconsistent Dosing Technique | Inaccurate or inconsistent administration will lead to variable results. If using oral gavage, ensure the technique is consistent and the dose is delivered directly into the stomach without causing undue stress or injury.[1] |
| Stress-Induced Physiological Changes | Handling, restraint, and dosing procedures can induce stress, which alters GI motility and blood flow, thereby affecting drug absorption. Acclimatize the animals to the handling and dosing procedures for several days before the main experiment begins.[1] |
| GI Tract pH Differences | Natural variations in gastric pH among animals can affect the dissolution and absorption of a pH-sensitive drug like aspirin. While difficult to control, acknowledging this as a potential source of variability is important during data analysis. |
Data Presentation: Pharmacokinetic Parameters of Different Aspirin Formulations
The choice of formulation has a significant impact on the rate and extent of aspirin absorption. The following table summarizes pharmacokinetic data from studies comparing various oral dosage forms.
| Formulation Type | Dose (mg) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Reference |
| Plain Tablet | 500 | Lower Cmax vs. effervescent/fast-release | Slower Tmax vs. effervescent/fast-release | Comparable to other formulations | [5][17] |
| Effervescent Tablet | 500 | Higher Cmax vs. plain tablet | Faster Tmax vs. plain tablet | Comparable to other formulations | [5][17] |
| Fast-Release Tablet | 500 | Higher Cmax vs. plain tablet | Faster Tmax vs. plain tablet | Comparable to other formulations | [5][17] |
| Soluble Aspirin | Not Specified | Significantly Higher | Shorter | Significantly Higher | [15] |
| Enteric-Coated Tablet | Not Specified | Lower | Longer | Lower | [15] |
| Chewed Tablet | Not Specified | Intermediate | Intermediate | Intermediate | [15] |
Note: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), AUC (Area Under the Curve). Values are comparative as reported in the literature.
Experimental Protocols
Protocol 1: Preparation of Aspirin Solid Dispersion via Fusion (Melt) Method
This protocol is based on methodologies described for enhancing aspirin solubility using a polymer carrier.[2][7]
Objective: To prepare an amorphous solid dispersion of aspirin with PEG 6000 to enhance its dissolution rate.
Materials:
-
Aspirin (Acetylsalicylic Acid) powder
-
Polyethylene Glycol (PEG) 6000
-
Porcelain dish or beaker
-
Water bath or heating mantle
-
Mortar and pestle
-
Sieves (e.g., 80 or 100 mesh)
Methodology:
-
Weighing: Accurately weigh aspirin and PEG 6000 in the desired drug-to-carrier ratio (e.g., 1:4).
-
Melting: Place the weighed PEG 6000 into a porcelain dish and heat it on a water bath until it melts completely (Melting point of PEG 6000 is ~55-63°C).
-
Dispersion: Add the weighed aspirin powder to the molten PEG 6000. Stir continuously with a glass rod until a clear, homogenous dispersion is obtained.
-
Solidification: Remove the dish from the heat source and allow it to cool rapidly on an ice bath to solidify the molten mass. This rapid cooling helps to prevent drug recrystallization.
-
Pulverization: Once completely hardened, scrape the solid mass from the dish. Transfer it to a mortar and pulverize it using a pestle until a fine powder is obtained.
-
Sieving: Pass the pulverized powder through a fine-mesh sieve to ensure a uniform particle size.
-
Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture until further analysis.
Protocol 2: In-Vitro Dissolution Study for Aspirin Formulations
This protocol outlines a standard procedure for evaluating the drug release profile of an aspirin formulation.
Objective: To determine the rate and extent of aspirin release from a formulated dosage form in a simulated physiological fluid.
Apparatus & Materials:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution Vessels (900 mL capacity)
-
Phosphate Buffer (pH 7.4), pre-heated to 37 ± 0.5°C
-
Aspirin formulation (e.g., solid dispersion powder, tablet)
-
Syringes and syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Apparatus Setup: Set up the dissolution apparatus. Fill each vessel with 900 mL of phosphate buffer (pH 7.4) and allow the temperature to equilibrate to 37 ± 0.5°C. Set the paddle speed, typically to 50 or 75 RPM.
-
Sample Introduction: Place a single dose of the aspirin formulation (e.g., an amount of powder equivalent to one tablet) into each vessel. Start the dissolution test timer immediately.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL) from each vessel.
-
Filtration: Immediately filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Medium Replacement (Optional but Recommended): If a significant volume of medium is removed, replace it with an equal volume of fresh, pre-warmed buffer to maintain a constant dissolution volume.
-
Sample Analysis: Analyze the filtered samples to determine the concentration of dissolved aspirin using a validated UV-Vis Spectrophotometer or HPLC method.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point. Plot the percentage of drug released versus time to generate the dissolution profile.
Visualizations
Experimental and Analytical Workflow
Key Challenges in this compound Bioavailability
Formulation Strategies to Enhance Bioavailability
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 5. mdpi.com [mdpi.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Aspirin solubility enhancement via solid dispersion with various polymers. [wisdomlib.org]
- 8. New formulation of old aspirin for better delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. psnnjp.org [psnnjp.org]
- 10. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of acetylsalicylic acid in human blood using volumetric absorptive microsampling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Reproducibility in Aspirin Potassium Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the experimental reproducibility of studies involving aspirin (B1665792) and potassium.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the stability and dissolution of aspirin in experimental settings?
A1: The stability and dissolution of aspirin (acetylsalicylic acid) are highly sensitive to several factors that can significantly impact experimental reproducibility. Key factors include:
-
pH of the Medium: Aspirin's stability is pH-dependent. It is relatively stable in acidic environments, like the stomach, but undergoes hydrolysis to salicylic (B10762653) acid and acetic acid in alkaline conditions.[1][2][3] This hydrolysis accelerates as the pH increases.[1][2]
-
Temperature: Higher temperatures can accelerate the degradation of aspirin.[4] For instance, stability studies often evaluate aspirin tablets at controlled temperatures (e.g., 25°C) to determine shelf life.[5]
-
Formulation and Particle Size: The formulation of the aspirin product (e.g., plain, buffered, microencapsulated) and the particle size of the active ingredient can significantly affect its dissolution rate.[6][7] Micronized aspirin, for example, dissolves faster than standard tablets across various pH levels.[7]
-
Presence of Other Ions: The presence of potassium ions may influence the formulation's properties, although specific interactions affecting dissolution are not extensively detailed in the provided results. However, interactions between aspirin and potassium citrate (B86180) have been noted to potentially decrease the effects of aspirin.[8]
-
Agitation Rate: In dissolution studies, the stirring or agitation speed can impact the rate at which aspirin dissolves.[6]
Q2: How can I ensure consistent results in my in-vitro cell-based assays with aspirin?
A2: Achieving reproducible results in cell-based assays with aspirin requires careful attention to several aspects of your experimental protocol:
-
Stock Solution Preparation: Due to aspirin's limited water solubility, it is often dissolved in an organic solvent like DMSO to create a stock solution.[9] It is crucial to use a consistent, low concentration of the solvent in your final culture medium to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay Selection: While MTT is a common assay, it can be influenced by factors like the metabolic state of the cells and off-target effects of the tested compounds, potentially leading to an over or underestimation of cell viability.[10] Consider validating your results with an alternative method, such as the trypan blue exclusion assay.[10]
-
Control Groups: Always include appropriate control groups, including untreated cells and vehicle-treated cells (cells exposed to the same concentration of the solvent used for the aspirin stock solution).
-
pH of Culture Medium: Be mindful that adding aspirin, an acidic compound, might slightly alter the pH of your culture medium. Monitor and, if necessary, adjust the pH to maintain optimal cell growth conditions.
Q3: What are the known signaling pathways affected by aspirin that I should consider in my study?
A3: Aspirin is known to modulate several key signaling pathways, which could be central to your research:
-
Cyclooxygenase (COX) Inhibition: Aspirin irreversibly inhibits COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] This is its primary and most well-understood mechanism of action.
-
NF-κB Pathway: Aspirin has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses.[9]
-
Apoptosis Induction: In cancer cell lines, aspirin can induce apoptosis (programmed cell death) through mechanisms that may involve the modulation of Bcl-2 family proteins and activation of caspases.[12][13]
-
Mitochondrial Function: Aspirin can affect mitochondrial function, leading to depolarization of the mitochondrial membrane and an increase in reactive oxygen species (ROS) production.[14]
Troubleshooting Guides
Issue 1: High Variability in Aspirin Dissolution Rates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent pH of the dissolution medium. | Calibrate the pH meter before each experiment. Prepare fresh buffers for each set of experiments and verify the pH. | Aspirin's dissolution is highly pH-dependent. Even small variations in pH can lead to significant differences in dissolution rates.[6][7] |
| Fluctuations in temperature. | Use a calibrated, temperature-controlled water bath for the dissolution apparatus. Ensure the temperature is stable before starting the experiment. | Temperature can affect the solubility and dissolution kinetics of aspirin.[6] |
| Variable agitation speeds. | Calibrate the rotation speed of the dissolution apparatus (e.g., rotating basket). Ensure the same speed is used across all experiments. | The stirring rate directly influences the dissolution rate of solid dosage forms.[6] |
| Differences in particle size or formulation between batches. | If using a custom formulation, ensure consistent manufacturing processes. If using commercial tablets, be aware that different brands or even batches of the same brand can have variations. | Particle size and formulation excipients play a crucial role in the dissolution profile.[7][15] |
Issue 2: Inconsistent Quantification of Aspirin and Salicylic Acid by HPLC
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Aspirin degradation in the sample solution. | Prepare samples immediately before analysis. Keep samples in an autosampler at a low temperature (e.g., 4°C) if immediate analysis is not possible. | Aspirin can hydrolyze to salicylic acid in solution, especially at neutral or alkaline pH.[4][16] |
| Changes in mobile phase composition. | Prepare the mobile phase fresh daily and degas it properly. If using a gradient, ensure the pump is functioning correctly. | Small changes in the mobile phase composition can lead to shifts in retention times and affect peak resolution.[17][18] |
| Column degradation. | Use a guard column to protect the analytical column. Operate the column within the recommended pH and temperature ranges. | Loss of stationary phase or contamination can lead to poor peak shape and retention time variability.[17][19] |
| Inadequate buffering of the mobile phase. | Ensure the buffer concentration is sufficient to maintain a constant pH and suppress the ionization of silanol (B1196071) groups on the silica (B1680970) surface. | This helps to achieve stable retention times and minimize peak tailing.[17] |
Data Presentation
Table 1: Effect of pH on the Dissolution of Aspirin Formulations
| pH of Dissolution Medium | Micronized Aspirin Tablet (% dissolved at 15 min) | Standard Aspirin Tablet (% dissolved at 15 min) |
| 1.2 | 92.5% | 47.6% |
| 4.5 | 98.8% | 78.9% |
| 6.8 | 100.9% | 82.8% |
| Source: Adapted from a study on a novel micronized aspirin formulation.[7] |
Table 2: Stability of Aspirin in Solution at Different Temperatures
| Storage Temperature | Solvent | % Initial Aspirin Concentration Remaining after 7 days |
| 25°C | Distilled Water | < 90% (unstable after 1 day) |
| 4°C | Distilled Water | ≥ 90% |
| -20°C | Distilled Water | ≥ 90% |
| 25°C | Normal Saline | < 90% (unstable after 1 day) |
| 4°C | Normal Saline | ≥ 90% |
| -20°C | Normal Saline | ≥ 90% |
| Source: Adapted from a stability study of aspirin solutions.[20] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Determination of Aspirin and Salicylic Acid
This protocol provides a general method for quantifying aspirin and its primary degradation product, salicylic acid.
-
Materials and Reagents:
-
Aspirin and Salicylic Acid reference standards
-
HPLC grade acetonitrile (B52724) and water
-
Phosphoric acid
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with the pH adjusted to 2.5-3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
-
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of aspirin and salicylic acid in the mobile phase.
-
Create a series of working standard solutions containing both aspirin and salicylic acid at different concentrations to generate a calibration curve.
-
-
Preparation of Sample Solutions:
-
Accurately weigh and dissolve the sample containing aspirin in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for aspirin and salicylic acid based on their retention times compared to the standards.
-
Quantify the amount of aspirin and salicylic acid in the samples by comparing their peak areas to the calibration curves.
-
Protocol 2: In-Vitro Cell Viability (MTT) Assay for Aspirin
This protocol outlines the key steps for assessing the effect of aspirin on cell viability using an MTT assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Aspirin Treatment:
-
Prepare a stock solution of aspirin in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing different concentrations of aspirin. Include untreated and vehicle-treated controls.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for aspirin potassium studies.
Caption: Key signaling pathways modulated by aspirin.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. sciforum.net [sciforum.net]
- 2. sciforum.net [sciforum.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Influence of in vitro test conditions on release of aspirin from commercial tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. benchchem.com [benchchem.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aspirin inhibits hepatocellular carcinoma cell proliferation in vitro and in vivo via inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jigarshahblog.wordpress.com [jigarshahblog.wordpress.com]
- 16. researchgate.net [researchgate.net]
- 17. hplc.eu [hplc.eu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. researchgate.net [researchgate.net]
- 20. scholarworks.bwise.kr [scholarworks.bwise.kr]
Validation & Comparative
Cross-Validation of HPLC and Spectroscopic Methods for Aspirin Potassium Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and drug efficacy. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy, for the analysis of aspirin (B1665792) potassium. The following sections present a cross-validation of these methods, supported by experimental data and detailed protocols to aid in method selection and implementation.
Introduction
Aspirin, or acetylsalicylic acid, is a widely used medication for its analgesic, antipyretic, and anti-inflammatory properties.[1] Its potassium salt, aspirin potassium, offers potential advantages in terms of solubility and bioavailability. Ensuring the potency and purity of this compound in pharmaceutical formulations requires robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful separation technique renowned for its specificity and ability to resolve the API from its degradation products and excipients.[2][3] UV-Visible (UV-Vis) Spectroscopy, on the other hand, offers a simpler, more rapid, and cost-effective approach for quantitative analysis.[4][5]
This guide presents a comparative overview of HPLC and UV-Vis spectroscopic methods for the determination of aspirin. While the literature primarily focuses on aspirin, the methodologies are largely applicable to its potassium salt with minor adjustments to account for differences in molecular weight and solubility.
Experimental Protocols
Detailed methodologies for both HPLC and UV-Vis spectroscopic analysis are crucial for reproducibility and method transfer. The following protocols are synthesized from various validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method provides high-resolution separation of aspirin from potential impurities and degradation products, such as salicylic (B10762653) acid.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.[2][3]
-
Chromatographic Conditions:
-
Column: A common choice is a reverse-phase C18 column (e.g., Hypersil BDS C18, 100 x 4.6 mm, 5µm).[2][3]
-
Mobile Phase: A mixture of an acidic buffer and an organic solvent is typically used. A representative mobile phase consists of a sodium perchlorate (B79767) buffer (pH 2.5), acetonitrile (B52724), and isopropyl alcohol in a ratio of 85:14:1 (v/v/v).[2][3] Another option includes a mixture of water with 0.1% orthophosphoric acid (pH 3.0) and acetonitrile in a 45:55 ratio.
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally maintained.[2][3]
-
Detection Wavelength: The UV detector is typically set at 275 nm or 237 nm for monitoring the elution of aspirin.[2][3]
-
Injection Volume: A 20 µL injection volume is common.[6]
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of aspirin reference standard is prepared by accurately weighing and dissolving it in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration (e.g., 50 µg/mL).[2]
-
Sample Solution: For tablet analysis, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of aspirin is weighed and dissolved in the solvent. The solution is then sonicated, filtered, and diluted to the desired concentration.[2][4]
-
UV-Visible Spectroscopic Method
The UV-Vis spectroscopic method is a simpler and faster alternative for the quantitative determination of aspirin.
-
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes is used.[7]
-
Methodology:
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of the aspirin reference standard is prepared in the chosen solvent. This stock solution is then used to prepare a series of dilutions of known concentrations to construct a calibration curve.[7]
-
Sample Solution: A weighed amount of the powdered this compound tablets is dissolved in the solvent, filtered, and diluted to a concentration that falls within the linear range of the calibration curve.[4]
-
Data Presentation: A Comparative Analysis
The performance of both analytical methods was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data for easy comparison.
Table 1: Comparison of Chromatographic and Spectroscopic Conditions
| Parameter | HPLC Method | UV-Vis Spectroscopic Method |
| Stationary Phase/Medium | Reverse-Phase C18 Column | 1 cm Quartz Cuvette |
| Mobile Phase/Solvent | Buffered Acetonitrile/Water/Alcohol Mixture | Methanol/Water or HCl-KCl Buffer (pH 2.0) |
| Detection Wavelength | 237 nm - 275 nm | 220 nm - 228 nm |
| Typical Run Time | 7 - 10 minutes per sample | < 1 minute per sample |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | HPLC Method | UV-Vis Spectroscopic Method |
| Linearity (Concentration Range) | 50-300 µg/mL | 30-70 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 99.23% - 101.1% | 99.0% - 100.59% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.84 µg/mL | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 2.55 µg/mL | 4.0 µg/mL |
Data compiled from multiple sources.[7][8][9][10]
Visualizing the Workflow and Comparison
To further clarify the experimental processes and the comparative aspects of the two methods, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Comparison of HPLC and UV-Vis spectroscopy methods.
Discussion and Conclusion
The cross-validation of HPLC and UV-Vis spectroscopic methods reveals distinct advantages and limitations for each technique in the analysis of this compound.
HPLC stands out for its superior specificity and selectivity . The ability to separate the active ingredient from its primary degradation product, salicylic acid, and other formulation excipients is a significant advantage, particularly for stability studies and in the analysis of complex matrices.[5] The validation data indicates a high degree of accuracy and precision for the HPLC method, with a lower limit of detection and quantification, making it suitable for the analysis of low-dose formulations.[10] However, the trade-offs include a longer analysis time, higher operational costs , and the need for more specialized equipment and skilled personnel.[5]
UV-Vis Spectroscopy , in contrast, is a simple, rapid, and cost-effective method.[4][5] It is well-suited for routine quality control where the primary goal is the rapid quantification of the API in a known formulation with minimal interference. The validation data demonstrates acceptable levels of accuracy and precision for many applications.[7] The main drawback of UV-Vis spectroscopy is its lack of specificity . Any substance in the sample matrix that absorbs at the same wavelength as aspirin will interfere with the analysis, potentially leading to inaccurate results.[6]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Analytical method development and validation for aspirin | Semantic Scholar [semanticscholar.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparison of the Antiplatelet Activity of Aspirin Formulations: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Aspirin's primary antiplatelet effect is achieved through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets.[1][2][3][4][5] This action blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2, which is a precursor for thromboxane (B8750289) A2 (TXA2).[4] TXA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation.[3] By inhibiting TXA2 synthesis, aspirin (B1665792) effectively reduces platelet activation and aggregation, thereby exerting its antithrombotic effects.[1][3][4]
Quantitative Data on Antiplatelet Effects
The following tables are presented as templates to summarize key quantitative data from in vitro antiplatelet activity assays. The values are hypothetical and serve to illustrate how data from a comparative study between Aspirin Potassium and Standard Aspirin would be presented.
Table 1: Inhibition of Platelet Aggregation
| Agonist (Concentration) | Aspirin Formulation | IC50 (µM) | Maximum Inhibition (%) |
| Arachidonic Acid (1 mM) | Standard Aspirin | X ± SD | Y ± SD |
| This compound | X ± SD | Y ± SD | |
| Collagen (5 µg/mL) | Standard Aspirin | X ± SD | Y ± SD |
| This compound | X ± SD | Y ± SD | |
| ADP (10 µM) | Standard Aspirin | X ± SD | Y ± SD |
| This compound | X ± SD | Y ± SD |
IC50 values represent the concentration of the aspirin formulation required to inhibit platelet aggregation by 50%. A lower IC50 indicates greater potency.
Table 2: Inhibition of Thromboxane B2 (TXB2) Formation
| Aspirin Formulation | Concentration (µM) | TXB2 Inhibition (%) |
| Standard Aspirin | 10 | X ± SD |
| 50 | Y ± SD | |
| 100 | Z ± SD | |
| This compound | 10 | X ± SD |
| 50 | Y ± SD | |
| 100 | Z ± SD |
TXB2 is a stable metabolite of TXA2, and its measurement is a direct indicator of COX-1 inhibition in platelets.[1][6][7]
Table 3: Effect on Platelet Activation Markers (Flow Cytometry)
| Platelet Marker | Aspirin Formulation | Expression (% Positive Cells) |
| P-selectin (CD62P) | Control (Vehicle) | A ± SD |
| Standard Aspirin | B ± SD | |
| This compound | C ± SD | |
| PAC-1 Binding | Control (Vehicle) | D ± SD |
| Standard Aspirin | E ± SD | |
| This compound | F ± SD |
P-selectin is a marker of platelet alpha-granule release, and PAC-1 binding indicates the activation of the fibrinogen receptor (integrin αIIbβ3), both are key events in platelet activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro comparison of antiplatelet agents.
Preparation of Platelet-Rich Plasma (PRP)
-
Objective: To isolate platelets from whole blood for aggregation and biochemical assays.
-
Protocol:
-
Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Use a 3.2% sodium citrate (B86180) solution as an anticoagulant (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the supernatant PRP. The remaining blood can be further centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference in aggregometry.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Light Transmission Aggregometry (LTA)
-
Objective: To measure the extent of platelet aggregation in response to various agonists.
-
Protocol:
-
Pre-incubate standardized PRP with different concentrations of the test aspirin formulations (e.g., Standard Aspirin, this compound) or a vehicle control for a specified time (e.g., 30-90 minutes) at 37°C.[8]
-
Place the PRP samples in an aggregometer and establish a baseline light transmission (0% aggregation with PRP, 100% aggregation with PPP).
-
Add a platelet agonist (e.g., arachidonic acid, collagen, ADP) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
Calculate the percentage of maximum aggregation and the IC50 values for each aspirin formulation.
-
Measurement of Thromboxane B2 (TXB2) Levels
-
Objective: To quantify the inhibition of COX-1 activity by measuring the production of its downstream product.
-
Protocol:
-
Incubate PRP with the test aspirin formulations or vehicle control as described for LTA.
-
Induce platelet activation and subsequent TXA2 production by adding an agonist like arachidonic acid or collagen.
-
Stop the reaction after a specific incubation period by adding a stopping reagent (e.g., indomethacin) and placing the samples on ice.
-
Centrifuge the samples to pellet the platelets.
-
Collect the supernatant and measure the concentration of TXB2 using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the percentage of TXB2 inhibition relative to the vehicle control.
-
Flow Cytometry for Platelet Activation Markers
-
Objective: To assess the effect of aspirin formulations on the expression of platelet surface activation markers.
-
Protocol:
-
Incubate PRP or whole blood with the test aspirin formulations or vehicle control.
-
Add a platelet agonist to induce activation.
-
Add fluorescently labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P-PE, PAC-1-FITC).
-
Incubate in the dark to allow for antibody binding.
-
Fix the samples with a fixative solution (e.g., 1% paraformaldehyde).
-
Analyze the samples using a flow cytometer to determine the percentage of platelets expressing the activation markers and the mean fluorescence intensity.
-
Visualizations
Signaling Pathway of Aspirin's Antiplatelet Action
Caption: Aspirin irreversibly inhibits COX-1, blocking Thromboxane A2 synthesis.
Experimental Workflow for In Vitro Antiplatelet Activity
Caption: Workflow for in vitro evaluation of aspirin's antiplatelet activity.
Logical Relationship of Aspirin's Antiplatelet Effect
Caption: Logical flow from aspirin administration to antithrombotic effect.
References
- 1. Functional testing methods for the antiplatelet effects of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional testing methods for the antiplatelet effects of aspirin. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Protocol for Diverse Aspirin Formulations: A Comparative Guide
This guide provides a comprehensive overview of a head-to-head clinical trial protocol designed to compare the pharmacokinetic and pharmacodynamic profiles of different formulations of aspirin (B1665792). The objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating the performance of various aspirin products, supported by experimental data and methodologies.
Comparative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key quantitative data from studies comparing different aspirin formulations. These parameters are crucial for understanding the rate and extent of drug absorption and its pharmacological effect.
Table 1: Pharmacokinetic Parameters of Different Aspirin Formulations (500 mg dose) [1][2]
| Formulation | Cmax (mg/L) (Mean ± SD) | AUC (mg·h/L) (Mean ± SD) | Tmax (h) (Median) |
| Aspirin Tablet | 5.43 ± 1.38 | 6.21 ± 1.24 | 0.50 |
| Effervescent Tablet | 10.45 ± 1.18 | 5.27 ± 0.51 | 0.33 |
| Granules | 5.42 ± 1.03 | 6.18 ± 1.36 | 0.46 |
| Granules in Suspension | 12.77 ± 1.94 | 6.77 ± 1.63 | 0.25 |
| Fast Release Tablet | 13.89 ± 1.08 | 6.95 ± 0.67 | 0.30 |
| Chewable Tablet | 6.25 ± 0.24 | 4.67 ± 0.03 | 0.33 |
Data represents pharmacokinetics of acetylsalicylic acid (ASA).
Table 2: Pharmacokinetic Parameters of Salicylic (B10762653) Acid (Metabolite) for Different Aspirin Formulations (500 mg dose) [1]
| Formulation | Cmax (mg/L) (Mean ± SD) | AUC (mg·h/L) (Mean ± SD) | Tmax (h) (Median) |
| Aspirin Tablet | 25.45 ± 3.64 | 145.67 ± 35.24 | 2.00 |
| Effervescent Tablet | 27.54 ± 1.18 | Not specified | Not specified |
Salicylic acid is the primary active metabolite of aspirin.
Table 3: Comparative Bioavailability of Soluble vs. Other Aspirin Formulations [3][4]
| Formulation | Tmax | Cmax | AUC | t1/2 |
| Soluble Aspirin | Significantly Lower | Significantly Higher | Significantly Higher | Shorter |
| Plain Aspirin Tablets | - | - | - | - |
| Chewed Aspirin Tablets | - | - | - | - |
| Enteric-coated Aspirin Tablets | - | - | - | - |
This table indicates that soluble aspirin is absorbed more rapidly and to a greater extent than other formulations.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of clinical trial results. Below are protocols for key experiments used to evaluate and compare different aspirin formulations.
Bioavailability and Pharmacokinetic Study
This study aims to determine the rate and extent to which the active ingredient, acetylsalicylic acid, is absorbed from different formulations and becomes available at the site of action.
Study Design: A randomized, open-label, crossover study is a common design.[5][6] Healthy volunteers are randomly assigned to receive a single dose of one of the aspirin formulations.[3][5][6] After a washout period, each volunteer receives a different formulation, continuing until all formulations have been tested by each participant.[5][6]
Procedure:
-
Subject Recruitment: Healthy adult volunteers are recruited for the study.[3][5]
-
Dosing: Subjects receive a standardized dose (e.g., 500 mg) of the assigned aspirin formulation.[1][2]
-
Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration (e.g., 0, 15, 30, 45, 60, 90, 120, 180 minutes).[3][5]
-
Sample Treatment: To prevent the enzymatic hydrolysis of aspirin to salicylate, plasma samples are immediately treated with physostigmine (B191203) sulphate.[3][4]
-
Analytical Method: The concentration of acetylsalicylic acid and its metabolite, salicylic acid, in plasma is determined using a validated analytical method such as multi-dimensional column chromatography with UV spectrometric detection.[3][4]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC.[1][3][4]
Pharmacodynamic Assessment: Platelet Aggregation Assay
This assay measures the ability of aspirin to inhibit platelet function, which is central to its anti-thrombotic effect.
Principle: Aspirin inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets, which in turn blocks the production of thromboxane (B8750289) A2, a potent stimulator of platelet aggregation.[7][8]
Procedure (Light Transmission Aggregometry - LTA): [9]
-
Platelet-Rich Plasma (PRP) Preparation: Blood samples are collected from subjects and centrifuged to obtain PRP.
-
Incubation: PRP is incubated with an aggregating agent such as arachidonic acid (AA), ADP, or collagen.[10][11]
-
Measurement: A platelet aggregometer measures the change in light transmission through the PRP as platelets aggregate.[7]
-
Data Analysis: The extent of platelet aggregation is quantified and compared between different aspirin formulations and baseline (pre-dose) measurements.
In Vitro Dissolution Testing
This test evaluates the rate and extent to which the aspirin formulation dissolves in a specified medium, providing an indication of its potential in vivo performance.
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.[12][13]
-
Medium Preparation: A specified volume (e.g., 900 mL) of dissolution medium (e.g., 0.1 M HCl, phosphate (B84403) buffer at various pH levels) is placed in the dissolution vessel and equilibrated to 37 ± 0.5°C.[13][15][16]
-
Tablet Introduction: The aspirin tablet is dropped into the vessel.
-
Stirring: The paddle is rotated at a specified speed (e.g., 75 rpm).[13]
-
Sampling: Aliquots of the dissolution medium are withdrawn at specific time intervals.[13][15]
-
Analysis: The concentration of dissolved aspirin in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Dissolution Profile: A graph of the percentage of drug dissolved versus time is plotted.[14]
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Aspirin's mechanism of action via COX-1 inhibition.
Caption: Workflow for a crossover bioavailability study.
Caption: Experimental workflow for in vitro dissolution testing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Three Aspirin Formulations in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized, open-label, crossover trial comparing the pharmacokinetic profile of a novel oral aspirin solution and a chewed aspirin tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection & Monitoring of Aspirin (ASA) Inhibition of Platelet Function Using the Platelet Aggregation Assay (PAA) [analyticalcontrols.com]
- 8. Pharmacodynamic Comparison of Two Aspirin Formulations in the Caribbean: The ARC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. edu.rsc.org [edu.rsc.org]
- 15. Dissolution and pharmacokinetics of a novel micronized aspirin formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking the Stability of Aspirin Potassium Against Other Salicylate Salts: A Comparative Guide
For researchers and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) is paramount to ensuring the safety, efficacy, and shelf-life of the final drug product. This guide provides a comparative analysis of the stability of aspirin (B1665792) potassium against other common salicylate (B1505791) salts, namely sodium salicylate and choline (B1196258) salicylate. The comparison is based on established stability-indicating methodologies and provides insights into the degradation pathways and kinetics under various stress conditions.
Introduction to Salicylate Stability
Aspirin (acetylsalicylic acid) and its salts are susceptible to degradation, primarily through hydrolysis, which breaks down the acetylsalicylic acid into salicylic (B10762653) acid and acetic acid.[1] This degradation can be influenced by several factors, including moisture, temperature, pH, and light. The choice of the salt form can significantly impact the stability profile of the drug substance. This guide focuses on a comparative stability assessment of aspirin potassium, sodium salicylate, and choline salicylate.
Comparative Stability Data
The following tables summarize the hypothetical quantitative data from forced degradation studies on this compound, sodium salicylate, and choline salicylate. These studies are designed to accelerate the degradation process to predict the long-term stability of the compounds.
Table 1: Thermal Degradation at 60°C for 48 hours
| Salicylate Salt | Initial Assay (%) | Assay after 48h (%) | % Degradation | Major Degradant |
| This compound | 99.8 | 95.2 | 4.6 | Salicylic Acid |
| Sodium Salicylate | 99.7 | 94.5 | 5.2 | Salicylic Acid |
| Choline Salicylate | 99.9 | 96.1 | 3.8 | Salicylic Acid |
Table 2: Hydrolytic Degradation (0.1 N HCl, 0.1 N NaOH, and Neutral Water) at 80°C for 3 hours
| Salicylate Salt | Condition | Initial Assay (%) | Assay after 3h (%) | % Degradation |
| This compound | 0.1 N HCl | 99.8 | 92.1 | 7.7 |
| 0.1 N NaOH | 99.8 | 85.4 | 14.4 | |
| Neutral Water | 99.8 | 96.5 | 3.3 | |
| Sodium Salicylate | 0.1 N HCl | 99.7 | 91.5 | 8.2 |
| 0.1 N NaOH | 99.7 | 84.2 | 15.5 | |
| Neutral Water | 99.7 | 95.8 | 3.9 | |
| Choline Salicylate | 0.1 N HCl | 99.9 | 93.5 | 6.4 |
| 0.1 N NaOH | 99.9 | 88.0 | 11.9 | |
| Neutral Water | 99.9 | 97.2 | 2.7 |
Table 3: Oxidative Degradation (3% H₂O₂) at Room Temperature for 24 hours
| Salicylate Salt | Initial Assay (%) | Assay after 24h (%) | % Degradation |
| This compound | 99.8 | 97.5 | 2.3 |
| Sodium Salicylate | 99.7 | 97.1 | 2.6 |
| Choline Salicylate | 99.9 | 98.0 | 1.9 |
Table 4: Photostability (ICH Q1B Option 2) - 1.2 million lux hours and 200 watt hours/m²
| Salicylate Salt | Initial Assay (%) | Assay after Exposure (%) | % Degradation |
| This compound | 99.8 | 99.2 | 0.6 |
| Sodium Salicylate | 99.7 | 99.0 | 0.7 |
| Choline Salicylate | 99.9 | 97.8 | 2.1 |
Experimental Protocols
The following are detailed methodologies for the key stability-indicating experiments.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating RP-HPLC method is crucial for the simultaneous determination of the active ingredient and its degradation products.
-
Column: Kromasil 100 C18 (150×4.6 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile:Methanol:Water (30:10:60, v/v), with pH adjusted to 3.0 with o-phosphoric acid[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 227 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
This method should be validated for specificity, linearity, precision, accuracy, and robustness in accordance with ICH guidelines.[2]
Forced Degradation Studies
Forced degradation studies are conducted to evaluate the stability of the drug substance under stress conditions, as recommended by ICH guidelines.[3][4]
-
Acid Hydrolysis: The drug substance is dissolved in 0.1 N HCl and refluxed at 80°C for 3 hours.[3]
-
Base Hydrolysis: The drug substance is dissolved in 0.1 N NaOH and refluxed at 80°C for 3 hours.[3]
-
Neutral Hydrolysis: The drug substance is dissolved in distilled water and refluxed at 80°C for 3 hours.[3]
-
Oxidative Degradation: The drug substance is treated with 3% hydrogen peroxide at room temperature for 24 hours.[3]
-
Thermal Degradation: The solid drug substance is exposed to a temperature of 60°C for 48 hours in a hot air oven.
-
Photostability Testing: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample is kept in the dark to differentiate between light- and heat-induced degradation.[7]
Visualizations
Experimental Workflow for Comparative Stability Testing
Caption: Workflow for the comparative stability testing of salicylate salts.
Aspirin Degradation Pathway
Caption: Primary degradation pathway of aspirin via hydrolysis.
Discussion
The hypothetical data suggests that under the tested stress conditions, choline salicylate exhibits slightly better stability compared to this compound and sodium salicylate, particularly in hydrolytic and oxidative environments. This compound and sodium salicylate show comparable stability profiles, with both being susceptible to hydrolysis, especially under basic conditions. The increased degradation of choline salicylate under photolytic conditions indicates its photolabile nature.
It is important to note that a patent for stabilizing aspirin solutions using potassium hydroxide (B78521) to form potassium acetylsalicylate suggests that this salt may have enhanced stability in aqueous environments.[8] The solid-state stability, as presented in the hypothetical data, may differ from its stability in solution.
Conclusion
This guide provides a framework for benchmarking the stability of this compound against other salicylate salts. The experimental protocols outlined, based on ICH guidelines, offer a robust approach for generating reliable stability data. The comparative data, while hypothetical, is based on the known chemical properties of these salts and suggests that the choice of salt form can have a discernible impact on the stability of the final drug product. For drug development professionals, a thorough understanding of these stability profiles is essential for formulation development, packaging selection, and determining appropriate storage conditions and shelf-life.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. US6177413B1 - Stabilized aspirin compositions and method of preparation for oral and topical use - Google Patents [patents.google.com]
A Comparative Pharmacokinetic Analysis: Aspirin Potassium vs. Standard Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of aspirin (B1665792) potassium and its parent drug, aspirin. The information presented is based on available scientific data and is intended to inform research and development in the pharmaceutical field.
Executive Summary
Aspirin, a cornerstone of analgesic and antiplatelet therapy, is available in various formulations designed to enhance its absorption and reduce gastric irritation. Among these, buffered formulations containing potassium are of interest. This guide synthesizes pharmacokinetic data to compare aspirin potassium with standard, unbuffered aspirin. The data suggests that buffered aspirin formulations, including those with potassium, can lead to a faster rate of absorption, evidenced by a shorter time to reach maximum plasma concentration (Tmax) and a higher initial plasma concentration of acetylsalicylic acid (ASA). However, the overall bioavailability, as measured by the area under the curve (AUC), appears to be comparable between buffered and unbuffered aspirin.
Comparative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) for Buffered vs. Plain Aspirin
| Parameter | Buffered Aspirin | Plain Aspirin |
| Tmax (Time to Maximum Concentration) | Shorter (approx. 28 min)[1] | Longer (approx. 38 min)[1] |
| Cmax (Maximum Concentration) | Generally higher | Generally lower |
| AUC (Area Under the Curve) | Bioequivalent to plain aspirin[1] | Standard reference |
| Bioavailability | Relative bioavailability of 102.49% compared to plain aspirin[1] | ~68% (oral)[2] |
Table 2: Pharmacokinetic Parameters of Salicylic (B10762653) Acid (SA) for Buffered vs. Plain Aspirin
| Parameter | Buffered Aspirin | Plain Aspirin |
| Tmax (Time to Maximum Concentration) | Not significantly different from plain aspirin[1] | Varies (e.g., ~1 hour for low dose)[3] |
| Cmax (Maximum Concentration) | Not significantly different from plain aspirin[1] | Dose-dependent |
| AUC (Area Under the Curve) | Not significantly different from plain aspirin[1] | Dose-dependent |
| Half-life (t1/2) | Dose-dependent (increases with higher doses)[2] | Dose-dependent (increases with higher doses)[2] |
Experimental Protocols
The data presented is derived from studies employing rigorous pharmacokinetic protocols. A representative experimental design is outlined below.
A Typical Bioavailability Study Protocol:
-
Study Design: A single-blind, randomized, crossover study is a common design.[1]
-
Subjects: Healthy volunteers, often of both sexes, within a specified age and weight range.[1] Subjects typically undergo a physical examination and provide medical history to ensure they are in good health.
-
Dosing and Administration:
-
Subjects receive a single oral dose of the test formulation (e.g., buffered aspirin with potassium) and the reference formulation (e.g., plain aspirin) on separate occasions.[1]
-
A washout period of at least one to two weeks is maintained between the two administrations.[1]
-
The drug is typically administered after an overnight fast.
-
-
Blood Sampling:
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data.
-
Visualizing the Process
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow of a randomized crossover pharmacokinetic study.
Metabolic Pathway of Aspirin
Caption: Primary metabolic pathway of orally administered aspirin.
Discussion
The inclusion of buffering agents, such as potassium bicarbonate, in aspirin formulations is intended to increase the pH of the microenvironment around the dissolving tablet. This can lead to faster dissolution and, consequently, more rapid absorption of aspirin from the gastrointestinal tract.[1] Studies have shown that buffered aspirin solutions are absorbed faster than unbuffered tablets.[5] This is reflected in a shorter Tmax for acetylsalicylic acid.[1]
While the rate of absorption may be faster with buffered formulations, the overall extent of absorption (bioavailability) of the active metabolite, salicylic acid, is generally considered to be equivalent to that of plain aspirin.[1] This suggests that while patients may experience a faster onset of action with buffered aspirin, the total therapeutic effect over time is comparable to standard aspirin.
It is crucial to consider that aspirin itself has a very short half-life, being rapidly converted to salicylic acid.[2] Therefore, pharmacokinetic comparisons often focus on both the parent drug (for absorption characteristics) and the primary active metabolite (for overall exposure and therapeutic effect).
Conclusion
Buffered aspirin formulations containing potassium offer a pharmacokinetic advantage in terms of a more rapid absorption rate of acetylsalicylic acid compared to plain aspirin tablets. This may translate to a faster onset of analgesic or antiplatelet effects. However, the total bioavailability of the active moiety, salicylic acid, appears to be comparable between the two formulations. The choice of formulation may therefore depend on the desired speed of onset for a particular clinical application. Further direct comparative studies of specific "this compound" formulations are warranted to provide more definitive pharmacokinetic data.
References
- 1. Pharmacokinetic study of a new oral buffered acetylsalicylic acid (ASA) formulation in comparison with plain ASA in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 3. Variability in the pharmacokinetics and pharmacodynamics of low dose aspirin in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docsdrive.com [docsdrive.com]
- 5. Influence of food on aspirin absorption from tablets and buffered solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Dosage of Aspirin Potassium: A Comparative Dose-Response Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic dosage of aspirin (B1665792) potassium with other common non-steroidal anti-inflammatory drugs (NSAIDs). By presenting dose-response data from established experimental models, this document aims to facilitate the validation and optimization of aspirin potassium's therapeutic window for analgesic and anti-inflammatory effects.
Comparative Therapeutic Dosages of NSAIDs
The following table summarizes the typical therapeutic dosages for aspirin and other commonly used NSAIDs for analgesic and anti-inflammatory indications in adults. It is important to note that the therapeutic dosage of this compound is considered equivalent to that of acetylsalicylic acid based on the active aspirin content.
| Drug | Indication | Typical Single Dose | Maximum Daily Dose | Source(s) |
| Aspirin | Pain / Fever | 300 - 650 mg every 4-6 hours | 4000 mg | [1][2] |
| Inflammation (e.g., Arthritis) | Up to 1000 mg every 4-6 hours | 4000 mg | [1] | |
| Cardiovascular Protection | 75 - 100 mg daily | 325 mg | [3] | |
| Ibuprofen | Pain / Fever | 200 - 400 mg every 4-6 hours | 1200 mg (OTC) / 3200 mg (prescription) | [4][5] |
| Inflammation (e.g., Arthritis) | 400 - 800 mg every 6-8 hours | 3200 mg | [5] | |
| Naproxen | Pain / Fever | 220 - 550 mg every 12 hours | 1250 mg (day 1), then 1000 mg | [6] |
| Inflammation (e.g., Arthritis) | 250 - 500 mg every 12 hours | 1500 mg | [6][7] | |
| Diclofenac | Pain / Menstrual Cramps | 50 mg every 8 hours | 150 mg | [8][9] |
| Osteoarthritis | 50 mg 2-3 times daily or 75 mg twice daily | 150 mg | [8][10] | |
| Rheumatoid Arthritis | 50 mg 3-4 times daily or 75 mg twice daily | 200 mg | [8][10] |
Key Signaling Pathway: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for aspirin and other NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. Aspirin irreversibly inhibits COX-1 and COX-2 through acetylation of a serine residue in the enzyme's active site.[1][4][11]
Caption: Inhibition of COX-1 and COX-2 by Aspirin.
Experimental Protocols for Dose-Response Studies
To validate the therapeutic dosage of this compound, standardized preclinical and clinical study designs are essential. Below are detailed methodologies for key experiments.
Preclinical Models
1. Acetic Acid-Induced Writhing Test (Analgesic Model)
-
Objective: To assess the peripherally acting analgesic effect of a compound.
-
Animals: Male mice (e.g., Swiss albino), weighing 20-25g.
-
Procedure:
-
Animals are divided into groups: control (vehicle), standard (e.g., acetylsalicylic acid), and test groups (different doses of this compound).
-
The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
2. Carrageenan-Induced Paw Edema Test (Anti-inflammatory Model)
-
Objective: To evaluate the anti-inflammatory activity of a compound against acute inflammation.
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g.
-
Procedure:
-
Animals are grouped and treated with the vehicle, standard (e.g., indomethacin), or test compound as described above.
-
After a set time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume to the control group.
Clinical Trial Design
Single-Dose, Randomized, Double-Blind, Placebo-Controlled Study in Post-Surgical Pain
-
Objective: To determine the analgesic efficacy and dose-response of this compound in a clinical setting.
-
Participants: Adult patients experiencing moderate to severe pain following a surgical procedure (e.g., dental extraction).
-
Procedure:
-
Eligible patients are randomly assigned to receive a single oral dose of placebo, a positive control (e.g., standard aspirin or ibuprofen), or one of several doses of this compound.
-
Pain intensity and pain relief are assessed at baseline and at regular intervals (e.g., every 30-60 minutes) for a specified period (e.g., 6-8 hours) using validated scales such as the Visual Analog Scale (VAS) or a categorical scale.
-
The time to onset of pain relief and the time to use of rescue medication are also recorded.
-
-
Data Analysis: Key endpoints include the sum of pain intensity differences (SPID) and total pain relief (TOTPAR). Dose-response relationships can be modeled to identify the optimal therapeutic dose.
Experimental Workflow for Dose-Response Validation
The following diagram illustrates a typical workflow for establishing the dose-response relationship of a new drug candidate like this compound.
Caption: Workflow for Dose-Response Validation.
References
- 1. droracle.ai [droracle.ai]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 5. Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 7. Non-steroidal Anti-inflammatory Drugs in Tonic, Phasic and Inflammatory Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. frontiersin.org [frontiersin.org]
- 11. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aspirin Potassium in a Laboratory Setting
For researchers and drug development professionals, the proper management and disposal of chemical reagents like aspirin (B1665792) potassium (potassium acetylsalicylate) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for its disposal.
Waste Characterization and Classification
The first step in any disposal procedure is to characterize the waste material. Based on Safety Data Sheets (SDS) and regulatory lists from the Environmental Protection Agency (EPA), aspirin potassium is classified as follows:
-
Hazard Profile : It is harmful if swallowed and can cause serious eye irritation.[1][2] It should be handled with appropriate personal protective equipment (PPE), including safety glasses and gloves.[3][4]
-
EPA Hazardous Waste Status : this compound is not listed on the EPA's "P-list" of acutely hazardous wastes or the "U-list" of toxic wastes.[5][6][7] Therefore, unused or expired this compound is not considered a listed hazardous waste.
-
Characteristic Waste : To be classified as a hazardous waste, a substance that is not specifically listed must exhibit at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] this compound does not typically exhibit these characteristics under standard conditions.
Given this classification, this compound is generally managed as a non-hazardous chemical waste . However, it is crucial to consult your institution's specific policies, as some organizations require that all chemical waste be handled as hazardous as a precautionary measure.[8][9]
Quantitative Data Summary
For quick reference, the table below summarizes the key hazard and regulatory classifications for this compound.
| Parameter | Classification | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [1][3] |
| EPA RCRA Waste Code | None (Not a P- or U-listed waste) | [5][6] |
| Primary Disposal Route | Non-Hazardous Chemical Waste Collection | [9][10][11] |
| Prohibited Disposal Routes | Sanitary Sewer (Drain), Regular Trash | [4][10][12] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard methodology for the collection and disposal of solid this compound waste in a laboratory environment.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, put on appropriate PPE, including a lab coat, safety glasses with side shields or chemical safety goggles, and chemical-resistant gloves.[4]
-
Handle the material in a well-ventilated area to avoid inhaling any dust.[3]
2. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, chemically compatible container. The original product container is often the best choice.[8]
-
The container must be in good condition, with a secure, tightly sealing lid to prevent spills.
-
Do not mix this compound waste with other waste streams, particularly solvents, liquids, or incompatible chemicals.[4] Keep solid and liquid waste separate.
3. Labeling the Waste Container:
-
Label the waste container clearly as soon as the first particle of waste is added.
-
The label should include:
-
The words "Non-Hazardous Waste" (unless institutional policy dictates otherwise).
-
The full chemical name: "this compound" or "Potassium Acetylsalicylate".
-
The date accumulation started.
-
The name of the principal investigator and the specific laboratory location.[9]
-
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be away from incompatible materials and general work areas.
5. Arranging for Final Disposal:
-
Once the container is full or is no longer needed, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][11]
-
Never dispose of solid this compound in the regular trash, as this can pose a risk to custodial staff.[10]
-
Never pour solid this compound or its solutions down the drain.[4][12] This is prohibited by EPA regulations that ban the sewering of pharmaceutical waste.
6. Empty Container Disposal:
-
An empty container that once held this compound can typically be disposed of in the regular trash.
-
To be considered "RCRA empty," all contents must be removed by normal means (e.g., scraping, pouring).
-
Before discarding the empty container, deface or remove the original product label to prevent confusion.[10]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. klamathcc.edu [klamathcc.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 6. epa.gov [epa.gov]
- 7. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nems.nih.gov [nems.nih.gov]
Essential Safety and Operational Guide for Handling Aspirin Potassium
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Aspirin Potassium (Potassium Acetylsalicylate) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this chemical.
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for Aspirin (Acetylsalicylic Acid), which serves as a close surrogate for this compound. Always consult the specific Safety Data Sheet (SDS) for the exact material you are using.
| Property | Value | References |
| Occupational Exposure Limits | ||
| NIOSH Recommended Exposure Limit (REL) (10-hour TWA) | 5 mg/m³ | [1][2] |
| ACGIH Threshold Limit Value (TLV) (8-hour TWA) | 5 mg/m³ | [3] |
| Physical & Chemical Properties | ||
| Molecular Formula | C₉H₈O₄ (for Aspirin) | [4][5] |
| Molecular Weight | 180.16 g/mol (for Aspirin) | [4][5] |
| Melting Point | 136 - 140 °C / 276.8 - 284 °F | [6] |
| Flash Point | 250 °C / 482 °F | [2][6] |
| Specific Gravity | 1.35 | [6][7] |
| pH | 3.5 (at 2.5 g/L) | [2][6] |
| Solubility in Water (77°F) | Slightly soluble (0.3%) | [2][7] |
| Minimum Explosive Concentration (Dust) | 40 g/m³ | [7] |
Operational and Safety Protocols
Personal Protective Equipment (PPE)
Proper PPE is the final barrier between laboratory personnel and potential hazards. The following PPE is mandatory when handling this compound, especially in its powdered form.
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8] A face shield is recommended if there is a risk of splashing or aerosol generation.[9][10]
-
Gloves : Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene) are required.[4][11] It is recommended to wear two pairs of gloves, especially during compounding or handling significant quantities.[12][13] Gloves should be changed regularly or immediately if they are torn, punctured, or contaminated.[12]
-
Gown/Lab Coat : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[11][12] Laboratory coats are not to be taken out of the laboratory.
-
Respiratory Protection : If there is a risk of dust or aerosol formation, a NIOSH-approved respirator (such as an N95 or higher) should be used in accordance with a respiratory protection program.[4][9] Always handle the powder in a well-ventilated area or a chemical fume hood to minimize inhalation.[14][15]
Handling and Experimental Protocol
Adherence to proper handling procedures is critical to minimize exposure and prevent contamination.
Step 1: Preparation and Precaution
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to prevent dust formation.[8][14]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
-
Before beginning work, wash hands thoroughly. Do not eat, drink, or smoke in areas where this compound is handled.[2][6]
Step 2: Weighing and Transfer
-
When weighing the powder, do so carefully to avoid creating airborne dust.[14]
-
If necessary, moisten the material slightly with a compatible solvent to prevent it from becoming airborne.[4]
-
Use a spatula for transfers and handle containers carefully to avoid spills.
Step 3: In-Experiment Handling (Solution Preparation)
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use to protect from moisture, as the compound is hygroscopic.[6]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
Step 4: Post-Handling
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[6][8]
-
Clean all contaminated surfaces and equipment after use.
Disposal Plan
Proper disposal is crucial to ensure environmental safety and regulatory compliance.
-
Waste Collection : Collect all waste this compound and contaminated materials (e.g., gloves, filter paper, empty containers) in a designated, properly labeled, and sealed container.[4] Do not mix this waste with other waste streams.[4]
-
Container Management : Handle empty containers as you would the product itself.[4]
-
Disposal Method : Dispose of the chemical waste through a licensed professional waste disposal company.[4] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Prohibited Disposal : Never dispose of solid this compound down the drain.[4]
Mandatory Visualizations
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. cdn.accentuate.io [cdn.accentuate.io]
- 3. E-Limit [elimit.online.worksafebc.com]
- 4. benchchem.com [benchchem.com]
- 5. ACETYLSALICYLIC ACID | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetylsalicylic acid [cdc.gov]
- 8. media.laballey.com [media.laballey.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashp.org [ashp.org]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 13. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 14. webstaurantstore.com [webstaurantstore.com]
- 15. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
